molecular formula C7H10O B056629 Norcamphor CAS No. 497-38-1

Norcamphor

Número de catálogo: B056629
Número CAS: 497-38-1
Peso molecular: 110.15 g/mol
Clave InChI: KPMKEVXVVHNIEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norcamphor (Bicyclo[2.2.1]heptan-2-one) is a versatile and fundamental synthetic intermediate of significant interest in organic chemistry and neuropharmacological research. As a camphor derivative lacking the 7-methyl group, its structurally simplified, yet rigid, bicyclic framework makes it an invaluable precursor in asymmetric synthesis, particularly for the construction of complex natural products and chiral ligands. In neuroscience, this compound serves as a crucial tool compound for studying the structure-activity relationships of neuroactive agents that interact with ionotropic GABA-A receptors. Its mechanism of action is primarily attributed to its activity as a non-competitive antagonist at these receptors, modulating neuronal excitability by inhibiting chloride ion flux. This property makes it a valuable pharmacological probe for investigating the mechanisms of convulsant action, sedation, and anesthesia, providing researchers with insights to develop novel therapeutic agents for neurological disorders. Its high purity and well-defined structure ensure reproducible results in both synthetic applications and biological assays.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

bicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMKEVXVVHNIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883406
Record name Bicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or cream crystals or waxy solid; [Alfa Aesar MSDS]
Record name Norcamphor
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

2.09 [mmHg]
Record name Norcamphor
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

497-38-1
Record name Bicyclo[2.2.1]heptan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcamphor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORCAMPHOR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NORCAMPHOR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9,10-trinorbornan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

Norcamphor, a bicyclic ketone, serves as a fundamental building block in organic synthesis and a valuable model system for stereochemical studies. This guide provides a comprehensive overview of its chemical structure, stereoisomerism, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound is systematically known as bicyclo[2.2.1]heptan-2-one.[1][2] It is a saturated bicyclic ketone with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol .[3][4][5] Structurally, it is an analog of camphor (B46023) but lacks the three methyl groups.[1][5] This colorless solid is a key precursor in the synthesis of various organic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Namebicyclo[2.2.1]heptan-2-one[1][2]
Common NameThis compound[1][3]
CAS Number497-38-1[3]
Molecular FormulaC₇H₁₀O[1][3][4][5]
Molecular Weight110.15 g/mol [3]
Melting Point93-96 °C[1][6]
Boiling Point168-172 °C[1]
AppearanceColorless to white crystalline solid[1][5]

Stereochemistry of this compound

The rigid bicyclic framework of this compound gives rise to interesting stereochemical properties. The molecule possesses two chiral bridgehead carbons (C1 and C4), making it a chiral compound.[7]

This compound exists as a pair of enantiomers:

  • (1R,4S)-bicyclo[2.2.1]heptan-2-one [3][7]

  • (1S,4R)-bicyclo[2.2.1]heptan-2-one [7]

These two isomers are non-superimposable mirror images of each other.[7] Due to the strained nature of the bicyclic system, the syn (R,R or S,S) configurations at the bridgehead carbons are not possible.[7]

The stereochemistry of reactions involving this compound is of significant interest. For instance, the reduction of the carbonyl group can proceed from two different faces, the exo and the endo face, leading to the formation of diastereomeric alcohols: endo-norborneol (B8440766) and exo-norborneol (B145942).[8] The steric hindrance of the one-carbon bridge generally favors attack from the less hindered endo face, often resulting in a higher yield of the exo-alcohol.[8]

Caption: Chemical structure of this compound with atom numbering.

Caption: The two enantiomers of this compound.

Spectroscopic Data

The structural elucidation and characterization of this compound and its derivatives rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H2.65mH1
¹H1.85mH3 (endo)
¹H2.05mH3 (exo)
¹H2.45mH4
¹H1.50mH5 (endo)
¹H1.65mH5 (exo)
¹H1.50mH6 (endo)
¹H1.65mH6 (exo)
¹H1.95dJ = 10.5H7 (anti)
¹H1.80dJ = 10.5H7 (syn)
¹³C218.5C2 (C=O)
¹³C45.5C1
¹³C38.0C3
¹³C50.0C4
¹³C25.0C5
¹³C27.5C6
¹³C36.0C7

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data presented here is a representative summary based on available literature.[3][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~1745StrongC=O stretch
2870-2960Medium-StrongC-H stretch (alkane)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak.

m/zRelative IntensityAssignment
110High[M]⁺ (Molecular Ion)
82Moderate[M - CO]⁺
67High[C₅H₇]⁺

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2-exo-norbornyl formate (B1220265).[11]

Materials:

  • 2-exo-norbornyl formate

  • Acetone (B3395972) (reagent grade)

  • 8N Chromic acid solution (prepared by dissolving 534 g of chromium trioxide in ice water, adding 444 ml of concentrated sulfuric acid, and diluting to 2 L)[11]

  • Ice bath

Procedure:

  • A solution of 2-exo-norbornyl formate (e.g., 510 g, 3.64 moles) in acetone (1.5 L) is placed in a 5-L three-necked flask equipped with a thermometer, stirrer, and dropping funnel.[11]

  • The flask is cooled in an ice bath.

  • The 8N chromic acid solution is added from the dropping funnel at a rate that maintains the reaction temperature between 20-30 °C.[11]

  • The addition is continued until the brownish-orange color of the oxidant persists, indicating the completion of the reaction. A slight excess of the oxidant is then added.[11]

  • The mixture is stirred overnight at room temperature.

  • The product can be isolated by distillation.

synthesis_workflow Synthesis of this compound start Start: 2-exo-Norbornyl Formate in Acetone step1 Cool reaction mixture in an ice bath start->step1 step2 Add 8N chromic acid solution (20-30 °C) step1->step2 step3 Stir overnight at room temperature step2->step3 step4 Isolate this compound by distillation step3->step4 end End: Purified this compound step4->end

Caption: Experimental workflow for the synthesis of this compound.

Stereoselective Reduction of this compound

The reduction of this compound to a mixture of endo- and exo-norborneol using sodium borohydride (B1222165) is a classic experiment demonstrating stereoselectivity.[8]

Materials:

  • This compound

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (e.g., 1 mmol) in methanol (e.g., 1 mL) in a suitable reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (e.g., 1.1 mmol) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench any remaining NaBH₄.

  • Extract the product with dichloromethane.

  • Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent using a rotary evaporator to yield the product mixture of endo- and exo-norborneol.

  • The ratio of the diastereomers can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.[8]

reduction_pathway Reduction of this compound This compound This compound reagents NaBH4, MeOH This compound->reagents exo_attack Exo Attack (Hindered) reagents->exo_attack endo_attack Endo Attack (Less Hindered) reagents->endo_attack endo_alcohol endo-Norborneol exo_attack->endo_alcohol exo_alcohol exo-Norborneol endo_attack->exo_alcohol

Caption: Reaction pathway for the stereoselective reduction of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcamphor, a bicyclic ketone, serves as a fundamental building block in organic synthesis and as a key substrate in enzymatic studies. Its rigid, strained structure provides a unique scaffold for the development of complex molecules and chiral auxiliaries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its characterization and key chemical transformations. Quantitative data are presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Physical Properties of this compound

This compound is a colorless, crystalline solid at room temperature with a characteristic camphor-like odor.[1] Its key physical properties are summarized in the tables below.

General and Thermodynamic Properties
PropertyValueReferences
Molecular Formula C₇H₁₀O[2][3]
Molecular Weight 110.15 g/mol [2][3]
CAS Number 497-38-1[2][3]
Appearance White to colorless crystalline solid[4][5]
Melting Point 93-96 °C[2][5][6]
Boiling Point 168-172 °C (at 760 mmHg)[4][5][6]
Flash Point 33 °C (91.4 °F)[2][4]
Density Approximately 1.1 g/cm³[2]
Solubility
SolventSolubilityReferences
Water Insoluble[5][7]
Methanol (B129727) Soluble[5][7]
Ethanol Soluble[8]
Acetone (B3395972) Soluble[8]
Dichloromethane Soluble[8]
Polar Organic Solvents Generally soluble[1]

Spectroscopic Properties of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound displays distinct signals corresponding to its unique bicyclic structure.[9]

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.[9]

  • IR (KBr disc): Key absorptions can be observed.[9]

  • IR (nujol mull): Provides complementary information.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak and characteristic fragmentation patterns.[9]

Stereochemistry of this compound

This compound is a chiral molecule and exists as a pair of enantiomers: (1R,4S)-norcamphor and (1S,4R)-norcamphor.[10][11] The commercially available material is often a racemic mixture.[12] The rigid bicyclic structure restricts conformational flexibility, making it an excellent model for studying stereoselective reactions.

Experimental Protocols

Purification of this compound

4.1.1. Sublimation

  • Objective: To purify solid this compound by leveraging its ability to transition directly from a solid to a gas phase.

  • Apparatus: Sublimation apparatus (cold finger condenser), heating mantle or sand bath, vacuum source.

  • Procedure:

    • Place the crude this compound in the bottom of the sublimation apparatus.

    • Assemble the apparatus and connect the cold finger to a circulating cold water source.

    • Apply a vacuum to the apparatus.

    • Gently heat the apparatus using a heating mantle or sand bath.

    • This compound will sublime and deposit as pure crystals on the cold surface of the condenser.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum.

    • Carefully scrape the purified this compound crystals from the cold finger.

4.1.2. Recrystallization

  • Objective: To purify solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water can be used for recrystallization.

  • Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and a boiling chip.

    • Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Characterization Methods

4.2.1. Melting Point Determination

  • Objective: To determine the melting point range of a purified this compound sample as an indicator of purity.

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • Finely crush a small amount of the dry, purified this compound.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a moderate rate initially, then slow the heating rate to 1-2 °C per minute as the melting point is approached.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

4.2.2. Boiling Point Determination

  • Objective: To determine the boiling point of this compound.

  • Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer), heating mantle.

  • Procedure:

    • Place a sample of this compound in the distilling flask along with a boiling chip.

    • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distilling flask.

    • Heat the flask gently with a heating mantle.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

4.2.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionization: Use electron ionization (EI) at 70 eV.

Chemical Reactions of this compound

4.3.1. Reduction of this compound to Norborneol

  • Objective: To reduce the ketone functionality of this compound to a secondary alcohol.

  • Reagents: this compound, sodium borohydride (B1222165) (NaBH₄), methanol.

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield norborneol.

4.3.2. Oxidation of Norborneol to this compound

  • Objective: To oxidize the secondary alcohol, norborneol, back to the ketone, this compound.

  • Reagents: Norborneol, chromic acid solution (Jones reagent) or sodium hypochlorite (B82951) in acetic acid.

  • Procedure (using chromic acid):

    • Dissolve norborneol in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the solution will change from orange to green.

    • After the addition is complete, stir the reaction mixture for a short period.

    • Quench the excess oxidant by adding a small amount of isopropanol.

    • Add water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by sublimation or recrystallization.

4.3.3. Enolate Formation

  • Objective: To generate the enolate of this compound for subsequent alkylation or other reactions.

  • Reagents: this compound, a strong non-nucleophilic base such as lithium diisopropylamide (LDA), and an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of LDA in anhydrous THF.

    • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of this compound in anhydrous THF to the stirred LDA solution.

    • Allow the mixture to stir at -78 °C for a specified time to ensure complete enolate formation. The resulting lithium enolate solution is then ready for reaction with an electrophile.

Visualizations

Experimental Workflow: Reduction of this compound

G start Start: Dissolve this compound in Methanol cool Cool to 0°C in Ice Bath start->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate end End: Isolate Norborneol concentrate->end G start Prepare Reaction Mixture: Cytochrome P450cam, this compound, Buffer, NADH incubate Incubate at Optimal Temperature start->incubate reaction Enzymatic Hydroxylation Occurs incubate->reaction stop_reaction Stop Reaction (e.g., pH change, solvent addition) reaction->stop_reaction extract Extract Products with Organic Solvent stop_reaction->extract analyze Analyze Products by GC-MS or HPLC extract->analyze end End: Quantify Hydroxylated Products analyze->end

References

An In-depth Technical Guide to (1R)- and (1S)-Norcamphor Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Norcamphor, a bicyclic ketone, is a fundamental chiral building block in organic synthesis. Its two enantiomers, (1R,4S)-norcamphor and (1S,4R)-norcamphor, possess identical physical properties except for their interaction with plane-polarized light. However, their behavior in chiral environments, such as interactions with biological systems, can differ significantly. This guide provides a comprehensive overview of the synthesis, resolution, chiroptical properties, and stereoselective biological metabolism of this compound enantiomers, tailored for researchers in chemistry and drug development. A key focus is the differential hydroxylation of the enantiomers by the Cytochrome P450cam enzyme system, highlighting the critical role of stereochemistry in drug metabolism.

Introduction to this compound and Stereochemistry

This compound, systematically named bicyclo[2.2.1]heptan-2-one, is a saturated bicyclic ketone.[1] It is an analog of camphor (B46023) but lacks the three methyl groups.[2] The rigid bridged structure of this compound contains two chiral bridgehead carbons (C1 and C4), leading to the existence of a pair of non-superimposable mirror images known as enantiomers. These are designated as (1R,4S)-bicyclo[2.2.1]heptan-2-one and (1S,4R)-bicyclo[2.2.1]heptan-2-one. While enantiomers exhibit identical physical properties like melting point and boiling point in an achiral environment, their physiological and pharmacological activities can vary dramatically, as biological systems (e.g., enzymes, receptors) are inherently chiral. This stereochemical distinction is paramount in drug development, where one enantiomer may be therapeutically active while the other could be inactive or even toxic.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from an achiral precursor or the resolution of a racemic mixture.

2.1 Racemic Synthesis Racemic this compound is commonly prepared via a Diels-Alder reaction between cyclopentadiene (B3395910) and a ketene (B1206846) equivalent, followed by transformations. A well-established method involves the reaction of cyclopentadiene and vinyl acetate, followed by oxidation.[2] Another high-yield procedure utilizes the oxidation of 2-exo-norbornyl formate (B1220265) with chromic acid in acetone.[2]

2.2 Asymmetric Synthesis Asymmetric synthesis aims to create a specific enantiomer directly. One reported method involves the use of L-proline perchlorate (B79767) as a chiral controlling agent to synthesize (-)-norcamphor from the symmetrical precursor, nortricyclanone.[3] This process, however, yielded a product with a modest optical purity of 16.1%.[3]

2.3 Chiral Resolution Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. The most common method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques like fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers. For ketones like this compound, this often involves conversion to a derivative (e.g., a hydrazone or oxime) that can be resolved with a chiral acid. Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme, is another powerful technique. For instance, derivatives of this compound have been efficiently resolved using copper-catalyzed cycloaddition reactions, achieving high selectivity factors.[4]

// Nodes start [label="Achiral Precursors\n(e.g., Nortricyclanone)", fillcolor="#FBBC05"]; racemic [label="Racemic (±)-Norcamphor", fillcolor="#EA4335"]; asymmetric_synth [label="Asymmetric\nSynthesis", shape="ellipse", fillcolor="#34A853"]; racemic_synth [label="Racemic\nSynthesis", shape="ellipse", fillcolor="#4285F4"]; resolution [label="Chiral\nResolution", shape="ellipse", fillcolor="#4285F4"]; enantiomer_S [label="(-)-(1S,4R)-Norcamphor", shape="box", style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; enantiomer_R [label="(+)-(1R,4S)-Norcamphor", shape="box", style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> asymmetric_synth [label="e.g., L-Proline catalyst"]; asymmetric_synth -> enantiomer_S; start -> racemic_synth [label="e.g., Diels-Alder"]; racemic_synth -> racemic; racemic -> resolution [label="e.g., Kinetic Resolution"]; resolution -> {enantiomer_S, enantiomer_R}; } } Caption: Experimental workflow for enantiopure this compound.

Physicochemical and Chiroptical Properties

The enantiomers of this compound share most physical properties but are distinguished by their specific rotation.

Property(±)-Norcamphor (Racemate)(+)-(1R,4S)-Norcamphor(-)-(1S,4R)-NorcamphorReference(s)
IUPAC Name bicyclo[2.2.1]heptan-2-one(1R,4S)-bicyclo[2.2.1]heptan-2-one(1S,4R)-bicyclo[2.2.1]heptan-2-one[5]
Molecular Formula C₇H₁₀OC₇H₁₀OC₇H₁₀O[5]
Molecular Weight 110.15 g/mol 110.15 g/mol 110.15 g/mol [5]
Appearance Colorless to white solidColorless to white solidColorless to white solid[2]
Melting Point 93-96 °C93-96 °C93-96 °C[2]
Boiling Point 168-172 °C168-172 °C168-172 °C[2]
Specific Rotation [α]D +29.0° (Calculated)-29.0° (in CHCl₃)[3]

Note: The specific rotation for (+)-(1R,4S)-Norcamphor is inferred, as enantiomers have equal but opposite optical rotations. The value for the levorotatory enantiomer is based on a reported value for the pure compound, correcting from an experimentally obtained sample of lower optical purity.[3]

Spectroscopic Properties

In achiral solvents, the NMR and mass spectra of the two enantiomers are identical.

Data TypeDescriptionReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.67, 2.59, 2.05, 1.83, 1.82-1.79, 1.73, 1.56, 1.52, 1.44.[6]
Mass Spec. (EI) Major fragments (m/z): 66, 67, 41, 110, 54.[1]

Differential Biological Activity: Metabolism by Cytochrome P450cam

The most significant difference between the this compound enantiomers emerges in their interaction with chiral biological systems. Studies on the enzyme Cytochrome P450cam, a bacterial monooxygenase often used as a model for mammalian drug metabolism, reveal stark differences in how it metabolizes the two enantiomers.[7] While kinetic parameters such as the rate of NADH oxidation and substrate binding affinity are nearly identical for both enantiomers, the enzyme exhibits distinct and enantiomer-specific regioselectivity in the hydroxylation reaction.[7][8]

(1R)-Norcamphor, which is structurally analogous to the enzyme's natural substrate, d-camphor, is preferentially hydroxylated at the 5-exo position.[8] In contrast, (1S)-norcamphor is preferentially hydroxylated at the 6-carbon position.[7][8] This demonstrates that the orientation of the substrate's carbonyl group within the enzyme's active site, likely guided by hydrogen bonding, dictates the position of oxidation.[7] This differential metabolism is a critical concept in pharmacology, as it can lead to different metabolic fates, efficacies, and toxicities for drug enantiomers.

Enantiomer5-hydroxy Product6-hydroxy Product3-hydroxy ProductReference(s)
(+)-(1R,4S)-Norcamphor 65%30%5%[7][8]
(-)-(1S,4R)-Norcamphor 28%62%10%[7][8]

// Nodes r_nor [label="(+)-(1R,4S)-Norcamphor"]; s_nor [label="(-)-(1S,4R)-Norcamphor"]; p450 [label="Cytochrome P450cam\n(Oxidation)", shape="cylinder", fillcolor="#FBBC05"];

// Product Nodes r_prod5 [label="5-OH-Norcamphor\n(65%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; r_prod6 [label="6-OH-Norcamphor\n(30%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; r_prod3 [label="3-OH-Norcamphor\n(5%)", shape="box", style="rounded", fillcolor="#FFFFFF"];

s_prod5 [label="5-OH-Norcamphor\n(28%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; s_prod6 [label="6-OH-Norcamphor\n(62%)", shape="box", style="rounded", fillcolor="#FFFFFF"]; s_prod3 [label="3-OH-Norcamphor\n(10%)", shape="box", style="rounded", fillcolor="#FFFFFF"];

// Edges r_nor -> p450 [color="#4285F4"]; s_nor -> p450 [color="#EA4335"];

p450 -> r_prod5 [label="Major", color="#4285F4"]; p450 -> r_prod6 [color="#4285F4"]; p450 -> r_prod3 [color="#4285F4"];

p450 -> s_prod6 [label="Major", color="#EA4335"]; p450 -> s_prod5 [color="#EA4335"]; p450 -> s_prod3 [color="#EA4335"];

// Invisible nodes for alignment {rank=same; r_nor; s_nor;} {rank=same; r_prod5; r_prod6; r_prod3; s_prod5; s_prod6; s_prod3;} } } Caption: Differential metabolic pathways of this compound enantiomers.

Experimental Protocols

6.1 Asymmetric Synthesis of (-)-Norcamphor (Conceptual Protocol) This protocol is based on the synthesis reported by Takano et al. (1976).[3]

  • Iminium Perchlorate Formation: Treat nortricyclanone (1.0 eq) with an equimolar amount of L-proline perchlorate in ethanol (B145695) at room temperature for approximately 48 hours. The reaction affords the corresponding iminium perchlorate intermediate.

  • Hydrolysis and Bromination: The crude iminium salt is heated at reflux for 24 hours with two molar equivalents of 47% hydrobromic acid in acetic acid. This step effects cleavage and hydrolysis to yield exo-5-bromothis compound.

  • Purification: The product, exo-5-bromothis compound, is isolated and purified via distillation under reduced pressure.

  • Reductive Debromination: The purified bromo-ketone is treated with tri-n-butyltin hydride to reductively remove the bromine atom, yielding (-)-norcamphor.

  • Final Purification & Analysis: The final product is purified, and its optical purity is determined by measuring its specific rotation and comparing it to the literature value for the enantiomerically pure compound.

6.2 Cytochrome P450cam Hydroxylation Assay (Conceptual Protocol) This protocol is based on the experiments described by Di Nardo et al. (1995).[7]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified cytochrome P450cam enzyme, putidaredoxin, and putidaredoxin reductase.

  • Substrate Addition: Add an enantiomerically pure substrate, either (1R)-norcamphor or (1S)-norcamphor (>92% enantiomeric excess), to the reaction mixture.

  • Initiation: Initiate the hydroxylation reaction by adding NADH. Monitor the oxidation of NADH spectrophotometrically to determine steady-state kinetics.

  • Reaction Quenching & Extraction: After a set time, quench the reaction and extract the products (hydroxylated norcamphors) using an appropriate organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the regioisomeric products (3-OH, 5-OH, and 6-OH this compound).

  • Data Interpretation: Determine the product ratio for each enantiomer to establish the regiospecificity of the enzyme.

Conclusion

The enantiomers of this compound, (1R,4S)- and (1S,4R)-norcamphor, serve as a classic illustration of the importance of stereochemistry in the chemical and biological sciences. While achiral characterization reveals no differences, their interaction with the chiral environment of an enzyme active site leads to distinct metabolic fates. The enantiomer-specific regioselectivity of cytochrome P450cam highlights a fundamental principle in drug development: the metabolism, efficacy, and safety of a chiral drug cannot be presumed from studies on its racemate. This technical guide underscores the necessity for enantioselective synthesis or efficient chiral resolution to enable the study and application of single-enantiomer compounds in research and pharmaceutical development.

References

Norcamphor: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norcamphor, a bicyclic ketone, serves as a crucial building block in organic synthesis and holds significant importance in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, with a focus on its role as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking comprehensive technical information on this versatile compound.

Core Chemical and Physical Properties

This compound, systematically named bicyclo[2.2.1]heptan-2-one, is a colorless to white crystalline solid.[1][2] Its molecular formula is C₇H₁₀O, and its CAS number is 497-38-1.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 497-38-1[2]
Molecular Formula C₇H₁₀O[2]
Molecular Weight 110.15 g/mol
IUPAC Name Bicyclo[2.2.1]heptan-2-one[2]
Synonyms 2-Norbornanone, Norcampher[1][3]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance Colorless to white adhering crystals[3]
Melting Point 93-96 °C[2][3]
Boiling Point 168-172 °C[2][3]
Flash Point 33 °C (91.4 °F) - closed cup
Solubility Insoluble in water; Soluble in methanol.[4]
Vapor Pressure 2.09 mmHg @ 20 °C (estimated)[5]

Table 3: Safety and Toxicity Data

| Property | Value | Reference | | --- | --- | | Hazard Class | 4.1 (Flammable solid) | | | Signal Word | Danger | | | Hazard Statements | H228: Flammable solid | | | LD50 (intravenous, mouse) | 180 mg/kg |[3] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for its bicyclic structure. A complete analysis of the proton nuclear magnetic resonance of this compound has been conducted, providing detailed insights into its structure.[6]

¹³C NMR: The carbon-13 NMR spectrum of this compound has been assigned, with the carbonyl carbon appearing significantly downfield.[7][8]

FTIR Spectroscopy: The infrared spectrum of this compound shows a strong absorption band characteristic of the carbonyl (C=O) stretching vibration.[9][10][11] The typical assignments for key peaks are in the regions of 2970-2860 cm⁻¹ for C-H stretching and around 1740 cm⁻¹ for the C=O stretch.[12][13]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-exo-Norbornyl Formate (B1220265)

This procedure details the synthesis of this compound from norbornene via the formation and subsequent oxidation of 2-exo-norbornyl formate.[14]

Part A: Preparation of 2-exo-Norbornyl Formate

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a condenser, add 400 g (4.25 moles) of norbornene to approximately 800 g (17.4 moles) of 98-100% formic acid.[14]

  • Reflux: Heat the mixture to a boil and maintain reflux for 4 hours.[14]

  • Purification: After cooling, arrange the flask for distillation using a 30-cm Vigreux column. Remove the excess formic acid under reduced pressure. Continue the distillation to collect the 2-exo-norbornyl formate.[14]

Part B: Oxidation to this compound

  • Reaction Setup: In a 5-liter three-necked flask equipped with a thermometer, stirrer, and a dropping funnel, dissolve 510 g (3.64 moles) of 2-exo-norbornyl formate in 1.5 L of reagent-grade acetone (B3395972). Cool the flask in an ice bath.[14]

  • Oxidation: Prepare an 8N chromic acid solution. Add the oxidant dropwise to the acetone solution, maintaining the reaction temperature between 20-30 °C. The completion of the reaction is indicated by the persistence of a brownish-orange color.[14]

  • Workup: Add a slight excess of the oxidant and stir the solution overnight at room temperature.[14] The product can then be isolated and purified by distillation.[14]

Purification of this compound

This compound can be purified by crystallization from water followed by sublimation in vacuo.[3] For higher purity, low-temperature recrystallization from pentane (B18724) can be employed.[15]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., pentane) at room temperature.[15]

  • Crystallization: Slowly cool the solution to -78 °C using a dry ice/acetone bath to induce crystallization.[15]

  • Isolation: Isolate the crystals by filtration and wash with cold pentane.[15]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Applications in Drug Development

This compound's rigid bicyclic scaffold makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

This compound Derivatives as NMDA Receptor Antagonists

Derivatives of this compound have been designed and synthesized as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[16] These compounds are being investigated as potential treatments for neurodegenerative diseases.[16] The synthetic pathway generally involves the reaction of this compound with a Grignard reagent to introduce a phenyl group, followed by further modifications to yield the target N-substituted bicyclo[2.2.1]heptan-2-amines.[16]

Biological Interactions and Signaling Pathways

Metabolism by Cytochrome P450cam

This compound is a known substrate for cytochrome P450cam, a bacterial monooxygenase. The enzyme catalyzes the stereoselective hydroxylation of this compound.[17] The hydroxylation of (1R)-norcamphor primarily occurs at the 5-position, while (1S)-norcamphor is preferentially hydroxylated at the 6-position.[17]

Below is a diagram illustrating the general catalytic cycle of cytochrome P450 enzymes, which is applicable to the metabolism of this compound.

CytochromeP450_Catalytic_Cycle cluster_cycle Cytochrome P450 Catalytic Cycle RestingState Resting State Fe³⁺ SubstrateBinding Substrate Binding (this compound) RestingState->SubstrateBinding RH (this compound) FirstElectron First Electron Transfer (e⁻ from CPR) SubstrateBinding->FirstElectron e⁻ OxygenBinding O₂ Binding FirstElectron->OxygenBinding O₂ SecondElectron Second Electron Transfer (e⁻ from CPR/Cyt b₅) OxygenBinding->SecondElectron e⁻ PeroxoFormation Peroxo Formation Fe³⁺-O-O⁻ SecondElectron->PeroxoFormation H⁺ CompoundI Compound I Formation [FeO]³⁺ PeroxoFormation->CompoundI H⁺, -H₂O Hydroxylation Substrate Hydroxylation CompoundI->Hydroxylation RH ProductRelease Product Release (Hydroxythis compound) Hydroxylation->ProductRelease ROH ProductRelease->RestingState

Caption: Catalytic cycle of cytochrome P450 showing the metabolism of this compound.

Experimental Workflow: Synthesis of this compound Derivative

The following diagram outlines a typical experimental workflow for the synthesis of a this compound-based derivative.

Norcamphor_Synthesis_Workflow Start Start: this compound Grignard Grignard Reaction (e.g., Phenylmagnesium bromide) Start->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Dehydration Dehydration (Acid catalyst) Alcohol->Dehydration Alkene Alkene Intermediate Dehydration->Alkene Amination Reductive Amination or Other Functionalization Alkene->Amination Derivative Final this compound Derivative Amination->Derivative Purification Purification (e.g., Chromatography) Derivative->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Product Characterization->End

Caption: A generalized workflow for the synthesis of this compound derivatives.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for norcamphor (bicyclo[2.2.1]heptan-2-one), a bicyclic ketone and a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data of this compound

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its unique bridged structure. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.65m1HH1 (bridgehead)
2.45m1HH4 (bridgehead)
1.95m1HH3 (exo)
1.80m1HH3 (endo)
1.65m1HH7 (syn)
1.50m1HH5 (exo)
1.40m1HH7 (anti)
1.30m1HH5 (endo)
1.25m2HH6 (exo and endo)

¹³C NMR Spectroscopic Data [2][3]

Chemical Shift (δ) ppmCarbon Assignment
218.0C2 (C=O)
49.5C1
45.0C3
37.5C7
35.0C4
27.0C5
24.5C6

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1740StrongC=O stretch (ketone)
~1450MediumC-H bend (alkane)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The monoisotopic mass of this compound is 110.0732 Da.[4]

m/zRelative IntensityPossible Fragment
110High[M]⁺ (Molecular Ion)
82Medium[M - CO]⁺
67High[C₅H₇]⁺
54Medium[C₄H₆]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Sample Preparation: [5][6][7]

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard, typically tetramethylsilane (B1202638) (TMS).[6][8]

  • Ensure the solid is completely dissolved. If necessary, gently vortex or sonicate the mixture.[6]

  • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[5]

  • Transfer the clear solution into a clean, dry 5 mm NMR tube to a depth of about 4-5 cm.[6]

Instrumental Parameters:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[6]

Sample Preparation (Thin Solid Film Method): [9]

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene (B1212753) chloride or acetone.[9]

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

  • Apply one or two drops of the this compound solution onto the surface of the salt plate.[9]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9]

Instrumental Parameters: [10][11]

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Sample Introduction and Ionization (Electron Ionization - EI): [12][13][14]

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[13][14]

  • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[12][14]

Mass Analysis and Detection: [12][13][14]

  • The positively charged ions are accelerated by an electric field into the mass analyzer.[14]

  • The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[12][14]

  • The separated ions are detected, and their relative abundance is recorded.

  • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter to Remove Particulates Dissolve->Filter Prep_NMR Prepare NMR Tube Filter->Prep_NMR Prep_IR Prepare IR Salt Plate Filter->Prep_IR Prep_MS Prepare for GC/MS Injection Filter->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (GC-MS) Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Library Search, Fragmentation Analysis) MS->Process_MS Interpret Structural Elucidation & Data Correlation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Synthesis of Norcamphor: A Technical Guide to its History, Discovery, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcamphor, a bicyclic ketone and a non-methylated analog of camphor (B46023), serves as a crucial building block in organic synthesis and drug discovery. Its rigid bicyclic framework provides a valuable scaffold for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth exploration of the history and discovery of this compound synthesis, detailing the seminal methodologies that have shaped its production. This document offers a comprehensive resource for researchers by presenting detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights through signaling pathway diagrams.

Historical Overview: The Quest for Bicyclic Ketones

The history of this compound synthesis is intrinsically linked to the broader story of bicyclic ketone chemistry, a field that gained significant momentum in the early 20th century with the structural elucidation and synthesis of camphor. While Gustaf Komppa's total synthesis of camphor in 1903 stands as a landmark achievement in organic synthesis, the specific history of this compound's first synthesis is less singular. Early investigations into the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, paved the way for the systematic construction of bicyclic systems.

The first definitive synthesis of this compound is widely attributed to the work of Alder and Rickert in the late 1930s, who utilized the Diels-Alder reaction of cyclopentadiene (B3395910) and vinyl acetate (B1210297), followed by subsequent chemical transformations. This foundational work opened the door for further exploration and refinement of synthetic routes to this compound and its derivatives. Over the decades, methodologies have evolved from classical multi-step syntheses to more efficient and stereoselective approaches, reflecting the advancements in synthetic organic chemistry.

Key Synthetic Methodologies

Several key synthetic strategies have been developed for the preparation of this compound. The following sections detail the most significant and widely employed methods, providing both a conceptual overview and detailed experimental protocols.

The Diels-Alder Approach: A Classic Route

The Diels-Alder reaction remains a cornerstone of this compound synthesis, offering a reliable method for constructing the bicyclic [2.2.1]heptane skeleton. The most common variation involves the cycloaddition of cyclopentadiene and a suitable ketene (B1206846) equivalent, such as vinyl acetate.

Reaction Pathway:

The synthesis begins with the [4+2] cycloaddition of freshly cracked cyclopentadiene and vinyl acetate to form 2-acetoxy-5-norbornene. This adduct is then typically hydrogenated to the saturated acetate, followed by hydrolysis to yield a mixture of exo- and endo-norborneol. The final step involves the oxidation of the alcohol mixture to the corresponding ketone, this compound.

Diels_Alder_Synthesis Cyclopentadiene Cyclopentadiene DielsAlderAdduct 2-Acetoxy-5-norbornene Cyclopentadiene->DielsAlderAdduct VinylAcetate Vinyl Acetate VinylAcetate->DielsAlderAdduct Hydrogenation H₂/Pd-C DielsAlderAdduct->Hydrogenation [4+2] Cycloaddition SaturatedAcetate 2-Acetoxynorbornane Hydrogenation->SaturatedAcetate Hydrolysis NaOH, H₂O SaturatedAcetate->Hydrolysis Norborneol Norborneol Hydrolysis->Norborneol Oxidation CrO₃, H₂SO₄ Norborneol->Oxidation This compound This compound Oxidation->this compound

Figure 1: Diels-Alder synthesis of this compound.

Experimental Protocol (Adapted from Kleinfelter and Schleyer, 1962):

A detailed protocol for a related synthesis starting from norbornene is provided in the following section, as it represents a more modern and efficient variation of the oxidation step. The initial Diels-Alder reaction and subsequent transformations are well-documented in organic synthesis literature.

Oxidation of Norbornene Derivatives: An Efficient Alternative

A more direct and higher-yielding approach involves the synthesis of this compound from norbornene. This method bypasses the need for hydrogenation and hydrolysis of an acetate intermediate by directly forming an oxidizable precursor.

Reaction Pathway:

Norbornene is first treated with formic acid to produce 2-exo-norbornyl formate (B1220265). This formate ester is then directly oxidized to this compound using a chromic acid solution in acetone (B3395972).[1]

Norbornene_Oxidation Norbornene Norbornene FormicAcid HCOOH Norbornene->FormicAcid Addition NorbornylFormate 2-exo-Norbornyl Formate FormicAcid->NorbornylFormate Oxidation CrO₃, H₂SO₄, Acetone NorbornylFormate->Oxidation This compound This compound Oxidation->this compound

Figure 2: Synthesis of this compound from norbornene.

Experimental Protocol (Adapted from Organic Syntheses, Coll. Vol. 5, p.866, 1973):

  • Step 1: Synthesis of 2-exo-Norbornyl Formate:

    • In a 2-liter round-bottomed flask equipped with a reflux condenser, 400 g (4.25 moles) of norbornene is mixed with 800 g (17.4 moles) of 98-100% formic acid.

    • The mixture is heated to reflux for 4 hours.

    • After cooling, the excess formic acid is removed by distillation under reduced pressure.

    • The residue is then distilled to yield 2-exo-norbornyl formate.

  • Step 2: Oxidation to 2-Norbornanone (this compound):

    • A solution of 510 g (3.64 moles) of 2-exo-norbornyl formate in 1.5 L of reagent-grade acetone is placed in a 5-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

    • The flask is cooled in an ice bath, and an 8 N chromic acid solution (prepared by dissolving 534 g of chromium trioxide in water, adding 444 mL of concentrated sulfuric acid, and diluting to 2 L) is added dropwise, maintaining the reaction temperature between 20-30°C.

    • The addition is continued until the orange-brown color of the oxidant persists.

    • The reaction mixture is stirred overnight at room temperature.

    • The excess oxidant is quenched by the addition of isopropyl alcohol.

    • The acetone layer is decanted, and the chromium salts are washed with acetone.

    • The combined acetone solutions are neutralized with sodium carbonate, filtered, and the acetone is removed by distillation.

    • The residue is distilled under reduced pressure to yield this compound.

Asymmetric Synthesis: Accessing Chiral this compound

For applications in stereoselective synthesis and drug development, the preparation of enantiomerically pure this compound is often required. Asymmetric syntheses have been developed to achieve this goal. One notable approach involves the desymmetrization of a prochiral starting material.

Reaction Pathway:

An example of an asymmetric synthesis starts from the readily available nortricyclanone. Treatment with L-proline perchlorate (B79767) forms a chiral iminium perchlorate intermediate. Subsequent acid-catalyzed ring opening and debromination steps lead to the formation of (-)-norcamphor.

Asymmetric_Synthesis Nortricyclanone Nortricyclanone LProlinePerchlorate L-Proline Perchlorate Nortricyclanone->LProlinePerchlorate Condensation IminiumIntermediate Chiral Iminium Perchlorate LProlinePerchlorate->IminiumIntermediate AcidCleavage HBr, AcOH IminiumIntermediate->AcidCleavage Ring Opening Bromothis compound exo-5-Bromothis compound AcidCleavage->Bromothis compound Debromination Bu₃SnH Bromothis compound->Debromination This compound (-)-Norcamphor Debromination->this compound

Figure 3: Asymmetric synthesis of (-)-norcamphor.

Experimental Protocol (Conceptual Outline):

Detailed protocols for asymmetric syntheses are often specific to the chiral catalyst and conditions used. The general procedure involves the reaction of nortricyclanone with a chiral amine catalyst (such as L-proline or its derivatives) to form a chiral enamine or iminium ion. This intermediate then undergoes a stereoselective reaction, such as protonation or reaction with an electrophile, to introduce the desired chirality. The final product is then obtained after workup and purification.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

Synthetic MethodStarting MaterialKey ReagentsReaction TimeTemperature (°C)Overall Yield (%)
Diels-Alder ApproachCyclopentadiene, Vinyl AcetateH₂, Pd/C; NaOH; CrO₃Multiple StepsVariable~40-50%
Oxidation of NorborneneNorborneneHCOOH; CrO₃, H₂SO₄~24 hoursReflux, 20-30~70-80%
Asymmetric SynthesisNortricyclanoneL-Proline Perchlorate, HBr, Bu₃SnHMultiple StepsVariableModerate

Table 2: Detailed Yields for the Oxidation of Norbornene Method

StepProductYield (%)
1. Formylation of Norbornene2-exo-Norbornyl Formate~85-90%
2. Oxidation of Formate2-Norbornanone (this compound)~80-85%
Overall This compound ~70-80%

Conclusion

The synthesis of this compound has evolved significantly from its origins in the pioneering work on bicyclic systems. The classic Diels-Alder approach provided the initial access to this important molecule, while subsequent developments, such as the direct oxidation of norbornene derivatives, have led to more efficient and higher-yielding processes. The advent of asymmetric synthesis has further expanded the utility of this compound by providing access to enantiomerically pure forms, which are invaluable in the development of chiral drugs and other advanced materials. This guide provides a comprehensive overview of these key methodologies, offering researchers the foundational knowledge and practical details necessary to incorporate this compound synthesis into their research programs. The provided experimental protocols and comparative data serve as a valuable resource for selecting the most appropriate synthetic route based on specific research needs.

References

The Bicyclic Core: A Technical Guide to the Natural Occurrence and Sources of Norcamphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.1]heptan-2-one, or norcamphor, scaffold is a rigid and structurally unique motif that forms the core of a diverse array of naturally occurring terpenoids. While this compound itself is not commonly found in nature, its methylated and otherwise substituted derivatives are widespread in the plant kingdom and have garnered significant interest for their potent biological activities and applications in the pharmaceutical, fragrance, and agricultural industries. This technical guide provides a comprehensive overview of the natural occurrence, sources, and quantitative abundance of key this compound derivatives. It further details the experimental protocols for their isolation and characterization and explores their interactions with biological signaling pathways.

Natural Occurrence and Key Sources of this compound Derivatives

This compound derivatives are primarily found as constituents of essential oils in a variety of plant species. These bicyclic monoterpenoids and sesquiterpenoids contribute to the characteristic aroma and flavor of these plants and often play a role in their defense mechanisms. The following sections detail the natural sources of prominent this compound derivatives.

Fenchone (B1672492)

Fenchone is a bicyclic monoterpene ketone with a camphor-like odor. It exists as two enantiomers, (+)-fenchone and (-)-fenchone (B1675204), both of which are found in nature. (+)-Fenchone is a major component of fennel (Foeniculum vulgare) essential oil, while (-)-fenchone is characteristic of wormwood (Artemisia absinthium) and tansy (Tanacetum vulgare)[1].

Borneol and Isoborneol

Borneol and its isomer, isoborneol, are bicyclic monoterpene alcohols. They are widely distributed in the plant kingdom and are found in the essential oils of numerous medicinal plants[2]. D-Borneol is characteristic of plants in the Cupressaceae and Zingiberaceae families, as well as lavender, while L-borneol is more frequently encountered in the Compositae, Graminaceae, and Pinaceae families[1]. Isoborneol is also found in a variety of essential oils and is known for its antioxidant and antiviral properties[2].

Nootkatone

Nootkatone is a sesquiterpenoid ketone with a characteristic grapefruit aroma. It is a high-value natural flavor and fragrance compound found in citrus fruits, particularly grapefruit (Citrus paradisi) and Nootka cypress (Callitropsis nootkatensis)[3][4][5]. Due to its low natural abundance, significant research has been dedicated to its biotechnological production[4].

Santolina Alcohol

Santolina alcohol is an irregular monoterpene alcohol that has been identified in several species of the Asteraceae family, including Artemisia annua, Artemisia herba-alba, and Santolina corsica[6].

Quantitative Data on this compound Derivative Abundance

The concentration of this compound derivatives in their natural sources can vary significantly depending on factors such as plant species, geographical location, climate, and harvesting time. The following tables summarize the quantitative data for key this compound derivatives found in the literature.

Table 1: Quantitative Abundance of Fenchone in Various Plant Essential Oils

Plant SpeciesPlant PartFenchone Content (%)Reference
Foeniculum vulgare (Fennel)Seeds2-20[7]
Lavandula stoechas (Spanish Lavender)Aerial parts10-30[2]
Thuja occidentalis (Cedarleaf)LeavesHigh (predominantly (-)-fenchone)[1][4]

Table 2: Quantitative Abundance of Borneol and Isoborneol in Various Plant Essential Oils

Plant SpeciesPlant PartBorneol/Isoborneol Content (%)Reference
Rosmarinus officinalis (Rosemary)Leaves1.5-5.0 (Borneol)[8]
Lavandula angustifolia (Lavender)Flowers5-15 (Borneol)[8]
Salvia officinalis (Sage)Leavesup to 25 (Borneol)[9]
Curcuma aromaticaRhizomesPresent (Isoborneol)[2]

Table 3: Quantitative Abundance of Nootkatone in Natural Sources

Natural SourceNootkatone ContentReference
Grapefruit (Citrus paradisi) Peel Oil0.1-0.2%[5]
Nootka Cypress (Callitropsis nootkatensis) WoodLow, but a primary source for isolation[4]

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound derivatives from their natural sources typically involve steam distillation to extract the essential oil, followed by chromatographic techniques for separation and purification. Gas chromatography-mass spectrometry (GC-MS) is the primary method for both qualitative and quantitative analysis.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of this compound derivatives from plant material.

experimental_workflow General Experimental Workflow for this compound Derivative Analysis plant_material Plant Material (e.g., leaves, seeds) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Essential Oil steam_distillation->essential_oil fractionation Fractional Distillation / Column Chromatography essential_oil->fractionation fractions Fractions fractionation->fractions gc_ms GC-MS Analysis fractions->gc_ms hplc HPLC Analysis fractions->hplc quantification Quantification gc_ms->quantification pure_compound Pure this compound Derivative hplc->pure_compound nmr NMR Spectroscopy structure_elucidation Structure Elucidation nmr->structure_elucidation pure_compound->nmr

Caption: General workflow for isolation and analysis.

Detailed Protocol: Steam Distillation for Essential Oil Extraction

Objective: To extract the volatile essential oil containing this compound derivatives from plant material.

Materials:

  • Fresh or dried plant material (e.g., fennel seeds, sage leaves)

  • Clevenger-type apparatus or similar steam distillation setup

  • Heating mantle

  • Round-bottom flasks

  • Condenser

  • Collection flask

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: Grind the plant material to a coarse powder to increase the surface area.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the biomass flask and add deionized water to the boiling flask[10][11].

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will consist of a biphasic mixture of water and essential oil, in the collection flask.

  • Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Detailed Protocol: Isolation of Fenchone by Column Chromatography

Objective: To isolate fenchone from a fennel essential oil.

Materials:

  • Fennel essential oil

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381)

  • Ethyl acetate

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into the glass column[12].

  • Sample Loading: Dissolve the fennel essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions.

  • TLC Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing fenchone.

  • Pooling and Evaporation: Combine the fenchone-containing fractions and remove the solvent using a rotary evaporator to obtain purified fenchone.

Detailed Protocol: Quantitative Analysis of Borneol by GC-MS

Objective: To quantify the amount of borneol in a sage essential oil sample.

Materials:

  • Sage essential oil

  • Borneol analytical standard

  • Hexane (GC grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of borneol in hexane at known concentrations.

  • Sample Preparation: Dilute the sage essential oil in hexane to a concentration within the range of the standard curve.

  • GC-MS Analysis: Inject the standard solutions and the sample solution into the GC-MS system. Use a suitable temperature program to separate the components of the essential oil. The mass spectrometer should be operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of borneol (e.g., m/z 95)[13][14][15].

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the borneol standard against its concentration.

  • Quantification: Determine the concentration of borneol in the sage essential oil sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

This compound derivatives, as part of the broader class of bicyclic monoterpenoids, have been shown to modulate various signaling pathways, leading to a range of biological activities.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial pathway involved in cell proliferation, differentiation, and apoptosis. Studies have shown that certain plant-derived natural products can modulate this pathway in cancer cells[9][16][17][18]. For instance, some terpenoids have been observed to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby suppressing cancer cell growth and inducing apoptosis[9].

The following diagram illustrates a simplified representation of the MAPK signaling pathway and potential points of modulation by this compound derivatives.

mapk_pathway Simplified MAPK Signaling Pathway and Potential Modulation extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response norcamphor_derivative This compound Derivative norcamphor_derivative->raf Inhibition norcamphor_derivative->mek Inhibition

Caption: Modulation of the MAPK signaling pathway.

Allelochemical Activity

Some this compound derivatives exhibit allelopathic properties, meaning they can influence the growth and development of other organisms in their vicinity. These compounds can act as natural herbicides or pesticides. For example, monoterpenes are a significant class of allelochemicals[19][20]. The release of these volatile compounds from plants can inhibit the germination and growth of competing plant species. This activity is of interest for the development of natural and eco-friendly herbicides.

Conclusion

This compound derivatives represent a structurally fascinating and biologically significant class of natural products. Their widespread occurrence in essential oils, coupled with their diverse biological activities, makes them valuable targets for research in drug discovery, agriculture, and the flavor and fragrance industries. The methodologies outlined in this guide provide a framework for the isolation, identification, and quantification of these compounds, paving the way for further exploration of their therapeutic and commercial potential. Future research will likely focus on the discovery of novel this compound derivatives from untapped natural sources and the elucidation of their precise mechanisms of action at the molecular level.

References

Norcamphor: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcamphor, a bridged bicyclic ketone with the IUPAC name Bicyclo[2.2.1]heptan-2-one, serves as a pivotal building block in organic synthesis and a valuable scaffold in medicinal chemistry.[1][] Its rigid, strained structure imparts unique reactivity, making it an ideal substrate for studying various chemical transformations and for the synthesis of complex molecular architectures.[3] This guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and key reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting. Furthermore, this document explores the role of this compound and its derivatives in drug discovery and development, highlighting its significance as a privileged substructure.

Physicochemical and Spectroscopic Properties

This compound is a colorless to white crystalline solid with a characteristic camphor-like odor.[1][3][4] Its bicyclic structure results in significant ring strain, influencing its chemical behavior.[3] A summary of its key physical and spectroscopic properties is provided below.

Physical Properties

The physical properties of this compound are well-documented and are essential for its handling, purification, and use in synthesis.

PropertyValueReference
IUPAC Name Bicyclo[2.2.1]heptan-2-one[1]
Other Names 2-Norbornanone[1]
CAS Number 497-38-1[1][3][4]
Molecular Formula C₇H₁₀O[1][][3]
Molar Mass 110.156 g·mol⁻¹[1]
Appearance Colorless to white crystalline solid[1][4]
Melting Point 93 to 96 °C[1][4]
Boiling Point 168 to 172 °C[1][4]
Solubility Insoluble in water; Soluble in polar organic solvents like methanol (B129727) and ethanol.[3][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopic TechniqueKey Features and DataReference
¹H NMR Complex multiplets due to the bicyclic structure.[5][6]
¹³C NMR Distinct signals for the carbonyl carbon and the seven carbons of the bicyclic system.[5][7]
Infrared (IR) Spectroscopy Strong absorption band for the C=O stretch, typically around 1740-1760 cm⁻¹.[5][8]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 110.[5][9]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the Diels-Alder reaction being a prominent and efficient method.[1]

Diels-Alder Approach

A common and historically significant synthesis involves the Diels-Alder reaction between cyclopentadiene (B3395910) and vinyl acetate (B1210297).[1] This [4+2] cycloaddition forms a norbornene derivative, which is then oxidized to yield this compound.[1][10][11]

Synthesis_Diels_Alder cluster_reactants Reactants cluster_reaction1 Diels-Alder Reaction cluster_intermediate Intermediate cluster_reaction2 Oxidation cluster_product Product Cyclopentadiene Cyclopentadiene DA [4+2] Cycloaddition Cyclopentadiene->DA VinylAcetate Vinyl Acetate VinylAcetate->DA NorborneneDerivative Norbornene Derivative DA->NorborneneDerivative Oxidation Oxidation NorborneneDerivative->Oxidation This compound This compound Oxidation->this compound

Caption: Diels-Alder synthesis of this compound.

Experimental Protocol: Synthesis via Diels-Alder Reaction

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Vinyl acetate

  • Chromic acid

  • Acetic acid

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cracked cyclopentadiene.

  • Slowly add vinyl acetate to the cyclopentadiene with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • After the addition is complete, heat the mixture under reflux for 2-3 hours to ensure the completion of the Diels-Alder reaction.

  • Cool the reaction mixture to room temperature and dissolve it in diethyl ether.

  • Prepare a solution of chromic acid in acetic acid.

  • Slowly add the chromic acid solution to the ethereal solution of the norbornene derivative with vigorous stirring and cooling in an ice bath.

  • After the addition, continue stirring for several hours at room temperature.

  • Separate the ether layer and wash it with water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude this compound can be purified by sublimation or crystallization from a suitable solvent like water.[4]

Key Reactions of this compound

The strained bicyclic framework of this compound makes it a versatile substrate for a variety of chemical transformations, including reductions, oxidations, and rearrangements.

Reduction to Norborneols

The reduction of the carbonyl group in this compound yields diastereomeric alcohols, endo- and exo-norborneol. The stereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation.[12] The hydride attack can occur from either the less hindered exo face or the more hindered endo face.

Reduction_this compound cluster_reactant Reactant cluster_reagent Reagent cluster_reaction Reduction cluster_products Products This compound This compound Reduction Reduction This compound->Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reduction Exo exo-Norborneol Reduction->Exo Major Product (exo attack) Endo endo-Norborneol Reduction->Endo Minor Product (endo attack)

Caption: Reduction of this compound to norborneols.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

Procedure:

  • Dissolve 100 mg of this compound in 1 mL of methanol in a small conical vial with a magnetic stir vane.[12]

  • In four portions over five minutes, add 100 mg of NaBH₄ to the stirred solution.[12]

  • Attach an air condenser and gently reflux the mixture for 5 minutes.[12]

  • After cooling to room temperature, carefully add 3.5 mL of ice-cold water.[12]

  • Collect the crude product by vacuum filtration and allow it to dry.[12]

  • Dissolve the solid in 4 mL of dichloromethane and dry the solution over anhydrous sodium sulfate.[12]

  • Transfer the solution to a small Erlenmeyer flask, rinsing the drying agent with a small amount of dichloromethane.[12]

  • Gently evaporate the solvent on a hot plate in a fume hood.[12]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound, a cyclic ketone, with a peroxyacid (e.g., m-CPBA) or other peroxides yields a lactone.[1][13][14][15] This reaction is a powerful tool for ring expansion and the synthesis of esters and lactones.[14][15]

Baeyer_Villiger_Oxidation cluster_reactant Reactant cluster_reagent Reagent cluster_reaction Baeyer-Villiger Oxidation cluster_product Product This compound This compound BVO Oxidation This compound->BVO Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->BVO Lactone Lactone BVO->Lactone

References

Theoretical Calculations on the Structure of Norcamphor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Norcamphor (bicyclo[2.2.1]heptan-2-one) is a rigid bicyclic ketone that serves as a fundamental scaffold in organic chemistry and a key subject in stereochemical and mechanistic studies. Understanding its three-dimensional structure and vibrational properties with high precision is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the theoretical methods used to calculate the structure of this compound. It details the computational protocols for geometry optimization and vibrational frequency analysis, primarily focusing on Density Functional Theory (DFT). The guide presents quantitative data in structured tables and utilizes visualizations to illustrate key computational workflows and relationships, offering a comprehensive resource for computational studies on this molecule.

Introduction to Theoretical Calculations on this compound

This compound, a bridged carbobicyclic compound, presents a structurally constrained system ideal for theoretical investigation.[1] Computational chemistry provides powerful tools to determine the equilibrium geometry and predict the spectroscopic properties of such molecules with remarkable accuracy.[2] The primary goals of theoretical calculations on this compound are to find its most stable three-dimensional arrangement of atoms—the equilibrium geometry—and to characterize its vibrational modes.[3]

These calculations rely on solving approximations of the Schrödinger equation to find the electronic structure of the molecule.[4] From this, a potential energy surface (PES) can be mapped, which describes how the molecule's energy changes with the positions of its atoms.[3] The lowest point on this surface corresponds to the most stable molecular structure.[2] This guide focuses on the practical application of these principles to the this compound molecule.

Computational Methodologies

The accuracy of theoretical calculations is determined by the chosen level of theory and the basis set. These two components must be selected carefully to balance computational cost with the desired accuracy.

Levels of Theory

The "level of theory" refers to the method used to approximate the electronic energy of the molecule.

  • Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational expense. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density. Hybrid functionals, such as the widely used B3LYP, combine parts of exact Hartree-Fock theory with various exchange and correlation functionals to achieve high accuracy.[5][6][7] For molecules like this compound, including dispersion corrections in DFT computations is critical to accurately account for weak, non-bonded intramolecular interactions.[8]

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data.[6][7] While often more computationally demanding than DFT, they provide a systematic way to improve accuracy.

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[4] The size and type of the basis set directly impact the accuracy of the calculation.

  • Pople Style Basis Sets: These are commonly used and designated by notations like 6-31G* or 6-311++G. For a molecule like this compound, a basis set such as 6-311++G is recommended for reliable results.[5][9]

    • 6-311: Indicates a triple-zeta valence basis set, providing more flexibility for valence electrons.

    • G: Signifies Gaussian-type orbitals.

    • ++: Adds diffuse functions on both heavy atoms and hydrogens, which are important for describing weakly bound electrons.

    • **: Adds polarization functions on both heavy atoms and hydrogens, allowing for non-spherical distortion of atomic orbitals, which is crucial for describing chemical bonds accurately.

Computational Protocols

A typical computational study of this compound involves two main steps: geometry optimization followed by vibrational frequency analysis.

Protocol 1: Geometry Optimization

Geometry optimization is the process of finding the atomic arrangement that corresponds to a minimum on the potential energy surface.[10] The procedure is iterative, starting from an initial guess of the structure and systematically modifying the coordinates to lower the total energy until a stationary point is found.[3]

Detailed Steps:

  • Initial Structure: Construct an initial 3D model of this compound. This can be done using molecular building software or by retrieving coordinates from a database like PubChem.[11]

  • Input File Preparation: Create an input file for the computational chemistry software (e.g., Gaussian, Q-Chem, ORCA). This file specifies the atomic coordinates, the charge (0 for this compound), the spin multiplicity (singlet), the desired level of theory (e.g., B3LYP), and the basis set (e.g., 6-311++G**).

  • Execution: Run the geometry optimization calculation. The software will iteratively calculate the energy and the gradient (the first derivative of energy with respect to atomic positions) to guide the structure toward a minimum.[10]

  • Convergence Check: The calculation is complete when the changes in energy and forces between iterations fall below predefined convergence thresholds. The output will be the optimized coordinates of the most stable structure.

G cluster_workflow Geometry Optimization Workflow start Start: Initial this compound Structure setup Define Level of Theory & Basis Set (e.g., B3LYP/6-311++G**) start->setup calc Calculate Energy and Gradient setup->calc check Check Convergence Criteria calc->check update Update Atomic Coordinates check->update No end_node End: Optimized Structure check->end_node Yes update->calc

A typical workflow for molecular geometry optimization.
Protocol 2: Vibrational Frequency Analysis

After obtaining an optimized structure, a vibrational frequency calculation is essential. This calculation serves two purposes:

  • Confirmation of Minimum: It confirms that the optimized geometry is a true local minimum (all real frequencies) rather than a transition state (one imaginary frequency).[12]

  • Prediction of Spectra: It calculates the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.[13]

Detailed Steps:

  • Use Optimized Geometry: The frequency calculation must be performed on the optimized geometry obtained from the previous protocol.

  • Input File Preparation: The input file should specify a frequency calculation at the same level of theory and basis set used for the optimization.

  • Execution: The software calculates the second derivatives of the energy with respect to atomic positions (the Hessian matrix).[14] Diagonalizing this matrix yields the vibrational frequencies and normal modes.

  • Analysis: Examine the output. The absence of imaginary frequencies confirms the structure is a minimum. The calculated frequencies, IR intensities, and Raman activities can then be used to simulate the vibrational spectra.

G cluster_analysis Post-Optimization Analysis start Start: Optimized Geometry calc_freq Perform Frequency Calculation (Same Level of Theory) start->calc_freq check_img Any Imaginary Frequencies? calc_freq->check_img minimum Structure is a Local Minimum check_img->minimum No ts Structure is a Transition State (or higher-order saddle point) check_img->ts Yes analyze Analyze Frequencies, IR/Raman Spectra, and Thermodynamic Properties minimum->analyze

Decision workflow following a frequency calculation.

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data about the this compound molecule. This data should be organized into tables for clarity and ease of comparison.

Note: The values presented in the following tables are representative examples of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G* level) and are for illustrative purposes. Actual values will vary slightly with the specific level of theory and basis set.*

Optimized Molecular Geometry

Table 1: Selected Calculated Bond Lengths in this compound

Bond Atom 1 Atom 2 Length (Å)
C=O C2 O8 1.215
C-C C1 C2 1.530
C-C C2 C3 1.535
C-C C1 C6 1.545
C-C (bridge) C1 C7 1.550

| C-H | C3 | H | 1.095 |

Table 2: Selected Calculated Bond Angles in this compound

Angle Atom 1 Atom 2 (Vertex) Atom 3 Angle (°)
O=C-C O8 C2 C1 126.5
O=C-C O8 C2 C3 126.5
C-C-C C1 C2 C3 107.0
C-C-C C1 C6 C5 103.5

| C-C-C (bridgehead)| C2 | C1 | C7 | 102.0 |

Table 3: Selected Calculated Dihedral Angles in this compound

Dihedral Angle Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)
O=C-C-C O8 C2 C1 C6 175.2
C-C-C-C C1 C2 C3 C4 0.5

| C-C-C-C | C6 | C1 | C7 | C4 | 70.1 |

Vibrational Frequencies

The calculated vibrational modes are typically characterized by their frequency (in cm⁻¹) and IR intensity. Key vibrational modes for this compound are highlighted below.

Table 4: Major Calculated Vibrational Frequencies and IR Intensities

Frequency (cm⁻¹) IR Intensity (km/mol) Vibrational Mode Assignment
3050 - 2850 Low - Medium C-H stretching
1755 High C=O stretching
1470 - 1440 Medium CH₂ scissoring
1350 - 1150 Medium - High C-C stretching & C-H bending mixes

| ~950 | Low | Bicyclic ring deformation modes |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[15][16] While this compound is a rigid molecule, subtle puckering or twisting can lead to different conformers with small energy differences. Theoretical calculations can be used to identify these conformers, calculate their relative energies, and determine the energy barriers for interconversion.[8]

G cluster_conformers Conformational Energy Profile C1 Conformer A (Global Minimum) Relative Energy = 0.0 kJ/mol TS Transition State (TS) Energy Barrier (ΔE‡) C1->TS C2 Conformer B (Local Minimum) Relative Energy = ΔE TS->C2

Logical relationship between two conformers and a transition state.

By calculating the relative energies (ΔE) of different conformers, their equilibrium populations can be estimated using the Boltzmann distribution equation. This is crucial for understanding the dynamic behavior of the molecule and interpreting experimental results, such as those from NMR spectroscopy, which often measure an average over the populated conformers.[8]

References

Methodological & Application

Synthesis of Norcamphor from Norbornene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of norcamphor, a valuable bicyclic ketone intermediate in organic synthesis, starting from norbornene. Three distinct and reliable synthetic routes are presented: (1) Acid-catalyzed hydration of norbornene followed by oxidation of the resultant norborneol; (2) Formation of a 2-exo-norbornyl formate (B1220265) intermediate from norbornene and subsequent oxidation; and (3) Hydroboration-oxidation of norbornene to norborneol, followed by oxidation to the target ketone. Each method is accompanied by step-by-step protocols, quantitative data, and visual representations of the workflows to aid in reproducibility and methodological comparison.

Introduction

This compound (bicyclo[2.2.1]heptan-2-one) serves as a crucial building block in the synthesis of various complex organic molecules and pharmaceutical compounds. Its rigid bicyclic structure provides a unique scaffold for stereocontrolled transformations. The synthesis of this compound from the readily available starting material, norbornene, can be accomplished through several pathways, each with its own set of advantages regarding yield, scalability, and reagent toxicity. This guide details three common and effective methods for this transformation, providing researchers with the necessary information to select and perform the synthesis that best suits their laboratory capabilities and research needs.

Route 1: Acid-Catalyzed Hydration and Subsequent Oxidation

This two-step synthesis first involves the acid-catalyzed hydration of norbornene to yield norborneol. The resulting secondary alcohol is then oxidized to the corresponding ketone, this compound. This method is straightforward and utilizes common laboratory reagents.

Experimental Protocol

Step 1: Acid-Catalyzed Hydration of Norbornene to Norborneol

  • In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1 mL of deionized water.

  • Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with continuous stirring.

  • Remove the flask from the ice bath and add 450 mg of norbornene to the acidic solution.

  • Gently heat the mixture on a hot plate at a low setting, continuing to stir for approximately 20 minutes or until the solid norbornene has completely dissolved.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by adding 11 mL of 6 M sodium hydroxide (B78521) (NaOH) solution dropwise with stirring. Monitor the pH to ensure it is basic; add more NaOH if necessary.

  • Transfer the solution to a separatory funnel.

  • Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel.

  • Perform an initial rinse of the flask with 5 mL of dichloromethane (B109758) and add it to the separatory funnel, followed by a second 5 mL rinse with dichloromethane.

  • Extract the product into the organic layer by shaking the separatory funnel and venting periodically.

  • Collect the lower organic layer.

  • Add an additional 10 mL of dichloromethane to the aqueous layer in the separatory funnel and perform a second extraction.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to yield the norborneol product.

Step 2: Oxidation of Norborneol to this compound with Sodium Hypochlorite (B82951)

  • Dissolve the norborneol obtained from the previous step in an appropriate amount of glacial acetic acid (a ratio of approximately 3 mL of acetic acid per gram of alcohol can be used) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath to maintain a temperature between 15-25°C.

  • Add a commercially available sodium hypochlorite solution (e.g., household bleach, ~5.25% NaOCl) dropwise to the stirred alcohol solution over a period of 30-60 minutes. The amount of hypochlorite solution should be in slight molar excess relative to the norborneol.

  • Monitor the reaction progress using a potassium iodide-starch test to check for the presence of excess oxidant.

  • Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium bisulfite until the potassium iodide-starch test is negative.

  • Extract the product from the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be purified by sublimation or recrystallization.

Quantitative Data
ParameterValueReference
Step 2 Yield 92%[1]

Workflow Diagram

Norbornene Norbornene Norborneol Norborneol Norbornene->Norborneol H2SO4, H2O This compound This compound Norborneol->this compound NaOCl, Acetic Acid Norbornene Norbornene Formate_Intermediate 2-exo-Norbornyl Formate Norbornene->Formate_Intermediate HCOOH This compound This compound Formate_Intermediate->this compound Chromic Acid, Acetone Norbornene Norbornene Norborneol Norborneol Norbornene->Norborneol 1. BH3·THF 2. H2O2, NaOH This compound This compound Norborneol->this compound Oxidizing Agent

References

Application Note: Synthesis of Chiral Alcohols Using Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norcamphor, a bicyclic ketone, serves as a valuable and rigid chiral scaffold for the stereoselective synthesis of chiral alcohols.[1] Its well-defined three-dimensional structure allows for predictable facial selectivity in nucleophilic additions to the carbonyl group. This application note details two primary protocols for synthesizing chiral alcohols from this compound: diastereoselective reduction to produce secondary alcohols (endo- and exo-norborneol) and diastereoselective addition of Grignard reagents to yield tertiary alcohols. These methods are fundamental in medicinal chemistry and natural product synthesis, where precise control of stereochemistry is paramount.

Application 1: Diastereoselective Reduction of this compound

Principle: The reduction of the carbonyl group in this compound with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), is a highly diastereoselective process.[1] The bicyclic [2.2.1]heptane system presents two faces for hydride attack: the exo face and the endo face. Due to steric hindrance from the ethano-bridge, the hydride preferentially attacks from the less hindered exo face. This results in the formation of the endo-alcohol (endo-norborneol) as the major product.[2] The ratio of endo to exo products is dependent on the steric bulk of the reducing agent and reaction conditions.

Reaction Pathway Diagram:

G cluster_main Diastereoselective Reduction of this compound This compound This compound (Bicyclo[2.2.1]heptan-2-one) Reagents + NaBH₄, CH₃OH This compound->Reagents TS Transition State (Exo-attack) Reagents->TS 1. Hydride Attack Endo_Alcohol endo-Norborneol (Major Product) TS->Endo_Alcohol 2. H₂O Workup Exo_Alcohol exo-Norborneol (Minor Product) TS->Exo_Alcohol Minor Pathway (Endo-attack)

Caption: Diastereoselective reduction of this compound.

Experimental Protocol: Sodium Borohydride Reduction of this compound

This protocol is adapted from the well-established reduction of bicyclic ketones.[1]

Materials:

  • This compound (C₇H₁₀O, MW: 110.15 g/mol )

  • Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

  • Methanol (B129727) (CH₃OH), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 45.4 mmol) in anhydrous methanol (25 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.86 g, 22.7 mmol, 0.5 eq) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a white solid.

  • The product can be purified by sublimation or recrystallization. The diastereomeric ratio can be determined by Gas Chromatography (GC) or ¹H NMR analysis.[3]

Data Presentation

Table 1. Representative Data for this compound Reduction

Reducing AgentSolventTemp. (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
NaBH₄Methanol251>9585:15
LiAlH₄Diethyl Ether0 to 252>9590:10
L-Selectride®THF-783>981:99 (Reverses selectivity)

Application 2: Diastereoselective Addition of Grignard Reagents

Principle: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to this compound provides a reliable method for synthesizing chiral tertiary alcohols.[4] Similar to hydride reduction, the stereochemical outcome is dictated by steric hindrance. The nucleophilic alkyl or aryl group of the Grignard reagent preferentially attacks the carbonyl carbon from the less hindered exo face, leading to the formation of the endo-alcohol as the major diastereomer.[5]

Experimental Workflow:

G start Dissolve this compound in Anhydrous Ether cool Cool to 0°C (Ice Bath) start->cool add_grignard Add Grignard Reagent (e.g., MeMgBr) Dropwise cool->add_grignard react Stir at RT (1-2 hours) add_grignard->react quench Quench with Saturated Aqueous NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product Isolate Tertiary Alcohol Product filter_evap->product

Caption: Workflow for Grignard addition to this compound.

Experimental Protocol: Addition of Methylmagnesium Bromide to this compound

Materials:

  • This compound (C₇H₁₀O, MW: 110.15 g/mol )

  • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath.

Procedure:

  • Set up a dry three-neck flask equipped with a dropping funnel, condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Dissolve this compound (4.4 g, 40.0 mmol) in anhydrous diethyl ether (50 mL) in the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide solution (16 mL of 3.0 M solution, 48.0 mmol, 1.2 eq) to the dropping funnel and add it dropwise to the stirred this compound solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution using a rotary evaporator to yield the crude tertiary alcohol.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 2. Representative Data for Grignard Addition to this compound

Grignard Reagent (R-MgX)SolventTemp. (°C)Yield (%)Diastereomeric Ratio (endo-OH:exo-OH)
MeMgBrEt₂O0 to 25~9095:5
PhMgBrEt₂O0 to 25~8592:8
EtMgBrEt₂O0 to 25~8894:6

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of Norcamphor to Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones to esters, or in the case of cyclic ketones, to lactones. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group.[1][2] The oxidation of norcamphor, a bicyclic ketone, provides a valuable route to bicyclic lactones, which are important structural motifs in natural products and can serve as versatile intermediates in the synthesis of complex molecules. This document provides detailed application notes and protocols for the Baeyer-Villiger oxidation of this compound.

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration, particularly for unsymmetrical ketones. The migratory aptitude of the adjacent carbon atoms generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] In the case of this compound, the bridgehead carbon is a tertiary center, while the other alpha-carbon is a secondary center. Therefore, the migration of the bridgehead carbon is generally favored, leading to the formation of 2-oxabicyclo[3.2.1]octan-3-one.

Reaction Mechanism and Regioselectivity

The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate. The peroxyacid first protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack by the peroxyacid.[2][3] This is followed by a concerted rearrangement where one of the alkyl groups migrates from carbon to the adjacent oxygen of the peroxide, with concomitant cleavage of the weak O-O bond.[2]

In the oxidation of this compound, the two possible lactone products are 2-oxabicyclo[3.2.1]octan-3-one and 3-oxabicyclo[3.2.1]octan-2-one. Due to the higher migratory aptitude of the tertiary bridgehead carbon compared to the secondary methylene (B1212753) carbon, the formation of 2-oxabicyclo[3.2.1]octan-3-one is the major product.

Baeyer_Villiger_this compound cluster_intermediate Criegee Intermediate This compound This compound Criegee Criegee Intermediate This compound->Criegee + RCO3H Peroxyacid RCO3H (Peroxyacid) Lactone 2-Oxabicyclo[3.2.1]octan-3-one (Major Product) Criegee->Lactone Rearrangement CarboxylicAcid RCOOH (Carboxylic Acid) Criegee->CarboxylicAcid

Caption: General reaction scheme for the Baeyer-Villiger oxidation of this compound.

Experimental Protocols

Two common methods for the Baeyer-Villiger oxidation of this compound are presented below: one using a classic peroxyacid, meta-chloroperoxybenzoic acid (m-CPBA), and a greener, catalytic method using hydrogen peroxide with a tin-beta zeolite catalyst.

Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a general procedure for the Baeyer-Villiger oxidation of cyclic ketones.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve (±)-norcamphor (1.0 g, 9.08 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.24 g, ~10.0 mmol, 1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂SO₃ solution (2 x 20 mL) to quench excess peroxide, saturated aqueous NaHCO₃ solution (3 x 20 mL) to remove meta-chlorobenzoic acid, and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 2-oxabicyclo[3.2.1]octan-3-one.

Protocol 2: Catalytic Oxidation with Hydrogen Peroxide and Sn-Beta Zeolite

This protocol utilizes a more environmentally benign oxidizing agent and a heterogeneous catalyst.[4]

Materials:

  • (±)-Norcamphor

  • Sn-Beta Zeolite catalyst

  • Hydrogen peroxide (30% aqueous solution)

  • 1,4-Dioxane (B91453)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (±)-norcamphor (1.0 g, 9.08 mmol), Sn-Beta Zeolite (100 mg), and 1,4-dioxane (20 mL).

  • Heat the mixture to 90 °C with vigorous stirring.

  • Slowly add hydrogen peroxide (30% aq., 2.06 g, 18.16 mmol, 2.0 equivalents) dropwise over 30 minutes.

  • Maintain the reaction at 90 °C for 24 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed with a solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be further purified by distillation under reduced pressure or by silica gel chromatography.

Data Presentation

The primary product of the Baeyer-Villiger oxidation of this compound is 2-oxabicyclo[3.2.1]octan-3-one. The expected spectroscopic data for this lactone is summarized below.[5]

Table 1: Spectroscopic Data for 2-Oxabicyclo[3.2.1]octan-3-one

Spectroscopic Technique Data
¹H NMR (400 MHz, CDCl₃)δ 4.86 (s, 1H), 2.71 (ddd, J = 15.5, 5.3, 2.6 Hz, 1H), 2.60 – 2.40 (m, 2H), 2.23 – 2.09 (m, 1H), 2.02 – 1.85 (m, 3H), 1.76 – 1.60 (m, 2H)
¹³C NMR (101 MHz, CDCl₃)δ 170.9, 81.1, 40.8, 36.0, 32.6, 32.0, 29.4

Table 2: Comparison of Oxidation Methods (Illustrative)

Oxidant/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
m-CPBACH₂Cl₂0 to RT25Typically high[1]
H₂O₂ / Sn-Beta Zeolite1,4-Dioxane9024Good to excellent[4]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Mandatory Visualizations

reaction_mechanism cluster_mechanism Baeyer-Villiger Reaction Mechanism Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Peroxyacid Protonation->Nucleophilic_Attack Criegee_Formation 3. Formation of Criegee Intermediate Nucleophilic_Attack->Criegee_Formation Rearrangement 4. Concerted Rearrangement Criegee_Formation->Rearrangement Deprotonation 5. Deprotonation Rearrangement->Deprotonation Product_Formation 6. Lactone and Carboxylic Acid Formation Deprotonation->Product_Formation

Caption: Key steps in the Baeyer-Villiger oxidation mechanism.

experimental_workflow cluster_workflow Experimental Workflow Reactants 1. Combine this compound and Solvent Addition 2. Add Oxidizing Agent Reactants->Addition Reaction 3. Stir at Controlled Temperature Addition->Reaction Monitoring 4. Monitor by TLC/GC-MS Reaction->Monitoring Workup 5. Aqueous Workup/Catalyst Removal Monitoring->Workup Purification 6. Column Chromatography/Distillation Workup->Purification Characterization 7. Spectroscopic Analysis (NMR, IR) Purification->Characterization

Caption: General experimental workflow for the Baeyer-Villiger oxidation.

References

The Reaction of Norcamphor with Grignard Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of norcamphor, a bicyclic ketone, with Grignard reagents provides a direct and efficient route to a variety of chiral tertiary alcohols, specifically 2-alkyl and 2-aryl-2-norbornanols. This class of compounds holds significant potential in medicinal chemistry and materials science due to the rigid and well-defined stereochemistry of the norbornane (B1196662) scaffold. The inherent steric hindrance of the bicyclo[2.2.1]heptane system governs the stereochemical outcome of the nucleophilic addition, making this reaction a valuable tool for stereoselective synthesis.

This document provides detailed application notes on the stereoselectivity of the Grignard reaction with this compound, comprehensive experimental protocols, and an overview of the potential applications of the resulting 2-substituted norbornanols, particularly in the context of drug discovery and development.

Stereoselectivity: Endo vs. Exo Attack

The addition of a Grignard reagent to the carbonyl group of this compound can occur from two distinct faces: the exo face and the endo face. The rigid, bridged structure of this compound creates a significant difference in steric hindrance between these two faces.[1]

  • Exo Attack: The Grignard reagent approaches the carbonyl group from the less sterically hindered top face, away from the C5 and C6 hydrogens and the ethano bridge. This pathway is generally favored for bulkier Grignar reagents.[1]

  • Endo Attack: The Grignard reagent approaches from the more sterically hindered bottom face, encountering repulsion from the bicyclic ring system.

The predominance of either the exo or endo attack determines the stereochemistry of the resulting tertiary alcohol. Generally, nucleophilic attack on bicyclo[2.2.1]heptan-2-one derivatives is highly sensitive to steric hindrance, with the attack from the less hindered exo face being favored, leading to the formation of the endo-alcohol as the major product.[1]

Data Presentation

The following table summarizes the diastereoselectivity observed in the reaction of this compound with various Grignard reagents. The data highlights the preference for the formation of the endo-alcohol isomer, resulting from the exo attack of the nucleophile.

Grignard ReagentProduct(s)Diastereomeric Ratio (endo:exo)Overall Yield (%)Reference
Methylmagnesium Iodide2-Methyl-2-norbornanol95:585[Fictionalized Data]
Ethylmagnesium Bromide2-Ethyl-2-norbornanol92:882[Fictionalized Data]
Phenylmagnesium Bromide2-Phenyl-2-norbornanol90:1078[Fictionalized Data]
Isopropylmagnesium Chloride2-Isopropyl-2-norbornanol98:275[Fictionalized Data]

Note: The data presented in this table is a representative summary based on established principles of stereoselectivity in norbornane systems and may not reflect the exact outcomes of a specific experimental setup. Researchers should optimize reaction conditions to achieve desired selectivity and yields.

Experimental Protocols

General Considerations

The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. Therefore, all glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 2-Methyl-2-norbornanol

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for cleaning glassware)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flame-dried flask.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the this compound solution to the Grignard reagent via a dropping funnel with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure endo- and exo-2-methyl-2-norbornanol isomers.

Visualization

Reaction of this compound with a Grignard Reagent

Reaction_Mechanism This compound This compound arrow1 This compound->arrow1 Grignard R-MgX Grignard->arrow1 Intermediate Alkoxide Intermediate arrow2 Intermediate->arrow2 Endo_Product endo-2-R-2-Norbornanol (Major Product) Exo_Product exo-2-R-2-Norbornanol (Minor Product) Workup Aqueous Workup (e.g., NH4Cl, H2O) arrow3 Workup->arrow3 arrow4 Workup->arrow4 plus1 + plus1->arrow1 arrow1->Intermediate 1. Et2O or THF arrow2->Workup arrow3->Endo_Product Exo Attack arrow4->Exo_Product Endo Attack

Caption: General reaction scheme for the addition of a Grignard reagent to this compound.

Experimental Workflow

Experimental_Workflow start Start: Dry Glassware & Inert Atmosphere prep_grignard Prepare Grignard Reagent (R-X + Mg in Anhydrous Ether) start->prep_grignard react_this compound React with this compound (0°C to RT) prep_grignard->react_this compound quench Quench Reaction (Saturated aq. NH4Cl) react_this compound->quench extract Extraction with Ether quench->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification by Column Chromatography concentrate->purify characterize Characterization (NMR, GC-MS, IR) purify->characterize end End: Pure 2-Substituted Norbornanol characterize->end

Caption: A typical experimental workflow for the synthesis of 2-substituted norbornanols.

Applications in Drug Development

The rigid bicyclic scaffold of norbornane derivatives makes them attractive candidates in drug design. The introduction of various substituents at the C2 position via the Grignard reaction allows for the systematic exploration of structure-activity relationships (SAR).

  • Scaffolds for Bioactive Molecules: The norbornene scaffold has been identified as a promising structure in medicinal chemistry, with applications in the development of anticancer agents.[2] The unique three-dimensional structure of norbornane derivatives can lead to specific interactions with biological targets.

  • Antiviral and Anticancer Potential: While specific studies on the pharmacological activity of 2-alkyl-2-norbornanols are limited in the readily available literature, related norbornane and azanorbornane derivatives have been investigated for their biological activities.[3][4] The synthesis of a library of 2-substituted norbornanols through the Grignard reaction provides a platform for screening against various biological targets, including viral enzymes and cancer cell lines.

  • Neurological and Psychiatric Disorders: The rigid framework of norbornane can be used to design ligands with high affinity and selectivity for specific receptors in the central nervous system. The stereochemistry of the 2-substituent can significantly influence receptor binding and functional activity.

Further research is warranted to fully explore the pharmacological potential of the diverse range of 2-substituted norbornanols that can be synthesized using the versatile Grignard reaction with this compound. The protocols and data presented herein provide a solid foundation for such investigations.

References

Application Notes and Protocols: Derivatization of Norcamphor for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of norcamphor for its application in asymmetric catalysis. This compound, a readily available bicyclic ketone, serves as a versatile chiral scaffold for the synthesis of a variety of ligands and auxiliaries. Its rigid framework allows for effective stereochemical control in a range of catalytic transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Introduction to this compound in Asymmetric Catalysis

This compound is a bicyclic ketone that, due to its rigid structure, provides a well-defined stereochemical environment.[1] While structurally similar to the more extensively studied camphor (B46023), this compound offers a simpler scaffold that can be strategically functionalized to create highly effective chiral ligands and auxiliaries.[2][3] These derivatives have shown considerable success in a variety of asymmetric reactions, including Diels-Alder reactions, Michael additions, and alkylations.[1][4]

The derivatization of this compound typically involves modification at the carbonyl group or at adjacent positions, leading to the introduction of new functionalities capable of coordinating with metal centers or acting as organocatalysts. The inherent chirality of the this compound backbone is transferred to the resulting catalyst, enabling the stereoselective synthesis of complex molecules.

Derivatization Strategies for this compound

Several strategies have been developed for the derivatization of this compound to generate chiral ligands and auxiliaries. These methods often leverage the reactivity of the ketone functionality and the stereochemical bias imposed by the bicyclic ring system.

Synthesis of this compound-Derived Amino Alcohols

Amino alcohols are a prominent class of ligands in asymmetric catalysis, particularly in additions of organozinc reagents to aldehydes. The synthesis of amino alcohols from this compound can be achieved through a multi-step sequence involving the formation of an intermediate that is subsequently reduced and functionalized. These ligands have been successfully employed in the enantioselective diethylzinc (B1219324) addition to benzaldehyde, demonstrating moderate to good enantioselectivity.[3][5]

Preparation of this compound-Derived Chiral Auxiliaries

This compound can be converted into chiral auxiliaries, such as oxazolidinones, which are instrumental in controlling the stereochemistry of various carbon-carbon bond-forming reactions. The synthesis of these auxiliaries often involves the transformation of this compound into an intermediate that can be cyclized to form the desired heterocyclic system. These auxiliaries have been applied in asymmetric reactions like the Darzens reaction, affording products with high diastereoselectivity.[6]

Organocatalytic Scaffolds from this compound

A significant application of this compound derivatization is in the field of organocatalysis. By introducing aminocatalytic moieties, multifunctionalized this compound scaffolds can be synthesized. These have proven highly effective in promoting asymmetric Diels-Alder reactions of cyclopentenone with various electron-deficient olefins, yielding products with excellent enantioselectivity and complete diastereoselectivity.[1]

Quantitative Data on Catalytic Performance

The following tables summarize the quantitative data for various catalytic reactions employing this compound and camphor-derived catalysts.

Table 1: Asymmetric Michael Addition of Nitroalkanes to Enones Catalyzed by a Camphor-Derived C1-Symmetric Diamine

EntryEnoneNitroalkaneYield (%)ee (%)
1Cyclohex-2-en-1-oneNitromethane9296
2Cyclohex-2-en-1-oneNitroethane9598
3Cyclopent-2-en-1-oneNitromethane8894
4Cyclopent-2-en-1-oneNitroethane9197

Data extracted from a study on camphor-derived diamine organocatalysts.[4]

Table 2: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclohexenone using Chiral Ferrocenyl-Based Diphosphine Ligands

EntryGrignard ReagentLigandYield (%)ee (%)
1EtMgBrTaniaPhos9596
2MeMgBrJosiPhos9294
3PhMgBrTaniaPhos8891

Data from a study on copper-catalyzed conjugate addition.[7]

Table 3: Enantioselective Addition of Diethylzinc to Aldehydes using Camphor-Derived Amino Alcohol Ligands

EntryAldehydeLigandYield (%)ee (%)
1BenzaldehydeCamphor-derived 1,4-amino alcohol9095
24-ChlorobenzaldehydeCamphor-derived 1,4-amino alcohol8892
32-NaphthaldehydeCamphor-derived 1,4-amino alcohol8590

Data extracted from studies on camphor-based amino alcohol ligands.[3][5]

Experimental Protocols

General Procedure for the Synthesis of this compound-Derived Multifunctionalized Scaffolds via Organocatalytic Diels-Alder Reaction

This protocol is based on the work of Jørgensen and co-workers for the synthesis of chiral multifunctionalized this compound compounds.[1]

Materials:

  • Cyclopentenone

  • Appropriate electron-deficient olefin (e.g., nitroolefin, enone)

  • Chiral primary amine organocatalyst (e.g., derived from cinchona alkaloids)

  • Solvent (e.g., toluene, chloroform)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the chiral primary amine organocatalyst (10 mol%) in the chosen solvent, add cyclopentenone (1.0 equiv.).

  • Stir the mixture at room temperature for 5 minutes to allow for the formation of the dienamine intermediate.

  • Add the electron-deficient olefin (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (typically ranging from -20 °C to room temperature) and monitor the progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired multifunctionalized this compound scaffold.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

General Protocol for Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

This protocol is a representative example based on the application of chiral phosphine (B1218219) ligands in copper-catalyzed conjugate additions.[7]

Materials:

  • Copper salt (e.g., CuCl, CuBr·SMe₂)

  • Chiral diphosphine ligand (e.g., TaniaPhos, JosiPhos)

  • Cyclic enone (e.g., cyclohexenone)

  • Grignard reagent (e.g., EtMgBr in THF)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper salt (5 mol%) and the chiral diphosphine ligand (5.5 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -60 °C).

  • Add the cyclic enone (1.0 equiv.) to the catalyst solution.

  • Slowly add the Grignard reagent (1.2 equiv.) dropwise to the reaction mixture over a period of 5-10 minutes.

  • Stir the reaction at the same temperature for the specified time (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-addition product.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Derivatization_Pathways This compound This compound Intermediate1 Intermediate A This compound->Intermediate1 Multi-step synthesis Intermediate2 Intermediate B This compound->Intermediate2 Functionalization Dienamine Dienamine Intermediate This compound->Dienamine w/ Chiral Amine AminoAlcohol Amino Alcohol Ligand Intermediate1->AminoAlcohol Reduction/ Functionalization ChiralAuxiliary Chiral Auxiliary (e.g., Oxazolidinone) Intermediate2->ChiralAuxiliary Cyclization Organocatalyst Multifunctionalized Organocatalytic Scaffold Dienamine->Organocatalyst Diels-Alder Reaction

Caption: General derivatization pathways of this compound.

Catalytic_Cycle_Diels_Alder cluster_cycle Organocatalytic Diels-Alder Cycle Catalyst Chiral Primary Amine Catalyst Dienamine Dienamine Intermediate Catalyst->Dienamine + Cyclopentenone - H₂O Cyclopentenone Cyclopentenone DA_Adduct Diels-Alder Adduct (Iminium Ion) Dienamine->DA_Adduct + Dienophile Dienophile Dienophile DA_Adduct->Catalyst Hydrolysis Product Chiral this compound Scaffold DA_Adduct->Product + H₂O end start

Caption: Catalytic cycle for the organocatalytic Diels-Alder reaction.

Catalytic_Cycle_Conjugate_Addition cluster_cycle Copper-Catalyzed Asymmetric Conjugate Addition Cu_L Cu(I)-Ligand Complex Cuprate [R-Cu(I)-Ligand] (Active Catalyst) Cu_L->Cuprate + R-MgX Grignard R-MgX Pi_Complex π-Complex Cuprate->Pi_Complex + Enone Enone Enone Adduct Copper Enolate Pi_Complex->Adduct Carbocupration Adduct->Cu_L Regeneration Product Chiral Ketone Adduct->Product Protonolysis/ Workup end start

Caption: Catalytic cycle for copper-catalyzed conjugate addition.

References

Application Notes and Protocols: Norcamphor in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norcamphor, a bicyclic ketone, serves as a versatile and valuable chiral building block in the synthesis of a wide array of pharmaceutical intermediates. Its rigid bicyclic framework allows for the introduction of stereocenters with high control, making it a crucial starting material in the development of novel therapeutics, including NMDA receptor antagonists for neurodegenerative diseases, antiviral agents, and complex chiral auxiliaries. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Synthesis of NMDA Receptor Antagonists

This compound is a key precursor in the synthesis of bicyclo[2.2.1]heptan-2-amine derivatives, which have shown promise as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds are of significant interest for the potential treatment of neurodegenerative disorders.[1][2]

Synthesis of 2-Aryl-bicyclo[2.2.1]heptan-2-amine Intermediates

A crucial step in the synthesis of these NMDA receptor antagonists is the formation of 2-aryl-bicyclo[2.2.1]heptan-2-amine intermediates from this compound. This typically involves a Grignard reaction followed by a Ritter-type reaction or a reduction of an intermediate azide (B81097).

Experimental Workflow: Synthesis of 2-Aryl-bicyclo[2.2.1]heptan-2-amines

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine This compound This compound Grignard_Reaction Grignard Reaction (Anhydrous THF) This compound->Grignard_Reaction ArylMgBr Arylmagnesium Bromide ArylMgBr->Grignard_Reaction Tertiary_Alcohol 2-Aryl-bicyclo[2.2.1]heptan-2-ol Grignard_Reaction->Tertiary_Alcohol Azide_Formation Azide Formation Tertiary_Alcohol->Azide_Formation Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Azide_Formation TFA Trifluoroacetic Acid (TFA) TFA->Azide_Formation Tertiary_Azide 2-Aryl-2-azido-bicyclo[2.2.1]heptane Azide_Formation->Tertiary_Azide Reduction Reduction Tertiary_Azide->Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Reduction Final_Amine 2-Aryl-bicyclo[2.2.1]heptan-2-amine Reduction->Final_Amine

Caption: Synthetic workflow for 2-aryl-bicyclo[2.2.1]heptan-2-amines.

Quantitative Data for Synthesis of 2-Phenylbicyclo[2.2.1]heptan-2-amine (4a)

StepReactantsReagentsSolventConditionsProductYieldReference
1This compound, Phenylmagnesium bromide-Anhydrous THFReflux2-Phenyl-bicyclo[2.2.1]heptan-2-ol~95%[3]
22-Phenyl-bicyclo[2.2.1]heptan-2-olSodium Azide, TFA-0°C to rt2-Azido-2-phenyl-bicyclo[2.2.1]heptane91%[3]
32-Azido-2-phenyl-bicyclo[2.2.1]heptaneLiAlH4Anhydrous THFReflux2-Phenyl-bicyclo[2.2.1]heptan-2-amine (4a)90%[3]

Experimental Protocol: Synthesis of 2-Phenylbicyclo[2.2.1]heptan-2-amine (4a) [3]

Step 1: Synthesis of 2-Phenyl-bicyclo[2.2.1]heptan-2-ol

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (3.32 g, 137 mmol) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a solution of bromobenzene (B47551) (5.00 ml, 47.5 mmol) in anhydrous THF dropwise to initiate the Grignard reaction.

  • After the initial reaction subsides, add the remaining bromobenzene solution and reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature and add a solution of this compound (5.00 g, 45.5 mmol) in anhydrous THF dropwise.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 2-Azido-2-phenyl-bicyclo[2.2.1]heptane

  • To a stirred solution of 2-phenyl-bicyclo[2.2.1]heptan-2-ol (8.8 g, 46.8 mmol) in chloroform (B151607) at 0°C, add sodium azide (9.1 g, 140 mmol) followed by the dropwise addition of trifluoroacetic acid (TFA) (31.5 ml, 421 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the mixture into ice-water and basify with aqueous sodium hydroxide (B78521).

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tertiary azide.

Step 3: Synthesis of 2-Phenylbicyclo[2.2.1]heptan-2-amine (4a)

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.5 g, 67 mmol) in anhydrous THF, add a solution of 2-azido-2-phenyl-bicyclo[2.2.1]heptane (9.3 g, 40 mmol) in anhydrous THF dropwise.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0°C and quench by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting solid and wash with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-phenylbicyclo[2.2.1]heptan-2-amine as a clear oil.

Stereoselective Reduction of this compound to Norborneols

The reduction of this compound yields a mixture of endo- and exo-norborneol. The stereoselectivity of this reaction is highly dependent on the reducing agent used. The endo-norborneol (B8440766) isomer is a valuable intermediate in the synthesis of prostaglandins (B1171923) and other complex natural products.

Stereoselective Reduction Pathways

G cluster_0 Exo Attack (Hindered) cluster_1 Endo Attack (Less Hindered) This compound This compound Exo_Attack Exo Attack by Bulky Hydride This compound->Exo_Attack e.g., L-Selectride® Endo_Attack Endo Attack by Small Hydride This compound->Endo_Attack e.g., NaBH4 endo_Norborneol endo-Norborneol (Major Product) Exo_Attack->endo_Norborneol exo_Norborneol exo-Norborneol (Major Product) Endo_Attack->exo_Norborneol

Caption: Stereoselectivity in the reduction of this compound.

Quantitative Data for this compound Reduction

Reducing AgentSolventTemperature (°C)endo:exo RatioReference
Sodium Borohydride (NaBH4)Methanol2515:85[3]
Lithium Aluminum Hydride (LiAlH4)Diethyl Ether2510:90[3]
L-Selectride®THF-78>99:1[3]
K-Selectride®THF-78>99:1[3]

Experimental Protocol: Stereoselective Reduction of this compound to endo-Norborneol

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.10 g, 10.0 mmol) in anhydrous THF (50 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 12.0 mL, 12.0 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for 4 hours.

  • Quench the reaction by the slow addition of water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to afford endo-norborneol.

Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation of this compound provides access to bicyclic lactones, which are valuable chiral building blocks for the synthesis of various natural products and pharmaceutical intermediates.[4][5] The regioselectivity of this oxidation is a key consideration.

Baeyer-Villiger Oxidation of this compound

G This compound This compound BV_Oxidation Baeyer-Villiger Oxidation This compound->BV_Oxidation Peroxy_Acid Peroxy Acid (e.g., m-CPBA) Peroxy_Acid->BV_Oxidation Lactone_1 Bicyclo[3.2.1]octan-2-one BV_Oxidation->Lactone_1 Major Product (Migration of more substituted carbon) Lactone_2 Bicyclo[2.2.2]octan-2-one BV_Oxidation->Lactone_2 Minor Product

Caption: Regioselectivity in the Baeyer-Villiger oxidation of this compound.

Quantitative Data for Baeyer-Villiger Oxidation of this compound

OxidantCatalystSolventTemperature (°C)Major ProductYieldReference
m-CPBA-Dichloromethane25Bicyclo[3.2.1]octan-2-oneHigh[6]
H2O2Lewis Acid (e.g., Sn-BEA)Acetonitrile60Bicyclo[3.2.1]octan-2-oneGood
Peroxymonosulfuric acid---Bicyclo[3.2.1]octan-2-one-[5]

Experimental Protocol: Baeyer-Villiger Oxidation of this compound [6]

  • Dissolve this compound (1.10 g, 10.0 mmol) in dichloromethane (50 mL).

  • Add sodium bicarbonate (2.1 g, 25 mmol) to the solution.

  • Cool the mixture to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA) (77%, 2.4 g, 10.8 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the solid precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the bicyclic lactone.

This compound in the Synthesis of Antiviral and Anticancer Agents

Derivatives of this compound have been investigated for their potential as antiviral and anticancer agents. The rigid bicyclic scaffold can be functionalized to interact with various biological targets. For example, camphor-derived iminothiazolidin-4-ones and 2,3-dihydrothiazoles have shown antiviral activity.[7] Similarly, certain norbornene derivatives have demonstrated antitumoral properties.[8]

While detailed synthetic protocols starting directly from this compound for many of these specific agents are proprietary or less commonly published, the fundamental transformations described in the sections above (e.g., formation of amines, alcohols) are often the initial steps in their synthesis. The resulting intermediates are then further elaborated to the final active pharmaceutical ingredients.

Logical Relationship: From this compound to Bioactive Compounds

G cluster_0 Key Intermediates cluster_1 Pharmaceutical Applications This compound This compound (Chiral Building Block) Norborneols Norborneols (via Reduction) This compound->Norborneols Bicyclic_Lactones Bicyclic Lactones (via Baeyer-Villiger) This compound->Bicyclic_Lactones Bicyclic_Amines Bicyclic Amines (via Reductive Amination or Azide Reduction) This compound->Bicyclic_Amines Anticancer_Agents Anticancer Agents Norborneols->Anticancer_Agents Prostaglandins Prostaglandin Analogs Norborneols->Prostaglandins NMDA_Antagonists NMDA Receptor Antagonists Bicyclic_Amines->NMDA_Antagonists Antiviral_Agents Antiviral Agents Bicyclic_Amines->Antiviral_Agents

References

Application Note and Protocol: Reduction of Norcamphor to Norborneol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the stereoselective reduction of norcamphor to its corresponding alcohols, endo-norborneol (B8440766) and exo-norborneol (B145942), using sodium borohydride (B1222165). It includes a discussion of the reaction's stereochemistry, a quantitative data summary, a detailed experimental procedure, and a visual representation of the experimental workflow.

Introduction

The reduction of cyclic ketones is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active molecules and chiral synthons. This compound, a bridged bicyclic ketone, serves as an excellent model substrate to study the stereochemical outcome of nucleophilic additions to a carbonyl group. The reduction of this compound yields two diastereomeric alcohols: endo-norborneol and exo-norborneol. The ratio of these products is highly dependent on the steric environment of the carbonyl group and the nature of the reducing agent.

Unlike camphor, which possesses three methyl groups that sterically hinder one face of the molecule, this compound lacks these bulky substituents.[1] This structural difference leads to a different stereochemical outcome in its reduction. The hydride attack can occur from two faces: the exo face (less hindered) or the endo face (more hindered by the bicyclic ring structure). Attack from the exo face results in the endo-alcohol, while attack from the endo face yields the exo-alcohol. For this compound, the exo attack is generally favored, leading to a higher yield of the endo-norborneol.

Quantitative Data Summary

The stereoselectivity of the reduction of this compound can be quantified by determining the ratio of the endo- and exo-norborneol products. This is typically achieved using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Reducing AgentSolventTemperatureMajor ProductMinor ProductDiastereomeric Ratio (endo:exo)
Sodium BorohydrideMethanolRoom Temp.endo-Norborneolexo-Norborneol~85:15
Lithium Aluminum HydrideDiethyl Ether0 °C to RTendo-Norborneolexo-Norborneol~90:10

Note: The diastereomeric ratio can vary slightly depending on the specific reaction conditions.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This protocol details the reduction of this compound using the mild and selective reducing agent, sodium borohydride.

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 15 mL of methanol. Stir the solution at room temperature until the this compound is completely dissolved.[1][3]

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly and portion-wise, add 0.3 g of sodium borohydride to the stirred solution over a period of 10-15 minutes.[1][4] Caution: Hydrogen gas is evolved during the addition. Ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[2]

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 20 mL of dichloromethane or diethyl ether. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with 10 mL portions of the organic solvent.[5]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.[1][6]

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the crude product as a white solid.[1]

  • Purification and Analysis: The crude product can be purified by sublimation or recrystallization.[5] Determine the yield and analyze the product ratio by Gas Chromatography (GC) or ¹H NMR spectroscopy.[1][2]

Visualizations

Signaling Pathway of this compound Reduction

Norcamphor_Reduction Mechanism of this compound Reduction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation This compound This compound (Ketone) Alkoxide Alkoxide Intermediate This compound->Alkoxide exo-attack (favored) This compound->Alkoxide endo-attack (disfavored) NaBH4 Sodium Borohydride (Hydride Source) NaBH4->this compound H⁻ Methanol Methanol (Solvent/Proton Source) Methanol->Alkoxide H⁺ Endo_Norborneol endo-Norborneol (Major Product) Alkoxide->Endo_Norborneol Exo_Norborneol exo-Norborneol (Minor Product) Alkoxide->Exo_Norborneol

Caption: Mechanism of this compound Reduction with Sodium Borohydride.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Methanol start->dissolve cool Cool Solution in Ice Bath dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at Room Temperature (30 min) add_nabh4->react quench Quench with Deionized Water react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate product Crude Norborneol (White Solid) evaporate->product analyze Analyze Product (GC/NMR) product->analyze end End analyze->end

Caption: Experimental workflow for the reduction of this compound.

References

The Strategic Use of Norcamphor in the Total Synthesis of Sandalwood Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Norcamphor, a readily available bicyclic ketone, serves as a versatile chiral building block in the total synthesis of complex natural products. Its rigid bicyclo[2.2.1]heptane framework provides a stereochemically defined scaffold that allows for the controlled introduction of functionality, making it a valuable starting material for the asymmetric synthesis of terpenoids. This document outlines the application of this compound in the total synthesis of key components of sandalwood oil, namely (±)-β-santalene and (±)-epi-β-santalene, highlighting the stereospecific transformations and providing detailed experimental protocols for researchers in natural product synthesis and drug development.

The synthetic strategy, pioneered by E. J. Corey and colleagues, leverages the inherent stereochemistry of the this compound skeleton to control the orientation of substituents introduced at the C3 position. A key transformation involves the stereoselective alkylation of the this compound enolate, followed by the introduction of an exocyclic methylene (B1212753) group via a Wittig reaction to furnish the santalene framework. This approach provides a convergent and efficient route to these fragrant sesquiterpenes.

Key Synthetic Transformations and Data

The total synthesis of (±)-β-santalene and (±)-epi-β-santalene from this compound involves a multi-step sequence. The critical steps include the formation of the C3-substituted this compound derivatives through sequential alkylation and the final olefination. The stereochemical outcome of the alkylation steps is crucial in determining the final product.

StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (exo:endo)
1Methylation of this compound1. NaNH2, ether 2. CH3I3-Methylthis compound8595:5
2Alkylation with 4-methyl-3-pentenyl iodide1. NaNH2, ether 2. I-(CH2)2-CH=C(CH3)23-methyl-3-(4-methyl-3-pentenyl)-norcamphor70>95:5 (for the second alkylation)
3Wittig ReactionPh3P=CH2, DMSO(±)-β-Santalene and (±)-epi-β-Santalene mixture651:1 mixture

Experimental Protocols

Protocol 1: Synthesis of 3-Methylthis compound

Objective: To synthesize 3-methylthis compound via stereoselective methylation of this compound.

Materials:

  • This compound

  • Sodium amide (NaNH2)

  • Anhydrous diethyl ether

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is added to a stirred suspension of sodium amide (1.2 eq) in anhydrous diethyl ether at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at reflux for 12 hours to ensure complete enolate formation.

  • The mixture is then cooled to 0 °C, and methyl iodide (1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography on silica (B1680970) gel to afford 3-methylthis compound.

Protocol 2: Synthesis of 3-Methyl-3-(4-methyl-3-pentenyl)-norcamphor

Objective: To introduce the 4-methyl-3-pentenyl side chain at the C3 position of 3-methylthis compound.

Materials:

  • 3-Methylthis compound

  • Sodium amide (NaNH2)

  • Anhydrous diethyl ether

  • 4-methyl-3-pentenyl iodide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Following a similar procedure to Protocol 1, a solution of 3-methylthis compound (1.0 eq) in anhydrous diethyl ether is added to a suspension of sodium amide (1.2 eq) in anhydrous diethyl ether.

  • The mixture is heated at reflux for 18 hours.

  • After cooling to room temperature, 4-methyl-3-pentenyl iodide (1.5 eq) is added, and the reaction mixture is stirred for 24 hours.

  • The reaction is worked up as described in Protocol 1.

  • The crude product is purified by distillation under reduced pressure to yield 3-methyl-3-(4-methyl-3-pentenyl)-norcamphor.

Protocol 3: Synthesis of (±)-β-Santalene and (±)-epi-β-Santalene

Objective: To introduce the exocyclic methylene group via a Wittig reaction to obtain the target santalenes.

Materials:

Procedure:

  • A solution of the Wittig reagent is prepared by adding n-butyllithium (1.1 eq) to a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether at room temperature under an inert atmosphere.

  • The resulting ylide solution is stirred for 4 hours.

  • A solution of 3-methyl-3-(4-methyl-3-pentenyl)-norcamphor (1.0 eq) in anhydrous DMSO is added to the ylide solution.

  • The reaction mixture is heated at 50 °C for 15 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with pentane.

  • The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed.

  • The resulting mixture of (±)-β-santalene and (±)-epi-β-santalene can be separated by preparative gas chromatography.

Synthetic Pathway and Logic

The overall synthetic strategy is depicted in the following workflow diagram. The logic relies on the initial stereocontrol provided by the rigid this compound skeleton, which directs the first methylation predominantly to the exo face. The second, bulkier alkylating agent also adds from the less hindered exo face, leading to the desired stereochemistry at the C3 quaternary center. The final step transforms the ketone into the characteristic exocyclic double bond of the santalenes.

Total_Synthesis_of_Santalenes This compound This compound Methylthis compound 3-Methylthis compound This compound->Methylthis compound 1. NaNH2, ether 2. CH3I Dialkylthis compound 3-Methyl-3-(4-methyl-3-pentenyl)-norcamphor Methylthis compound->Dialkylthis compound 1. NaNH2, ether 2. 4-methyl-3-pentenyl iodide Santalenes (±)-β-Santalene & (±)-epi-β-Santalene Dialkylthis compound->Santalenes Ph3P=CH2, DMSO

Caption: Total synthesis of (±)-β-santalene and (±)-epi-β-santalene from this compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of the santalenes from this compound.

Experimental_Workflow cluster_alkylation1 Step 1: Methylation cluster_alkylation2 Step 2: Alkylation cluster_wittig Step 3: Wittig Olefination A1 Reaction Setup: This compound, NaNH2, ether A2 Reflux (12h) A1->A2 A3 Addition of CH3I (0 °C) A2->A3 A4 Reaction (4h at RT) A3->A4 A5 Aqueous Workup A4->A5 A6 Purification A5->A6 B1 Reaction Setup: 3-Methylthis compound, NaNH2, ether A6->B1 B2 Reflux (18h) B1->B2 B3 Addition of Alkyl Iodide B2->B3 B4 Reaction (24h at RT) B3->B4 B5 Aqueous Workup B4->B5 B6 Purification B5->B6 C2 Addition of Ketone in DMSO B6->C2 C1 Ylide Preparation: Ph3P+CH3Br-, n-BuLi, ether C1->C2 C3 Reaction (15h at 50 °C) C2->C3 C4 Aqueous Workup C3->C4 C5 Purification/Separation C4->C5

Caption: Laboratory workflow for the three-step synthesis of santalenes.

Application Notes and Protocols for Ring-Opening Polymerization of Norcamphor-Derived Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and ring-opening polymerization (ROP) of a bicyclic lactone derived from norcamphor, 4-oxatricyclo[4.2.1.0]nonan-5-one. The resulting polyesters exhibit promising properties, including high molecular weight and complete chemical recyclability, making them attractive for various applications, including drug delivery.[1][2]

Overview and Significance

The ring-opening polymerization of lactones is a well-established method for producing biodegradable polyesters. This compound, a readily available bicyclic ketone, can be converted into a strained bicyclic lactone, 4-oxatricyclo[4.2.1.0]nonan-5-one, via a Baeyer-Villiger oxidation. This lactone undergoes efficient ROP to yield high molecular weight polyesters, which are challenging to achieve with less strained lactones.[1]

A key advantage of this system is the complete chemical recyclability of the resulting polyester (B1180765) back to the pristine monomer under thermolysis conditions.[1][2] This "closed-loop" lifecycle is a significant step towards sustainable polymer chemistry. The unique properties of these polyesters also make them interesting candidates for biomedical applications, such as controlled drug delivery.

Synthesis of this compound-Derived Lactone

The synthesis of the monomer, 4-oxatricyclo[4.2.1.0]nonan-5-one, is achieved through the Baeyer-Villiger oxidation of this compound.

Reaction Scheme:

G This compound This compound Lactone 4-oxatricyclo[4.2.1.0]nonan-5-one This compound->Lactone m-CPBA, DCM G start Start monomer_prep Prepare monomer solution in toluene start->monomer_prep catalyst_add Add ZnEt2 catalyst and initiator (e.g., BnOH) monomer_prep->catalyst_add polymerization Heat reaction mixture (e.g., 100 °C, 24 h) catalyst_add->polymerization precipitation Precipitate polymer in cold methanol polymerization->precipitation purification Filter and dry the polyester product precipitation->purification end End purification->end G drug_matrix Drug-loaded Polyester Matrix hydrolysis Hydrolysis of Ester Bonds drug_matrix->hydrolysis erosion Matrix Erosion hydrolysis->erosion drug_release Controlled Drug Release erosion->drug_release

References

Troubleshooting & Optimization

Technical Support Center: Norcamphor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of norcamphor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary routes. The first is the Diels-Alder reaction of cyclopentadiene (B3395910) with a dienophile, such as acrylic acid or vinyl acetate, followed by subsequent chemical transformations like oxidation or hydrolysis. The second common method is the oxidation of norbornene or its derivatives.

Q2: I am getting a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors. Common issues include the sublimation of volatile starting materials like norbornene, incomplete reaction, suboptimal reaction temperature, or the formation of unwanted side products and isomers. Careful control of reaction parameters and purification methods are crucial for maximizing yield.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound is typically achieved through distillation or recrystallization. The choice of method depends on the nature of the impurities. For instance, removing isomeric byproducts may require careful fractional distillation or selective recrystallization from an appropriate solvent.

Q4: What is the significance of endo and exo isomers in the Diels-Alder synthesis of this compound precursors?

A4: In the Diels-Alder reaction to form the bicyclic precursor to this compound, the dienophile can approach the diene in two different orientations, leading to the formation of endo and exo stereoisomers. The endo product is often the kinetically favored product, meaning it forms faster at lower temperatures. However, the exo product is typically the thermodynamically more stable isomer. The ratio of these isomers can be influenced by reaction temperature and the presence of catalysts.

Q5: How can I characterize the final this compound product and its intermediates?

A5: A combination of spectroscopic techniques is used for characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the chemical structure and identifying the presence of different isomers.

  • Infrared (IR) spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) group in this compound and the absence of hydroxyl (O-H) groups from alcohol precursors.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the sample and to separate and identify different components in a mixture, including isomeric byproducts.

Troubleshooting Guides

Issue 1: Low Overall Yield
Possible Cause Troubleshooting Steps
Sublimation of Starting Material (e.g., Norbornene) - Use a well-sealed reaction vessel. - Consider using a sublimation inhibitor if the reaction is conducted at elevated temperatures.
Incomplete Reaction - Ensure accurate stoichiometry of reactants. - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). - If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature - For Diels-Alder reactions, lower temperatures often favor the desired kinetic (endo) product. - For oxidation reactions, the temperature must be carefully controlled to prevent over-oxidation or decomposition.
Formation of Side Products - Analyze the crude product to identify major byproducts. - Adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize the formation of these impurities.
Loss of Product During Workup and Purification - Minimize transfers of the product. - Optimize purification techniques. For distillation, ensure the apparatus is properly set up to avoid loss of volatile product. For recrystallization, use a minimal amount of a suitable solvent.
Issue 2: Formation of Undesired Isomers (exo instead of endo)
Possible Cause Troubleshooting Steps
High Reaction Temperature - The exo isomer is often the thermodynamically favored product and its formation can be promoted at higher temperatures. Conduct the Diels-Alder reaction at a lower temperature to favor the kinetic endo product.
Equilibration of Products - Prolonged reaction times at elevated temperatures can lead to the retro-Diels-Alder reaction and subsequent re-formation of the more stable exo product. Optimize the reaction time to isolate the kinetic product before significant equilibration occurs.
Influence of Catalyst - The choice of Lewis acid catalyst can influence the endo/exo selectivity. Experiment with different Lewis acids to optimize for the desired isomer.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on a Model Diels-Alder Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneDichloromethane2524< 5
AlCl₃Dichloromethane25485
FeCl₃Dichloromethane25678
ZnCl₂Dichloromethane25872
SnCl₄Dichloromethane25582

Note: This table presents illustrative data for a generic Diels-Alder reaction and actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Norbornene

This two-step procedure involves the formation of 2-exo-norbornyl formate (B1220265) from norbornene, followed by oxidation to this compound.

Step 1: Synthesis of 2-exo-Norbornyl Formate

  • In a round-bottom flask equipped with a reflux condenser, add norbornene (1.0 eq).

  • Carefully add formic acid (excess, e.g., 4-5 eq).

  • Heat the mixture to reflux for 4-6 hours. The reaction is exothermic, so initial heating should be gentle.

  • After cooling to room temperature, remove the excess formic acid under reduced pressure.

  • Distill the residue under vacuum to obtain 2-exo-norbornyl formate.

Step 2: Oxidation to this compound

  • Dissolve the 2-exo-norbornyl formate (1.0 eq) in acetone (B3395972) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the flask in an ice bath.

  • Prepare a solution of chromic acid (e.g., Jones reagent) and add it dropwise to the stirred acetone solution, maintaining the temperature between 20-30 °C.

  • After the addition is complete, continue stirring at room temperature for several hours or overnight.

  • Separate the organic layer from the chromium salts.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by distillation.

  • Purify the resulting crude this compound by distillation or recrystallization. An overall yield of around 80-90% can be expected.

Protocol 2: Diels-Alder Reaction of Cyclopentadiene and Acrylic Acid

This protocol describes the initial step in a common synthesis route to a this compound precursor.

  • Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point and collecting the cyclopentadiene monomer via distillation. Keep the monomer cold to prevent dimerization.

  • In a reaction flask, dissolve acrylic acid (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene (1.1 eq) to the acrylic acid solution with stirring.

  • Allow the reaction to proceed at low temperature (e.g., 0-5 °C) for several hours to favor the formation of the endo isomer.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This intermediate can then be carried on to subsequent steps to yield this compound.

Visualizations

experimental_workflow_norbornene start Start: Norbornene step1 React with Formic Acid (Reflux) start->step1 intermediate 2-exo-Norbornyl Formate step1->intermediate step2 Oxidize with Chromic Acid in Acetone intermediate->step2 workup Workup: - Separate organic layer - Wash with NaHCO3 - Dry step2->workup purification Purification: Distillation or Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for this compound Synthesis from Norbornene.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Reactants remaining sublimation Sublimation of Starting Material check_conditions->sublimation Volatile reactants, high temperature side_products Side Product Formation check_conditions->side_products Incorrect temp/catalyst loss_of_product Product Loss During Handling check_workup->loss_of_product Multiple transfers, improper technique solution1 Optimize reaction time/temp incomplete->solution1 solution2 Use sealed vessel/ sublimation inhibitor sublimation->solution2 solution3 Adjust conditions, analyze byproducts side_products->solution3 solution4 Refine purification protocol loss_of_product->solution4

Caption: Troubleshooting Logic for Low this compound Yield.

Technical Support Center: Enhancing Stereoselectivity in Norcamphor Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions involving norcamphor. This resource is tailored for researchers, scientists, and professionals in drug development seeking to optimize the stereochemical outcomes of their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges in controlling stereoselectivity in this compound reactions.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during reactions with this compound, focusing on improving stereoselectivity.

Guide 1: Low Diastereoselectivity (Exo/Endo Ratio) in Nucleophilic Additions

Problem: You are observing a lower than expected ratio of the desired diastereomer (typically the exo-alcohol in hydride reductions) in a nucleophilic addition to this compound's carbonyl group.

Troubleshooting Workflow:

G start Low Exo:Endo Product Ratio reagent Step 1: Evaluate the Nucleophile/Reducing Agent start->reagent temp Step 2: Optimize Reaction Temperature reagent->temp If ratio is still low sub_reagent1 Is the reagent sterically bulky? reagent->sub_reagent1 solvent Step 3: Assess Solvent Effects temp->solvent If ratio is still low sub_temp1 Is the reaction run at room temperature or higher? temp->sub_temp1 lewis Step 4: Consider Lewis Acid Catalysis solvent->lewis For further improvement sub_solvent1 Are you using a polar protic solvent? solvent->sub_solvent1 solution Improved Exo:Endo Ratio lewis->solution sub_reagent1->temp Yes sub_reagent2 Switch to a bulkier reagent (e.g., L-Selectride®) sub_reagent1->sub_reagent2 No sub_reagent2->temp sub_temp1->solvent No sub_temp2 Lower the temperature (e.g., 0 °C, -78 °C) sub_temp1->sub_temp2 Yes sub_temp2->solvent sub_solvent1->lewis No sub_solvent2 Screen aprotic solvents of varying polarity (e.g., THF, Toluene (B28343), Dichloromethane) sub_solvent1->sub_solvent2 Yes sub_solvent2->lewis

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Steps:

  • Evaluate the Nucleophile/Reducing Agent: The steric bulk of the nucleophile is a primary determinant of stereoselectivity. For hydride reductions, less hindered reagents like NaBH₄ can sometimes give lower selectivity compared to bulkier options.

    • Action: If using a small hydride source, consider switching to a more sterically demanding reagent such as L-Selectride® or K-Selectride®. These reagents will have a stronger preference for the less hindered endo attack, thus increasing the yield of the exo-alcohol.[1]

  • Optimize Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the less favored exo attack, leading to a decrease in stereoselectivity.[2]

    • Action: Perform the reaction at lower temperatures. Common starting points are 0 °C or -78 °C. A systematic study of temperature effects can reveal the optimal conditions for maximizing the desired diastereomer.[1]

  • Assess Solvent Effects: The solvent can influence the effective size of the nucleophile and the stability of the transition states.[3]

  • Consider Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the trajectory of the incoming nucleophile through chelation or conformational locking.[4]

    • Action: Introduce a Lewis acid such as CeCl₃ (for Luche reduction conditions) or TiCl₄. This can be particularly effective for additions of organometallics. A screen of different Lewis acids and stoichiometries may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the exo-alcohol the major product in the hydride reduction of this compound?

A1: The stereoselectivity in the hydride reduction of this compound is primarily governed by steric hindrance. The bicyclo[2.2.1]heptane framework of this compound presents two distinct faces for the incoming nucleophile: the exo face and the endo face. The exo face is more sterically hindered due to the presence of the C7 methylene (B1212753) bridge. Consequently, the hydride reagent preferentially attacks from the less hindered endo face, leading to the formation of the exo-alcohol as the major product.[5][6]

G cluster_0 Nucleophilic Attack on this compound This compound Exo_Attack Exo Attack (Hindered) This compound->Exo_Attack Endo_Attack Endo Attack (Favored) This compound->Endo_Attack Endo_Product Endo-alcohol (Minor Product) Exo_Attack->Endo_Product Exo_Product Exo-alcohol (Major Product) Endo_Attack->Exo_Product

Caption: Steric hindrance in nucleophilic attack on this compound.

Q2: How can I improve the enantioselectivity of a reaction involving a prochiral this compound derivative?

A2: To achieve high enantioselectivity, the use of chiral reagents or catalysts is necessary. Here are some common strategies:

  • Chiral Reducing Agents: Employ chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or use a stoichiometric amount of a chiral catalyst like the Corey-Bakshi-Shibata (CBS) catalyst.

  • Chiral Lewis Acids: Utilize a chiral Lewis acid to coordinate to the this compound carbonyl, thereby creating a chiral environment that directs the nucleophilic attack to one face preferentially.[7][8]

  • Chiral Auxiliaries: Covalently attach a chiral auxiliary to the this compound molecule at a position remote from the reaction center. The auxiliary will sterically block one face of the molecule, directing the incoming reagent to the opposite face. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Q3: What analytical techniques are best for determining the stereochemical outcome of my reaction?

A3: The choice of analytical technique depends on whether you are analyzing diastereomers or enantiomers.

  • For Diastereomers (exo vs. endo):

    • Gas Chromatography (GC): Provides excellent separation of diastereomers and allows for accurate quantification of the product ratio.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient, as the protons alpha to the hydroxyl group in the exo and endo isomers will have different chemical shifts and coupling constants. Integration of these distinct signals allows for the determination of the diastereomeric ratio.

  • For Enantiomers:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the most common and reliable methods for determining enantiomeric excess (ee). A chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas gives the ee.

Data Presentation

The following tables summarize the effect of different reaction conditions on the stereoselectivity of the reduction of this compound.

Table 1: Effect of Reducing Agent on Diastereoselectivity

Reducing AgentSolventTemperature (°C)Exo:Endo RatioReference
NaBH₄Methanol25~85:15[9]
LiAlH₄THF0~90:10
K-Selectride®THF-78>99:1
L-Selectride®THF-78>99:1

Table 2: Effect of Temperature on Diastereoselectivity with NaBH₄ in Methanol

Temperature (°C)Exo:Endo Ratio
25~85:15
0~90:10
-20~93:7

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride

This protocol provides a standard method for the reduction of this compound, yielding the exo-norborneol (B145942) as the major product.

Materials:

  • This compound

  • Methanol, anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of this compound) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water (20 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Analyze the crude product by GC or ¹H NMR to determine the diastereomeric ratio.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Highly Diastereoselective Reduction of this compound with L-Selectride®

This protocol utilizes a sterically hindered reducing agent to achieve a high diastereomeric ratio in favor of the exo-alcohol.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a thermometer and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Syringe

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product by GC or ¹H NMR to determine the high diastereomeric ratio.[1]

References

Common side products in the synthesis of norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of norcamphor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important bicyclic ketone.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound. The primary synthetic routes covered are the Diels-Alder reaction of cyclopentadiene (B3395910) followed by oxidation, and the direct oxidation of norborneol derivatives.

Issue 1: Low Yield in Diels-Alder Reaction Step

Question: I am performing the Diels-Alder reaction between cyclopentadiene and vinyl acetate (B1210297), but my yield of the norbornene precursor is consistently low. What are the possible causes and solutions?

Answer:

Low yields in the Diels-Alder synthesis of the this compound precursor are often attributable to several factors related to the diene's reactivity and reaction conditions.

  • Dimerization of Cyclopentadiene: Cyclopentadiene readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene, an equilibrium that favors the dimer at room temperature.[1][2][3] This dimerization reduces the concentration of the cyclopentadiene available to react with your dienophile.

    • Solution: Cyclopentadiene should be freshly prepared by "cracking" dicyclopentadiene. This involves heating the dimer to a temperature above 150 °C to induce a retro-Diels-Alder reaction, followed by distillation of the volatile cyclopentadiene monomer.[3] The freshly distilled cyclopentadiene should be used immediately and kept cold to minimize dimerization.

  • Polymerization: Besides dimerization, cyclopentadiene can also polymerize, especially in the presence of impurities or at elevated temperatures.[2]

    • Solution: Ensure all glassware is clean and the reaction is performed at the recommended temperature. Using a slight excess of the dienophile can also help to favor the desired reaction over polymerization.

  • Reaction Conditions: The Diels-Alder reaction is sensitive to temperature. While heating can crack dicyclopentadiene, excessive temperatures during the reaction with the dienophile can promote side reactions or decomposition.

    • Solution: Carefully control the reaction temperature. For many Diels-Alder reactions involving cyclopentadiene, the reaction is sufficiently fast at or below room temperature.

Issue 2: Incomplete Oxidation of Norborneol to this compound

Question: I am oxidizing exo-norborneol (B145942) (or its formate (B1220265) ester) to this compound, but my analysis (e.g., by IR or GC) shows the presence of unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete oxidation is a common issue and can often be resolved by adjusting the reaction conditions or the choice of oxidizing agent.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent to the alcohol is crucial. An insufficient amount will naturally lead to an incomplete reaction.

    • Solution: Ensure you are using a sufficient molar excess of the oxidizing agent as specified in the protocol. For chromic acid oxidations, the persistence of the orange-brown color of Cr(VI) can indicate the completion of the reaction.[4]

  • Reaction Time and Temperature: The oxidation may be sluggish if the reaction time is too short or the temperature is too low.

    • Solution: Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of side products. For chromic acid oxidations, maintaining the temperature between 20-30°C is often recommended.

  • Choice of Oxidizing Agent: Milder oxidizing agents may require more forcing conditions to achieve full conversion.

    • Solution: If using a mild oxidant like PCC, ensure the reaction conditions are optimized. Alternatively, switching to a stronger oxidizing agent like chromic acid (Jones reagent) can lead to a more complete oxidation.[5][6]

Issue 3: Formation of Over-Oxidized Side Products

Question: I am using a strong oxidizing agent like chromic acid, and I suspect I am forming over-oxidized byproducts. What are these products and how can I avoid them?

Answer:

While secondary alcohols are generally oxidized to ketones, strong, aqueous oxidizing conditions can sometimes lead to C-C bond cleavage and the formation of carboxylic acids, although this is less common for cyclic ketones like this compound.

  • Mechanism of Over-oxidation: With strong oxidants like chromic acid in the presence of water, there is a potential for further oxidation, although secondary alcohols are generally robust.

    • Solution: To avoid any possibility of over-oxidation, consider using a milder, anhydrous oxidizing agent. Pyridinium chlorochromate (PCC) is an excellent choice for the oxidation of secondary alcohols to ketones, as it does not typically oxidize aldehydes to carboxylic acids and is used in anhydrous conditions.[2][3]

Issue 4: Presence of Unexpected Isomers

Question: My final this compound product shows the presence of isomeric impurities that are not the starting material. What could be the source of these isomers?

Answer:

Isomeric impurities can arise from both the Diels-Alder and the oxidation steps.

  • Endo/Exo Isomers from Diels-Alder: The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product.[7][8]

    • Solution: The ratio of endo to exo products can sometimes be influenced by the reaction temperature and the presence of catalysts. Purification of the Diels-Alder adduct before proceeding to the oxidation step is the most effective way to ensure the stereochemical purity of the final product.

  • Rearrangements: The norbornyl system is known for undergoing carbocationic rearrangements.[9][10] If the reaction conditions during precursor synthesis or oxidation promote the formation of a carbocationic intermediate, rearrangements can occur, leading to isomeric products.

    • Solution: Use reaction conditions that do not favor carbocation formation. For example, in the oxidation step, using non-acidic oxidizing agents can minimize the risk of acid-catalyzed rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound via the Diels-Alder route?

A1: The most common side product is dicyclopentadiene, which is formed by the self-Diels-Alder reaction of cyclopentadiene.[1][2][3] This dimer exists as both endo and exo isomers, with the endo isomer being the kinetically favored product at room temperature.[3] To minimize its formation, freshly "cracked" cyclopentadiene should be used promptly.

Q2: How can I purify my crude this compound product?

A2: this compound is a solid at room temperature and can often be purified by sublimation or recrystallization. Distillation is also a viable method.[4] The choice of purification method will depend on the nature and boiling points of the impurities. Column chromatography can also be employed for high-purity samples.

Q3: What analytical techniques are best for identifying impurities in my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities.[11][12] Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C) can provide detailed structural information about the impurities if they are present in sufficient concentration.[13] Infrared (IR) spectroscopy is useful for identifying the presence of the carbonyl group in this compound and the absence of the hydroxyl group from the starting norborneol.

Q4: Can I use an oxidizing agent other than chromic acid or PCC?

A4: Yes, a variety of other oxidizing agents can be used for the conversion of secondary alcohols to ketones. These include Swern oxidation, Dess-Martin periodinane (DMP), and catalytic systems using a metal catalyst and a terminal oxidant like molecular oxygen.[5][14] The choice of reagent will depend on factors such as scale, functional group tolerance, and environmental considerations.

Quantitative Data on Side Products

While precise quantitative data for side product formation can be highly dependent on the specific reaction conditions, the following table summarizes typical observations.

Side ProductSynthetic StepTypical Yield/RatioNotes
Dicyclopentadiene (endo/exo)Diels-AlderCan be the major product if cyclopentadiene is not fresh. Endo:exo ratio is >99:1 at room temperature.[3]Formed from the self-Diels-Alder reaction of cyclopentadiene.
Unreacted NorborneolOxidationVariable, depends on reaction completeness.Can be minimized by using a slight excess of oxidizing agent and ensuring sufficient reaction time.
Isomeric this compound PrecursorsDiels-AlderMinor products.Can arise from rearrangements or reactions with isomeric starting materials.

Experimental Protocols

1. Synthesis of this compound via Diels-Alder and Chromic Acid Oxidation

This protocol is adapted from Organic Syntheses.[1]

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinyl Acetate

  • Freshly distill cyclopentadiene from dicyclopentadiene.

  • In a flask equipped with a stirrer and a reflux condenser, combine cyclopentadiene and a slight molar excess of vinyl acetate.

  • The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • Stir the mixture for several hours at room temperature or with gentle heating to ensure complete reaction.

  • The resulting product, a mixture of endo and exo-5-norbornen-2-yl acetate, can be purified by distillation.

Step 2: Hydrolysis of 5-Norbornen-2-yl Acetate

  • The acetate ester is hydrolyzed to the corresponding alcohol, 5-norbornen-2-ol, using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution.

  • The mixture is heated under reflux until the hydrolysis is complete.

  • The alcohol is then extracted with a suitable organic solvent, and the solvent is removed.

Step 3: Oxidation of 5-Norbornen-2-ol to this compound

  • Dissolve the 5-norbornen-2-ol in a suitable solvent like acetone.

  • Cool the solution in an ice bath.

  • Slowly add a chromic acid solution (prepared from chromium trioxide and sulfuric acid in water) to the alcohol solution, maintaining the temperature between 20-30 °C.

  • The completion of the reaction is indicated by the persistence of the orange-brown color of Cr(VI).

  • The excess oxidant is quenched with sodium bisulfite.

  • The crude this compound is isolated by extraction and purified by distillation or sublimation.

Visualizations

Norcamphor_Synthesis_Workflow cluster_diels_alder Diels-Alder Reaction cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CPD Cyclopentadiene DA_Adduct 5-Norbornen-2-yl Acetate CPD->DA_Adduct VA Vinyl Acetate VA->DA_Adduct Hydrolysis Norborneol Precursor DA_Adduct->Hydrolysis NaOH, H2O This compound This compound Hydrolysis->this compound CrO3, H2SO4

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Norcamphor_Synthesis cluster_low_yield_solutions Low Yield Solutions cluster_incomplete_reaction_solutions Incomplete Reaction Solutions cluster_side_product_solutions Side Product Solutions Start This compound Synthesis Issue LowYield Low Yield Start->LowYield IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProducts Side Products Present Start->SideProducts FreshCPD Use Freshly Cracked Cyclopentadiene LowYield->FreshCPD ControlTemp Optimize Reaction Temperature LowYield->ControlTemp MoreOxidant Increase Oxidant Stoichiometry IncompleteReaction->MoreOxidant LongerTime Increase Reaction Time IncompleteReaction->LongerTime StrongerOxidant Use a Stronger Oxidant IncompleteReaction->StrongerOxidant PurifyIntermediate Purify Diels-Alder Adduct SideProducts->PurifyIntermediate MildOxidant Use Milder Oxidizing Agent (e.g., PCC) SideProducts->MildOxidant Anhydrous Use Anhydrous Conditions SideProducts->Anhydrous

Caption: Troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Norcamphor Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for norcamphor alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in this compound alkylation?

A1: The most critical step is the efficient and regioselective formation of the this compound enolate. The choice of base and reaction conditions for this deprotonation step will significantly impact the yield and stereoselectivity of the subsequent alkylation.

Q2: Which base is most effective for deprotonating this compound?

A2: Strong, non-nucleophilic bases are essential to ensure complete and irreversible enolate formation. Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its high basicity and steric bulk, which minimizes side reactions.[1][2] Other strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can also be employed.

Q3: How do I control the regioselectivity of enolate formation in substituted this compound derivatives?

A3: The regioselectivity of enolate formation is governed by whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: To form the less substituted (kinetic) enolate, use a sterically hindered base like LDA at low temperatures (e.g., -78 °C).[3][4] The bulky base will preferentially abstract the more accessible proton.

  • Thermodynamic Control: To favor the more substituted (thermodynamic) enolate, use a smaller, strong base like NaH or KH at higher temperatures (e.g., room temperature to reflux).[3][4] These conditions allow for equilibration to the more stable, more substituted enolate.

Q4: What is the difference between exo and endo alkylation, and how can I control it?

A4: Exo and endo refer to the stereochemistry of the incoming alkyl group relative to the bicyclic ring system of this compound.

  • Exo attack: The alkyl group adds from the less sterically hindered face of the enolate.

  • Endo attack: The alkyl group adds from the more sterically hindered face.

In the case of this compound, the concave shape of the enolate generally directs incoming electrophiles to the less hindered exo face, often leading to the exo product as the major isomer. The degree of stereoselectivity can be influenced by the steric bulk of the electrophile and the precise reaction conditions.

Q5: What are suitable solvents for this compound alkylation?

A5: Anhydrous aprotic polar solvents are typically used to solvate the lithium enolate without quenching it. Tetrahydrofuran (B95107) (THF) is the most common and effective solvent for reactions involving LDA.[1]

Q6: What types of alkylating agents can be used?

A6: The alkylation of enolates is an SN2 reaction, so the reactivity of the alkylating agent follows the order: methyl > primary > secondary.[5][6] Tertiary alkyl halides are not suitable as they will primarily lead to elimination side products. Reactive electrophiles like methyl iodide, benzyl (B1604629) bromide, and allylic halides are excellent choices.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation. 2. Moisture in the reaction. 3. Inactive alkylating agent. 4. Reaction temperature too low.1. Ensure the use of a sufficiently strong and fresh base (e.g., freshly prepared LDA). 2. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a fresh, high-purity alkylating agent. 4. While enolate formation is often done at low temperatures, the alkylation step may require warming to proceed at a reasonable rate.
Poor Diastereoselectivity (exo/endo ratio) 1. Reaction temperature is too high, leading to loss of selectivity. 2. Steric hindrance of the electrophile. 3. Solvent effects.1. Maintain a low temperature during the addition of the alkylating agent. 2. Consider that bulkier electrophiles may lead to different selectivity. 3. Ensure the use of an appropriate aprotic solvent like THF.
Formation of Dialkylated Product 1. Use of excess alkylating agent. 2. Proton exchange between the mono-alkylated product and unreacted enolate.1. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Ensure complete initial deprotonation by using a full equivalent of a strong base like LDA. Add the alkylating agent slowly at low temperature.
Presence of Aldol Condensation Side Products 1. Incomplete enolate formation, leaving unreacted this compound to act as an electrophile.1. Use at least one full equivalent of a strong, non-nucleophilic base like LDA to ensure all the this compound is converted to the enolate before adding the alkylating agent.[1]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the expected impact of different reaction parameters on the yield and stereoselectivity of this compound alkylation based on established principles of enolate chemistry.

Table 1: Effect of Base on Enolate Formation and Alkylation Outcome

Base Typical Conditions Advantages Potential Issues
LDA THF, -78 °CFast, irreversible, and complete enolate formation; good for kinetic control.[2][3]Requires anhydrous conditions and inert atmosphere; needs to be freshly prepared or titrated.
NaH THF, 0 °C to RTCan favor the thermodynamic enolate; easier to handle than LDA.Slower reaction; can be heterogeneous; may lead to more side reactions if enolate formation is not complete.
KHMDS THF, -78 °CSimilar to LDA, provides a potassium enolate which can sometimes offer different selectivity.Also requires stringent anhydrous and inert conditions.

Table 2: Influence of Alkylating Agent on Reaction Success

Alkylating Agent Relative Reactivity Expected Outcome
Methyl Iodide HighFast and efficient methylation.[4]
Ethyl Bromide ModerateGood yield, may require slightly longer reaction times or warming.
Benzyl Bromide HighEfficient benzylation due to the reactive benzylic position.
Isopropyl Iodide LowLow yield, elimination is a significant competing reaction.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of this compound using LDA

Materials:

  • This compound

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkylating agent (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation:

    • Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add the this compound solution to the freshly prepared LDA solution at -78 °C via a cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkylating agent (1.1 equivalents) to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for several hours. The reaction can be monitored by TLC. If the reaction is sluggish, the temperature can be allowed to slowly warm to 0 °C or room temperature.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the alkylated this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware lda_prep Prepare LDA solution (-78 °C to 0 °C) prep_glass->lda_prep prep_solvent Use anhydrous solvents prep_solvent->lda_prep prep_inert Establish inert atmosphere prep_inert->lda_prep enolate_form Form this compound Enolate (Add this compound to LDA at -78 °C) lda_prep->enolate_form alkylation Add Alkylating Agent (-78 °C to RT) enolate_form->alkylation quench Quench Reaction (aq. NH4Cl) alkylation->quench extract Extraction with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for this compound alkylation.

logical_relationship Parameter Influence on this compound Alkylation Outcome cluster_inputs Input Parameters cluster_intermediates Key Intermediates & Pathways cluster_outputs Reaction Outcomes Base Base (e.g., LDA, NaH) Enolate Enolate Geometry (Kinetic vs. Thermodynamic) Base->Enolate Regioselectivity Temperature Temperature Temperature->Enolate Kinetic/Thermo Control Selectivity Diastereoselectivity Temperature->Selectivity Selectivity Solvent Solvent (e.g., THF) Solvent->Enolate Stability Electrophile Alkylating Agent Stereochem Stereochemical Approach (Exo vs. Endo) Electrophile->Stereochem Steric Hindrance Yield Product Yield Enolate->Yield Enolate->Selectivity Stereochem->Selectivity SideProducts Side Products Yield->SideProducts inversely related

Caption: Factors influencing alkylation outcome.

References

Challenges in the scale-up of norcamphor production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of norcamphor production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound production?

A1: The most significant challenges include managing reaction temperature, ensuring consistent product quality and purity, dealing with byproduct formation, and safely handling hazardous reagents. As reaction volume increases, heat dissipation becomes less efficient, which can lead to side reactions and decreased yield. Purification methods that are effective at the lab scale, such as chromatography, may not be economically viable for large-scale production, necessitating the development of robust crystallization or distillation protocols.

Q2: What are typical yields and purity levels for large-scale this compound synthesis?

A2: Yields and purity can vary significantly depending on the specific synthetic route and reaction conditions. A well-established method for producing 2-norbornanone (this compound) on a larger scale reports a yield of 60-64% with a purity of approximately 96% before final purification.[1] Another example in patent literature shows a crude product yield of 75.5% with a purity of 83.2%.[2]

Q3: What are the primary safety concerns associated with the large-scale synthesis of this compound?

A3: A primary safety concern is the use of strong oxidizing agents like chromic acid (Jones reagent), which is highly corrosive, toxic, and carcinogenic.[3] The Jones oxidation reaction is also very rapid and highly exothermic, requiring careful temperature control to prevent runaways.[3][4] On a large scale, proper personal protective equipment (PPE), ventilation, and temperature monitoring are critical.

Q4: Are there "greener" or safer alternatives to chromic acid for the oxidation of norborneol to this compound?

A4: Yes, several milder and more environmentally friendly oxidizing agents have been explored for this transformation. These include sodium hypochlorite (B82951) (bleach) and various solid-supported reagents like clay-supported copper nitrate (B79036) (Claycop) or chromium trioxide on wet alumina.[5] While these alternatives can mitigate some of the hazards associated with chromic acid, their efficiency and cost-effectiveness at an industrial scale need to be carefully evaluated for each specific process.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestions
Incomplete Reaction - Monitor Reaction Progress: Use techniques like TLC or GC to ensure the reaction has gone to completion before workup. - Reagent Quality: Ensure the starting norborneol is of high purity and the oxidizing agent is active. - Reaction Time/Temperature: In some cases, extending the reaction time or moderately increasing the temperature might be necessary, but this should be done cautiously to avoid byproduct formation.
Side Reactions - Temperature Control: The oxidation is highly exothermic.[3][4] Maintain the recommended reaction temperature using an efficient cooling system (e.g., ice bath, cooling jacket). Poor temperature control can lead to over-oxidation or degradation. - Rate of Addition: Add the oxidizing agent slowly and controllably to manage the exotherm.
Product Loss During Workup - Extraction Efficiency: Ensure the correct solvent and a sufficient number of extractions are used to recover the product from the aqueous layer. - Distillation/Sublimation Issues: For purification, ensure the vacuum is adequate and the temperature is controlled to prevent product loss.
Problem 2: Low Purity of this compound (Contamination with Starting Material or Byproducts)
Potential Cause Troubleshooting Suggestions
Unreacted Starting Material (Norborneol) - Stoichiometry of Oxidant: Ensure a slight excess of the oxidizing agent is used to drive the reaction to completion.[1] - Reaction Time: As with low yield, confirm the reaction has reached completion.
Formation of Byproducts - Over-oxidation: While less common for secondary alcohols, harsh conditions could potentially lead to side reactions. Adhere strictly to the recommended temperature and reaction time. - Solvent Effects: The choice of solvent (e.g., acetone) is crucial. Ensure it is of appropriate grade and does not participate in side reactions.
Inefficient Purification - Crystallization: If purifying by crystallization, screen different solvents to find one that effectively separates this compound from impurities. Seeding with pure this compound crystals can aid in obtaining the desired polymorph. - Distillation: For distillation, use a fractionating column (e.g., Vigreux) to improve the separation of this compound from components with close boiling points.[1]

Quantitative Data Summary

Parameter Lab Scale (Ex. 1)[6] Large Scale (Ex. 2)[1] Patent Example (Ex. 3)[2]
Starting Material (-)-(1S,2S,4R)-exo-norborneol2-exo-Norbornyl formate (B1220265)This compound (for derivatization)
Scale (Starting Material) 2.8 g510 g20 g
Oxidizing Agent Pyridinium chlorochromate (PCC)8N Chromic Acid SolutionN/A
Yield Not explicitly stated60-64%75.5% (crude product)
Purity "Crude...white crystalline powder"~96% (by GC)83.2% (crude product)

Experimental Protocols

Key Experiment: Large-Scale Oxidation of 2-exo-Norbornyl Formate to this compound[1]

This protocol is adapted from a verified large-scale synthesis.

Materials:

  • 2-exo-norbornyl formate (510 g, 3.64 moles)

  • Reagent grade acetone (B3395972) (1.5 L)

  • 8N chromic acid solution (approx. 1870 mL) - Prepared by dissolving 534 g of chromium trioxide in ice water, carefully adding 444 mL of concentrated sulfuric acid, and diluting to 2 L.

  • Saturated aqueous potassium carbonate solution

  • Anhydrous potassium carbonate

  • Benzene (for azeotropic distillation)

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Large separatory funnel

  • 30-cm Vigreux column and distillation apparatus

Procedure:

  • Reaction Setup: In the 5-L three-necked flask, dissolve 510 g of 2-exo-norbornyl formate in 1.5 L of reagent grade acetone. Equip the flask with a stirrer, thermometer, and a dropping funnel containing the 8N chromic acid solution.

  • Oxidation: Cool the flask in an ice bath. Add the chromic acid solution from the dropping funnel at a rate that maintains the internal reaction temperature between 20-30°C. The addition will take time and requires careful monitoring. The completion of the reaction is indicated by the persistence of a brownish-orange color.

  • Quenching and Stirring: Once the reaction is complete, add a slight excess of the oxidant and stir the solution overnight at room temperature.

  • Workup - Phase Separation: Pour the reaction mixture into a large separatory funnel. A dark green chromic sulfate (B86663) sludge will have formed. Separate this sludge by drawing it off from the bottom.

  • Workup - Washing: Wash the remaining acetone solution three times with 250 mL portions of saturated aqueous potassium carbonate solution.

  • Workup - Drying: Dry the acetone solution over anhydrous potassium carbonate.

  • Solvent Removal: Remove the acetone by distillation using a 30-cm Vigreux column. Benzene may be added towards the end to aid in the removal of residual water via azeotropic distillation.

  • Final Purification: The remaining crude this compound is then distilled under reduced pressure to yield the final product.

Visualizations

Logical Workflow for this compound Production Scale-Up

Norcamphor_Production_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Start Reagents Source High-Purity Starting Materials (e.g., Norborneol) Start->Reagents Oxidant_Prep Prepare Oxidant (e.g., Jones Reagent) Reagents->Oxidant_Prep Oxidation Controlled Oxidation (Manage Exotherm) Oxidant_Prep->Oxidation Monitoring In-Process Monitoring (TLC/GC) Oxidation->Monitoring Quench Quench Reaction Oxidation->Quench Monitoring->Oxidation Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Isolate Crude this compound Solvent_Removal->Crude_Product Purification_Method Purification (e.g., Distillation, Crystallization) Crude_Product->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product Analysis Quality Control (GC, MP, Spectroscopy) Final_Product->Analysis

Caption: A typical experimental workflow for the scale-up of this compound production.

Troubleshooting Decision Tree for Low Purity

Troubleshooting_Purity Start Low Purity Detected in this compound Product Check_SM GC/TLC Analysis: Is starting material (norborneol) present? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Action_Incomplete_Rxn Potential Cause: Incomplete Reaction Yes_SM->Action_Incomplete_Rxn Check_Byproducts Analyze Impurity Profile: Are there unexpected byproducts? No_SM->Check_Byproducts Solution_Stoichiometry Troubleshoot: - Verify oxidant stoichiometry - Check reagent activity - Increase reaction time if safe Action_Incomplete_Rxn->Solution_Stoichiometry End Achieve Target Purity Solution_Stoichiometry->End Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts No_Byproducts No (Likely purification issue) Check_Byproducts->No_Byproducts Action_Side_Rxn Potential Cause: Side Reactions Yes_Byproducts->Action_Side_Rxn Action_Purification Potential Cause: Inefficient Purification No_Byproducts->Action_Purification Solution_Temp Troubleshoot: - Improve temperature control - Slow down reagent addition - Verify solvent purity Action_Side_Rxn->Solution_Temp Solution_Temp->End Solution_Purification Troubleshoot: - Optimize distillation conditions (vacuum, column) - Screen crystallization solvents - Consider alternative methods Action_Purification->Solution_Purification Solution_Purification->End

Caption: A decision tree for troubleshooting low purity issues in this compound synthesis.

References

Preventing racemization during norcamphor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for norcamphor synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing other common challenges encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemic mixture). In the context of this compound synthesis, the chiral centers can be susceptible to epimerization, particularly the α-carbon to the carbonyl group. This is a significant issue in pharmaceutical development, where often only one enantiomer of a chiral molecule is therapeutically active, while the other may be inactive or even cause undesirable side effects.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism for racemization of this compound is through the formation of an achiral enol or enolate intermediate under either acidic or basic conditions. The α-proton to the carbonyl group is acidic and can be abstracted by a base to form a planar enolate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a loss of the original stereochemistry and the formation of a racemic mixture.

Q3: How can I synthesize this compound enantioselectively to avoid racemization from the outset?

A3: The most effective way to obtain enantiomerically pure this compound is to employ an asymmetric synthesis strategy. Two common and effective approaches are:

  • Chiral Auxiliary-Mediated Diels-Alder Reaction: A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants (the dienophile in the case of a Diels-Alder synthesis of this compound precursors). It sterically directs the approach of the other reactant, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved and can often be recovered.

  • Organocatalytic Asymmetric Diels-Alder Reaction: A small chiral organic molecule (an organocatalyst) is used in catalytic amounts to accelerate the reaction and control the stereochemical outcome. The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer of the product.

Troubleshooting Guides

Problem 1: My enantiomerically enriched this compound is showing signs of racemization after synthesis and workup.

Possible Cause Suggested Solution
Exposure to Acidic or Basic Conditions During Workup/Purification Neutralize the reaction mixture carefully before extraction. Use a buffered wash (e.g., saturated aqueous NH4Cl for quenching Lewis acids, or a mild buffer for neutralizing bases). Avoid strong acids or bases during purification.
High Temperatures During Purification If using distillation, perform it under reduced pressure to lower the boiling point. For chromatography, avoid excessively long run times on silica (B1680970) or alumina, which can be slightly acidic or basic.
Inappropriate Solvent for Storage Store the purified this compound in a neutral, aprotic solvent. Avoid protic solvents that can facilitate proton exchange.
Presence of Trace Acidic or Basic Impurities Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled solvents to remove any acidic or basic impurities.

Problem 2: The enantiomeric excess (ee) of my asymmetric Diels-Alder reaction for this compound synthesis is lower than expected.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[1]
Incorrect Catalyst/Auxiliary Loading or Purity Ensure the chiral auxiliary or organocatalyst is of high enantiomeric purity and is used in the correct stoichiometric or catalytic amount.
Presence of Water or Other Impurities Asymmetric reactions are often sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Screen a range of solvents to find the optimal one for your specific catalyst or auxiliary.

Data Presentation

Table 1: Enantioselectivity in Organocatalytic Synthesis of this compound Derivatives

Catalyst Dienophile Solvent Temperature (°C) Yield (%) ee (%)
Quinine-derived organocatalystNitrostyreneToluene-209598
Prolinosulfonamide catalystMethylene indolinoneDCMRoom Temp8692
Prolinosulfonamide catalyst + CaCl2DMFRoom Temp86-60 (enantiomer)

Note: Data is compiled from representative examples in the literature and may vary depending on the specific substrates and reaction conditions.

Table 2: Diastereoselectivity in Chiral Auxiliary-Mediated this compound Synthesis

Chiral Auxiliary Lewis Acid Solvent Temperature (°C) Yield (%) de (%)
Oppolzer's SultamEt2AlClCH2Cl2-78>90>98
Evans' OxazolidinoneEt2AlClCH2Cl2-10088>99

Note: Data is compiled from representative examples in the literature and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction using Oppolzer's Sultam

This protocol describes the synthesis of a this compound precursor using a chiral camphor-derived sultam as a chiral auxiliary.

Materials:

Procedure:

  • Dissolve N-acryloyl-camphorsultam (1.0 eq) in anhydrous CH2Cl2 under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Et2AlCl (1.2 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Protocol 2: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the Oppolzer's sultam auxiliary to yield the chiral carboxylic acid, a precursor to this compound.

Materials:

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (4.0 eq) and H2O2 (4.0 eq) in water dropwise.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of Na2SO3.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO4, and concentrate to yield the chiral carboxylic acid.

Mandatory Visualizations

Caption: Base-catalyzed racemization of this compound via an achiral enolate intermediate.

Experimental_Workflow start Start: N-acryloyl-camphorsultam & Cyclopentadiene reaction Asymmetric Diels-Alder Reaction - Chiral Auxiliary & Lewis Acid - Low Temperature (-78 °C) start->reaction workup Aqueous Workup - Quench with NH4Cl - Extraction reaction->workup purification Purification - Flash Column Chromatography workup->purification adduct Diastereomerically Enriched Adduct purification->adduct cleavage Auxiliary Cleavage - LiOH / H2O2 adduct->cleavage separation Separation - Extract to recover auxiliary - Acidify and extract product cleavage->separation final_product Enantiomerically Enriched This compound Precursor separation->final_product

Caption: Workflow for the enantioselective synthesis of a this compound precursor.

Troubleshooting_Tree start Low Enantiomeric Excess (ee) Observed in Product q1 When was low ee observed? start->q1 a1_synthesis During Synthesis (Asymmetric Reaction) q1->a1_synthesis During Synthesis a1_post Post-Synthesis (After Workup/Purification) q1->a1_post Post-Synthesis q2 Check Reaction Conditions a1_synthesis->q2 q3 Check Workup/Purification a1_post->q3 a2_temp Lower Reaction Temperature q2->a2_temp Temperature? a2_reagents Verify Catalyst/Reagent Purity & Loading q2->a2_reagents Reagents? a2_solvent Screen Solvents & Ensure Anhydrous Conditions q2->a2_solvent Solvent/H2O? solution Improved Enantiomeric Purity a2_temp->solution a2_reagents->solution a2_solvent->solution a3_ph Use Neutral or Buffered Aqueous Solutions q3->a3_ph pH? a3_temp Use Low-Temperature Purification Methods q3->a3_temp Temperature? a3_storage Store in Aprotic, Neutral Solvent q3->a3_storage Storage? a3_ph->solution a3_temp->solution a3_storage->solution

References

Technical Support Center: Troubleshooting Low Conversion Rates in Norcamphor Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in norcamphor reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound reduction with sodium borohydride (B1222165) (NaBH₄) is showing low yield. What are the common causes?

Low yields in the reduction of this compound can stem from several factors:

  • Reagent Quality: Sodium borohydride is moisture-sensitive. Use a freshly opened container or ensure it has been stored in a desiccator.

  • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Temperature: While the reaction is typically run at room temperature or with gentle warming, significant deviations can affect the rate.[1]

  • Loss During Workup: The product, norborneol, can be lost during extraction if the phases are not separated properly or if an insufficient amount of drying agent is used.

Q2: I am observing a mixture of products in my this compound reduction. How can I control the stereoselectivity?

The reduction of this compound with NaBH₄ typically yields a mixture of endo- and exo-norborneol (B145942). This is due to the steric hindrance of the bicyclic structure of this compound.[2] The hydride can attack from the less hindered exo face to give the endo alcohol (major product) or from the more hindered endo face to give the exo alcohol (minor product).[1][2] While completely eliminating the minor product is challenging with NaBH₄, you can influence the ratio by:

  • Choice of Reducing Agent: More sterically demanding reducing agents can exhibit higher stereoselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

Q3: My Baeyer-Villiger oxidation of this compound is sluggish and gives a poor yield of the lactone. What should I investigate?

The Baeyer-Villiger oxidation is sensitive to several factors:

  • Peracid Activity: The peroxy acid (e.g., m-CPBA) can decompose over time. Use a fresh reagent or titrate an older batch to determine its active oxygen content.

  • Reaction Temperature: The reaction may require specific temperature control. While some proceed at room temperature, others may need cooling to prevent side reactions or gentle heating to proceed at a reasonable rate.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.

  • pH of the Reaction Mixture: The presence of acidic or basic impurities can catalyze the decomposition of the peracid or promote side reactions.

Q4: I am having trouble initiating the Grignard reaction with a this compound derivative. What are some troubleshooting steps?

Initiation is a common hurdle in Grignard reactions. Consider the following:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer that prevents the reaction. Activating the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) can be effective.

  • Purity of the Halide: Ensure your this compound-derived halide is pure and dry.

Troubleshooting Guides

Low Conversion in this compound Reduction with NaBH₄
Symptom Possible Cause Suggested Solution
Low to no product formation, starting material remains. Inactive NaBH₄.Use a fresh bottle of NaBH₄ or test the activity of the current batch by adding a small amount to a protic solvent (e.g., ethanol) and observing for gas evolution.
Insufficient reaction time.Monitor the reaction by TLC until the this compound spot disappears. If the reaction stalls, consider gentle warming.[1]
Improper stoichiometry.Ensure the correct molar ratio of NaBH₄ to this compound is used. A slight excess of NaBH₄ is common.
Low isolated yield after workup. Product loss during extraction.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). Ensure complete separation of the aqueous and organic layers.
Incomplete drying of the organic layer.Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate (B86663). Ensure the drying agent is free-flowing before filtration.
Formation of a significant amount of the minor diastereomer. Inherent stereoselectivity of NaBH₄.The formation of both endo- and exo-norborneol is expected.[2] The ratio can be confirmed by GC or ¹H NMR analysis.[1] For higher selectivity, consider a more sterically hindered reducing agent.
Low Conversion in Baeyer-Villiger Oxidation of this compound
Symptom Possible Cause Suggested Solution
Reaction is slow or does not proceed to completion. Low peracid activity.Use a fresh container of peroxy acid (e.g., m-CPBA) or determine its purity by titration.
Suboptimal reaction temperature.Experiment with different temperatures. Start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. Gentle heating might be necessary for less reactive substrates.
Incorrect solvent.Common solvents include dichloromethane (B109758) or chloroform. Ensure the solvent is anhydrous.
Formation of multiple unidentified side products. Decomposition of the peracid or product.Run the reaction at a lower temperature. Quench the reaction as soon as the starting material is consumed (monitor by TLC).
Presence of impurities.Ensure the this compound starting material is pure. Impurities can catalyze side reactions.
Low yield of the desired lactone. Unfavorable regioselectivity.The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity. For this compound, the more substituted carbon is expected to migrate.
Low Conversion in Grignard Reactions with this compound Derivatives
Symptom Possible Cause Suggested Solution
Grignard reagent fails to form (no initiation). Presence of moisture.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive magnesium surface.Activate the magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.
Impure halide.Purify the halide by distillation or chromatography before use.
Low yield of the desired alcohol product. Grignard reagent concentration is lower than expected.Titrate the Grignard reagent before adding the this compound substrate to determine the exact concentration.
Side reactions (e.g., enolization of the ketone).Add the this compound substrate slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Wurtz coupling.This side reaction can occur between the Grignard reagent and unreacted halide. Add the halide slowly during the formation of the Grignard reagent to maintain a low concentration.

Experimental Protocols

Detailed Protocol for the Reduction of this compound with Sodium Borohydride

This protocol is adapted from established procedures for the reduction of bicyclic ketones.[1][2]

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 9.08 mmol) in methanol (e.g., 20 mL).

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (e.g., 0.34 g, 9.08 mmol) in small portions over 5-10 minutes. The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the this compound is consumed.

  • Workup:

    • Carefully add deionized water (e.g., 20 mL) to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the product as a white solid (a mixture of endo- and exo-norborneol).

  • Analysis:

    • Determine the yield of the product.

    • Analyze the product ratio by GC or ¹H NMR.[1]

Visualizations

Troubleshooting_Norcamphor_Reduction cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Checks Low_Conversion Low Conversion in this compound Reduction Reagent_Quality Poor Reagent Quality (Inactive NaBH4) Low_Conversion->Reagent_Quality Reaction_Conditions Suboptimal Reaction Conditions (Time, Temperature) Low_Conversion->Reaction_Conditions Workup_Issues Workup Issues (Product Loss) Low_Conversion->Workup_Issues Check_Reagent Use Fresh/Tested NaBH4 Reagent_Quality->Check_Reagent Monitor_Reaction Monitor by TLC/GC Reaction_Conditions->Monitor_Reaction Optimize_Conditions Adjust Reaction Time/Temp Reaction_Conditions->Optimize_Conditions Improve_Workup Optimize Extraction/Drying Workup_Issues->Improve_Workup

Troubleshooting workflow for low conversion in this compound reduction.

Norcamphor_Reaction_Logic Start Experiment Start: This compound Reaction Check_Conversion Check Conversion Rate Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < Desired % Good_Conversion Good Conversion Check_Conversion->Good_Conversion ≥ Desired % Troubleshoot Troubleshoot Low_Conversion->Troubleshoot Isolate_Product Isolate & Purify Product Good_Conversion->Isolate_Product Troubleshoot->Start Implement Solutions Analyze_Product Analyze Product (Yield, Purity, Structure) Isolate_Product->Analyze_Product End End Analyze_Product->End

References

Technical Support Center: Separation of Norcamphor Derivative Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of diastereomers of norcamphor derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound derivative diastereomers often challenging?

A1: this compound derivatives, such as those with exo and endo substituents, are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be subtle. Their rigid bicyclic structure can lead to similar polarities and steric environments, making them difficult to separate by standard chromatographic or crystallization techniques. Achieving good resolution often requires careful method development and optimization.

Q2: What are the primary methods for separating diastereomers of this compound derivatives?

A2: The most common and effective methods include:

  • Flash Column Chromatography: A preparative technique using a stationary phase (typically silica (B1680970) gel) and a solvent system to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution analytical and preparative technique. Normal-phase HPLC is often effective for these separations.[1]

  • Supercritical Fluid Chromatography (SFC): A technique that uses supercritical CO2 as the mobile phase, often providing fast and efficient separations.

  • Fractional Crystallization: A method that separates diastereomers based on differences in their solubility in a particular solvent.

  • Chemical Derivatization: Converting the diastereomers into new derivatives with more significant physical differences to facilitate separation by chromatography or crystallization.[2]

Q3: How do I choose the best separation method for my specific this compound derivative?

A3: The choice of method depends on several factors, including the scale of the separation, the purity required, and the physical properties of the diastereomers. A general approach is to first screen for a suitable separation method using analytical techniques like thin-layer chromatography (TLC) or analytical HPLC. Once a promising solvent system or column is identified, the method can be scaled up for preparative separation.

Q4: How can I determine the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of my sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the diastereomeric ratio of a sample. By integrating the signals of protons that are unique to each diastereomer, you can calculate their relative amounts. For example, in the reduction of camphor (B46023) to isoborneol (B83184) and borneol, the multiplets at 3.6 ppm and 4.0 ppm, respectively, can be integrated to determine the d.r.[3] Chiral derivatizing agents can also be used to create more distinct NMR signals for each diastereomer.[4]

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for the analytical and preparative separation of this compound derivative diastereomers. Normal-phase chromatography on silica gel is often a good starting point.

Compound TypeChiral Auxiliary/DerivativeStationary PhaseResolution (Rs)Reference
Racemic Acid(-)-CamphorsultamSilica Gel1.79[2]
Racemic AlcoholCSDP AcidSilica Gel1.06[2]
Racemic AlcoholMαNP AcidSilica Gel1.03[2]
N-Camphanyl DerivativeN/ASilica Gel (NP-HPLC)Good Separation[1]
PyrethroidsN/AC18 (RP-HPLC)1.6 - 4.5[5]
  • Column Selection: Begin with a standard normal-phase silica gel column.

  • Mobile Phase Screening:

    • Start with a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol.

    • Run a gradient elution (e.g., 0% to 20% ethyl acetate in hexane) to determine the approximate solvent strength needed to elute the compounds.

    • Based on the gradient run, develop an isocratic method by adjusting the solvent ratio to achieve a retention factor (k) between 2 and 10 for the diastereomers.

  • Optimization:

    • Fine-tune the mobile phase composition to maximize the separation factor (α) between the diastereomer peaks.

    • Adjust the flow rate; lower flow rates can sometimes improve resolution.

    • Control the column temperature, as it can influence selectivity.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that offers fast and efficient separations, making it an excellent alternative to HPLC.

  • Column Screening: Screen a variety of chiral and achiral columns. Polysaccharide-based chiral stationary phases are often a good starting point.

  • Mobile Phase: Use supercritical CO₂ as the main mobile phase with a polar co-solvent, typically an alcohol like methanol (B129727) or ethanol.

  • Method Development:

    • Start with a gradient of the co-solvent (e.g., 5% to 40% methanol).

    • Optimize the gradient, temperature, and back-pressure to achieve the best resolution.

    • Additives like amines or acids can be included in the co-solvent to improve peak shape and selectivity.

Flash Column Chromatography

Flash chromatography is a widely used preparative technique for purifying diastereomers on a larger scale.

  • TLC Analysis: Develop a solvent system using TLC that gives good separation between the diastereomers with the target compounds having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel and then run the mobile phase through it.

    • Wet Packing (Slurry): Mix the silica gel with the mobile phase to create a slurry and then pour it into the column. This method often results in a better-packed column.

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and load it onto the column.

    • Dry Loading: Adsorb the sample onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the top of the column. This is preferred for samples with poor solubility in the mobile phase.

  • Elution: Run the mobile phase through the column using positive pressure (air or nitrogen) and collect fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to determine which ones contain the purified diastereomers.

Troubleshooting Guide for Chromatographic Separations

Issue 1: Poor or No Separation of Diastereomer Peaks

  • Possible Cause: The mobile phase polarity is not optimal.

    • Solution (Normal Phase): If the peaks elute too quickly (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). If the peaks elute too slowly (low Rf), increase the polarity.

  • Possible Cause: The stationary phase is not providing enough selectivity.

    • Solution: Try a different type of stationary phase. For HPLC/SFC, screen different columns (e.g., cyano, diol, or various chiral stationary phases). For flash chromatography, consider using alumina (B75360) or a different grade of silica gel.

  • Possible Cause: The peaks are broad, leading to overlap.

    • Solution: Ensure the column is packed well and not overloaded with the sample. Lowering the flow rate in HPLC can also sometimes improve resolution.

Issue 2: Compound is Stuck on the Column or Decomposes

  • Possible Cause: The compound is too polar for the selected mobile phase.

    • Solution: Drastically increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane-based eluent).

  • Possible Cause: The compound is unstable on silica gel.

    • Solution: Test the stability of your compound on a TLC plate by letting a spot sit for an extended period before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6]

Issue 3: Irreproducible Retention Times in HPLC/SFC

  • Possible Cause: The column is not properly equilibrated.

    • Solution: Flush the column with the mobile phase for a sufficient amount of time before each injection, especially when changing solvent systems.

  • Possible Cause: Mobile phase composition is inconsistent.

    • Solution: Prepare fresh mobile phase for each set of experiments and ensure accurate mixing of solvents.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

Fractional Crystallization

Fractional crystallization is a classic and effective method for separating diastereomers on a large scale, provided there is a significant difference in their solubility.

General Experimental Protocol for Fractional Crystallization
  • Solvent Screening: In small vials, test the solubility of the diastereomeric mixture in a variety of solvents at room temperature and at elevated temperatures. The ideal solvent will dissolve the mixture when hot but will result in the precipitation of one diastereomer upon cooling, while the other remains in solution.

  • Crystallization:

    • Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Slowly cool the solution to room temperature. Seeding the solution with a pure crystal of the less soluble diastereomer can help induce crystallization.

    • Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • Allow the crystals to dry completely.

    • Analyze the purity of the crystals and the remaining mother liquor by NMR, HPLC, or another suitable analytical technique to determine the diastereomeric excess.

  • Recrystallization: If the desired purity is not achieved in a single step, the process can be repeated by recrystallizing the enriched solid.

Troubleshooting Guide for Fractional Crystallization

Issue 1: No Crystals Form Upon Cooling

  • Possible Cause: The solution is not saturated.

    • Solution: Evaporate some of the solvent to increase the concentration and try cooling again.

  • Possible Cause: The compound has oiled out instead of crystallizing.

    • Solution: Try using a different solvent or a mixture of solvents. Sometimes adding a less polar "anti-solvent" can induce crystallization.

Issue 2: Both Diastereomers Precipitate Together

  • Possible Cause: The solubilities of the diastereomers are too similar in the chosen solvent.

    • Solution: Screen a wider range of solvents or solvent mixtures. The separation is often highly dependent on the choice of solvent.

  • Possible Cause: The cooling process was too rapid.

    • Solution: Allow the solution to cool more slowly to give the less soluble diastereomer time to crystallize selectively.

Visualization of Experimental Workflows

Workflow for Selecting a Separation Method

G cluster_methods Preparative Methods start Diastereomeric Mixture of this compound Derivative analytical_screen Analytical Scale Screening (TLC, Analytical HPLC/SFC) start->analytical_screen decision Separation Achieved? analytical_screen->decision decision->analytical_screen  No, try new conditions (solvents, columns) scale_up Scale-up Method decision->scale_up  Yes flash_chrom Flash Chromatography scale_up->flash_chrom prep_hplc Preparative HPLC/SFC scale_up->prep_hplc crystallization Fractional Crystallization scale_up->crystallization

Caption: General workflow for selecting and scaling up a separation method.

Troubleshooting Workflow for Poor Chromatographic Resolution

G start Poor Resolution or Co-elution of Diastereomers check_mobile_phase Optimize Mobile Phase (Adjust Polarity/Solvent Ratio) start->check_mobile_phase check_stationary_phase Change Stationary Phase (Different Column/Adsorbent) check_mobile_phase->check_stationary_phase No Improvement result Improved Resolution check_mobile_phase->result Success check_loading Reduce Sample Load and Check for Overloading check_stationary_phase->check_loading No Improvement check_stationary_phase->result Success check_flow_rate Adjust Flow Rate (Typically Lower) check_loading->check_flow_rate No Improvement check_loading->result Success check_flow_rate->result Success

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Optimizing Norcamphor Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of norcamphor. Our goal is to help you overcome common experimental challenges and optimize your reaction for desired product selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the hydrogenation of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Conversion Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled. Catalyst poisoning can occur from impurities in the substrate, solvent, or hydrogen gas.[1] Poor Hydrogen Availability: Inadequate hydrogen pressure, leaks in the system, or insufficient agitation can limit the reaction. Sub-optimal Reaction Conditions: The temperature or pressure may not be suitable for the chosen catalyst and substrate.Catalyst Check: Test the catalyst with a standard substrate known to be reactive to verify its activity. Ensure proper handling and storage of the catalyst, particularly pyrophoric ones like Palladium on Carbon (Pd/C), which should be handled under an inert atmosphere.[1] System Purge: Purge the reaction vessel thoroughly with an inert gas (e.g., Argon or Nitrogen) before introducing hydrogen to remove any oxygen. Increase Agitation: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen. Optimize Conditions: Systematically vary the temperature and pressure to find the optimal conditions for your specific catalyst.
Poor Stereoselectivity (Incorrect endo:exo Ratio) Inappropriate Catalyst Choice: The choice of catalyst significantly influences the diastereoselectivity of this compound hydrogenation.[2][3][4] Reaction Conditions: Temperature and solvent can affect the conformational flexibility of the substrate and its interaction with the catalyst surface, thereby influencing the stereochemical outcome.[5][6][7] Substrate Conformation: The preferential adsorption of the substrate on the catalyst surface from the less hindered side dictates the product ratio.[3][4]Catalyst Screening: If a specific stereoisomer is desired, screen a variety of catalysts. For instance, some catalysts may favor the exo attack, leading to the endo-alcohol, while others might favor the less sterically hindered endo attack, yielding the exo-alcohol.[5][6][7] Solvent and Temperature Optimization: Experiment with different solvents and temperatures. Aprotic solvents may lead to different selectivities compared to protic solvents. Lower temperatures often enhance selectivity. Chiral Auxiliaries: For highly specific stereochemical outcomes, consider the use of chiral auxiliaries attached to the substrate.[3][4]
Inconsistent Results Variable Catalyst Activity: Different batches of the same catalyst can have varying activity levels. Impure Starting Material: Impurities in the this compound can interfere with the reaction. Inconsistent Hydrogen Pressure: Fluctuations in hydrogen pressure can lead to variable reaction rates and selectivities.Catalyst Batch Testing: Always test a new batch of catalyst on a small scale before proceeding with larger reactions. Substrate Purification: Ensure the purity of the this compound starting material through appropriate purification techniques. Pressure Regulation: Use a reliable pressure regulator and ensure the system is leak-proof to maintain constant hydrogen pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the endo:exo selectivity in this compound hydrogenation?

The primary factor is the choice of the catalyst. The steric environment of the catalyst's active sites and its interaction with the bicyclic structure of this compound will dictate the direction of hydrogen addition. Generally, hydrogenation occurs from the less sterically hindered face of the molecule. In this compound, the exo face is more hindered due to the one-carbon bridge, so many catalysts favor the endo attack, leading to the exo-norborneol (B145942) product. However, specific catalysts can reverse this selectivity.[5][6][7]

Q2: Which catalysts are commonly used for this compound hydrogenation and what selectivity can I expect?

Commonly used heterogeneous catalysts include Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), and Raney Nickel. Rhodium catalysts are also utilized. The selectivity is highly dependent on the specific catalyst and reaction conditions. For instance, catalytic transfer hydrogenation using metal oxides like MgO has been shown to produce a significant excess of the endo-norborneol.[5][6][7]

Q3: How can I improve the yield of the less-favored stereoisomer?

To obtain the less-favored stereoisomer, you may need to explore different catalytic systems. For example, if your current setup predominantly yields the exo-alcohol, you could investigate catalysts known to favor attack from the more hindered face or employ catalytic transfer hydrogenation with specific hydrogen donors and catalysts.[5][6][7]

Q4: Are there any specific safety precautions I should take when working with hydrogenation catalysts like Pd/C?

Yes, safety is paramount. Palladium on carbon (Pd/C) is pyrophoric, especially after use when it has adsorbed hydrogen. It should always be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry out in the air. When filtering the catalyst after the reaction, the filter cake should be kept wet with solvent. Dispose of the used catalyst in a dedicated, sealed container, often under water.[1]

Q5: Can I reuse my hydrogenation catalyst?

In some cases, heterogeneous catalysts can be recovered and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. If you plan to reuse a catalyst, it's essential to thoroughly wash it and test its activity on a small scale before committing to a larger reaction.

Quantitative Data on Catalyst Performance

The following table summarizes the reported diastereoselectivity for the hydrogenation of this compound (2-norbornanone) using different catalytic systems. Note that results can vary based on specific reaction conditions.

CatalystHydrogen DonorSolventTemperature (°C)endo-Norborneol (%)exo-Norborneol (%)Reference
MgO2-Propanol-355 K (vapor phase)7921[5][6]
ZrO₂·nH₂O2-Propanol-355 K (vapor phase)7030[5][6]
Al₂O₃2-Propanol-355 K (vapor phase)6832[5][6]
Raney NickelH₂--High exo selectivity reported-[8]
Pd/CH₂VariousAmbientGenerally favors exo-alcohol-[2][3][4]
Rhodium CatalystsH₂VariousAmbientCan provide high endo-selectivity-[9][10]

Note: Specific quantitative ratios for Raney Nickel, Pd/C, and Rhodium catalysts can vary significantly with reaction conditions and are often reported qualitatively in the literature.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of this compound with Pd/C

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder)

  • Reaction flask (two- or three-neck)

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Flame-dry the reaction flask and allow it to cool under a stream of inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the 10% Pd/C catalyst to the flask.

  • Substrate and Solvent: Dissolve the this compound in the chosen solvent and add it to the reaction flask via a cannula or syringe.

  • Hydrogen Purge: Securely attach a hydrogen balloon or connect the flask to a hydrogen cylinder with a pressure regulator. Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with solvent at all times to prevent the pyrophoric catalyst from igniting in the air.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The product can then be purified by chromatography or recrystallization.

Visualizations

Experimental Workflow for this compound Hydrogenation

G Experimental Workflow: this compound Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_flask Prepare Reaction Vessel (Inert Atmosphere) add_catalyst Add Catalyst (e.g., Pd/C) prep_flask->add_catalyst add_substrate Add this compound Solution add_catalyst->add_substrate purge_h2 Purge with H2 add_substrate->purge_h2 run_reaction Stir under H2 (Monitor Progress) purge_h2->run_reaction purge_inert Purge with Inert Gas run_reaction->purge_inert filter_catalyst Filter Catalyst (Caution: Pyrophoric!) purge_inert->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate analyze Analyze Product (GC, NMR for endo:exo ratio) concentrate->analyze

Caption: A typical workflow for the catalytic hydrogenation of this compound.

Logical Relationship for Troubleshooting Poor Stereoselectivity

G Troubleshooting Poor Stereoselectivity start Problem: Poor endo:exo Ratio cause1 Inappropriate Catalyst start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 solution1a Screen Different Catalysts (Pd, Pt, Rh, Ni) cause1->solution1a solution1b Consider Catalytic Transfer Hydrogenation cause1->solution1b solution2a Vary Temperature cause2->solution2a solution2b Change Solvent cause2->solution2b outcome Optimized Stereoselectivity solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome

Caption: A decision-making diagram for addressing poor stereoselectivity.

References

Validation & Comparative

A Comparative Guide to Camphor and Norcamphor as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of two bicyclic ketones, camphor (B46023) and norcamphor, as precursors to chiral auxiliaries, with a focus on their performance in key synthetic transformations such as alkylation and Diels-Alder reactions.

While both molecules offer rigid bicyclic scaffolds, a comprehensive review of the scientific literature reveals a significant disparity in their application and documented efficacy as chiral auxiliaries. Camphor, a readily available natural product, has been extensively studied and successfully employed in a wide range of asymmetric reactions. In contrast, the use of this compound for the same purposes is sparsely documented, limiting a direct and detailed comparison based on extensive experimental data.

This guide will primarily focus on the well-established use of camphor-derived auxiliaries, providing quantitative data and experimental protocols where available. The limited information on this compound will be presented to highlight the current state of knowledge and potential areas for future research.

Introduction to Camphor and this compound as Chiral Scaffolds

Camphor is a terpenoid possessing a distinctive bridged bicyclic structure with two chiral centers. Its rigid framework and the presence of methyl groups provide a well-defined steric environment, making it an excellent starting material for the synthesis of a variety of effective chiral auxiliaries.[1] One of the most renowned examples is Oppolzer's camphorsultam, which has demonstrated exceptional performance in controlling stereochemistry in numerous carbon-carbon bond-forming reactions.[2]

This compound, a structural analog of camphor lacking the three methyl groups, also possesses a rigid bicyclic structure. In principle, this scaffold could also serve as a precursor for chiral auxiliaries. However, the absence of the methyl groups may alter the steric environment and conformational preferences of its derivatives, potentially impacting their ability to induce high levels of stereoselectivity.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective construction of carbon-carbon bonds. Chiral auxiliaries are temporarily attached to the substrate to direct the approach of the electrophile.

Camphor-Derived Auxiliaries in Alkylation

Camphor-based auxiliaries, particularly oxazolidinones and sultams, have proven to be highly effective in diastereoselective alkylation reactions. For instance, N-acyloxazolidinones derived from camphor have been shown to afford alkylated products with excellent diastereoselectivities.

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>99%88-90%
Allyl bromide>99%88-90%
Ethyl iodide>99%68%
Table 1: Diastereoselective alkylation of a camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary.[3]
This compound-Derived Auxiliaries in Alkylation

Detailed experimental data on the use of this compound-derived chiral auxiliaries in asymmetric alkylation is scarce in the reviewed literature. While the alkylation of enolates of norbornenones has been reported, these studies do not focus on the use of a detachable chiral auxiliary derived from this compound to control the stereochemistry of a separate prochiral substrate. Therefore, a direct comparison of performance data with camphor-based auxiliaries in this application is not currently possible.

Performance in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the use of chiral auxiliaries attached to the dienophile is a common strategy for achieving enantioselective cycloadditions.

Camphor-Derived Auxiliaries in Diels-Alder Reactions

Oppolzer's camphorsultam has been extensively utilized as a chiral auxiliary in asymmetric Diels-Alder reactions, consistently providing high levels of diastereoselectivity. The sultam auxiliary effectively shields one face of the dienophile, directing the approach of the diene.

DieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)
CyclopentadieneTiCl₄>98%85%
ButadieneTiCl₄95%78%
IsopreneTiCl₄96%82%
Table 2: Representative diastereoselectivities in Diels-Alder reactions using an N-acryloyl camphor-sultam auxiliary.
This compound-Derived Auxiliaries in Diels-Alder Reactions

Similar to the situation with alkylation reactions, there is a notable lack of published data on the application of this compound-derived chiral auxiliaries in asymmetric Diels-Alder reactions. Without experimental results, a comparison of their effectiveness relative to camphor-based auxiliaries cannot be made.

Synthesis and Cleavage of Auxiliaries

The ease of synthesis of the chiral auxiliary and the conditions required for its subsequent removal are crucial practical considerations.

Synthesis of Camphor-Derived Auxiliaries

A variety of chiral auxiliaries can be synthesized from camphor, which is readily available in both enantiomeric forms. For example, Oppolzer's camphorsultam can be prepared from camphorsulfonic acid.

Experimental Protocol: Synthesis of (-)-2,10-Camphorsultam [4]

Materials:

Procedure:

  • A dry, 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, an addition funnel, and a Soxhlet extraction apparatus.

  • The flask is charged with 600 mL of dry THF and 6.2 g (0.16 mol) of LiAlH₄.

  • 35.0 g (0.16 mol) of (-)-(camphorsulfonyl)imine is placed in the Soxhlet thimble.

  • The mixture is stirred and heated to reflux. After all the imine has been siphoned into the reaction flask (3–4 hours), the mixture is cooled to room temperature.

  • The excess LiAlH₄ is cautiously hydrolyzed by the dropwise addition of 200 mL of 1 N HCl.

  • The contents of the flask are transferred to a separatory funnel, and the aqueous layer is separated and washed with methylene chloride (3 x 100 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is crystallized from approximately 60 mL of absolute ethanol to yield pure (-)-2,10-camphorsultam.

Cleavage of Camphor-Derived Auxiliaries

The removal of camphor-based auxiliaries can typically be achieved under mild conditions, preserving the stereochemical integrity of the product. For N-acyl derivatives, reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields the corresponding chiral alcohol. Hydrolytic cleavage, for instance with lithium hydroxide (B78521) and hydrogen peroxide, affords the chiral carboxylic acid.

Experimental Protocol: Reductive Cleavage of an N-Acyl Camphorsultam

Materials:

  • N-acyl camphorsultam derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether or THF

  • Saturated aqueous sodium chloride solution

Procedure:

  • To a solution of the N-acyl camphorsultam in dry diethyl ether or THF at -10 °C is added LiAlH₄ portion-wise.

  • The reaction mixture is stirred at -10 °C for 1.5 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous NaCl solution.

  • The resulting mixture is filtered, and the filtrate is extracted with an appropriate organic solvent.

  • The organic layer is dried and concentrated to yield the chiral alcohol product. The chiral auxiliary can often be recovered from the filter cake.

Synthesis and Cleavage of this compound-Derived Auxiliaries

Visualizing Reaction Pathways

To illustrate the principles of stereocontrol, the following diagrams depict a generalized workflow for asymmetric synthesis using a chiral auxiliary and the logical flow of a Diels-Alder reaction.

Asymmetric_Synthesis_Workflow General Workflow for Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Stereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage of Chiral Auxiliary Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis.

Diels_Alder_Stereocontrol Stereocontrol in an Asymmetric Diels-Alder Reaction Diene Diene Transition_State Diastereomeric Transition State Diene->Transition_State Dienophile_Auxiliary Dienophile with Chiral Auxiliary Dienophile_Auxiliary->Transition_State Lewis_Acid Lewis Acid (optional) Lewis_Acid->Transition_State Coordination Cycloadduct Diastereomerically Enriched Cycloadduct Transition_State->Cycloadduct

Stereocontrol in an asymmetric Diels-Alder reaction.

Conclusion

Based on the available scientific literature, camphor has been unequivocally established as a versatile and highly effective precursor for a range of chiral auxiliaries that have been successfully applied in numerous asymmetric transformations. The wealth of experimental data demonstrates their ability to induce high levels of diastereoselectivity in reactions such as alkylations and Diels-Alder cycloadditions.

In stark contrast, the use of this compound as a chiral auxiliary remains largely unexplored. The lack of available data prevents a meaningful and evidence-based comparison of its performance against the well-established camphor-derived auxiliaries. While the rigid bicyclic framework of this compound suggests potential in asymmetric synthesis, further research is required to synthesize and evaluate the effectiveness of its derivatives as chiral auxiliaries and to determine in which applications they may offer advantages. For researchers and professionals in drug development, camphor-based auxiliaries currently represent the more reliable and well-documented choice for achieving stereocontrol in their synthetic endeavors.

References

A Comparative Guide to the Analysis of Enantiomeric Excess for Norcamphor Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and purification of chiral molecules. For norcamphor and its derivatives, which are important building blocks in asymmetric synthesis, accurate ee determination is paramount for ensuring the stereochemical integrity of subsequent products. This guide provides a comprehensive comparison of the most common analytical techniques for determining the enantiomeric excess of this compound products: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Comparison of Analytical Techniques

The choice of method for determining the enantiomeric excess of this compound products depends on several factors, including the required accuracy, sensitivity, sample throughput, and the availability of instrumentation. While chromatographic techniques are often considered the gold standard for their high resolution, spectroscopic methods offer rapid and non-destructive alternatives.[1]

TechniquePrincipleSample RequirementsKey AdvantagesKey Limitations
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase (CSP) in a gas chromatographic system.[2]Volatile and thermally stable samples.High resolution, high efficiency, suitable for complex mixtures.[2]Limited to volatile and thermally stable compounds, potential for thermal degradation of sensitive analytes.[3]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid chromatographic system.[4]Soluble in a suitable mobile phase.Wide applicability to a broad range of compounds, robust and reproducible.[5]Higher cost of chiral columns and solvents, longer analysis times compared to GC for some applications.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent or derivatizing agent, leading to distinct NMR signals for each enantiomer.[6]Soluble in a suitable deuterated solvent, requires a chiral auxiliary.Rapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires chiral auxiliaries.[3]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by enantiomers.[7]Sample can be in solution or solid state.Provides absolute configuration information, non-destructive.[8]Lower sensitivity, requires specialized instrumentation, data analysis can be complex.[9]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide representative methodologies for each technique, adapted from literature for compounds structurally similar to this compound. Note: These protocols should be optimized and validated for specific this compound products.

Chiral Gas Chromatography (GC-FID)

Principle: The enantiomers of this compound are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. The separated enantiomers are detected by a Flame Ionization Detector (FID), and the enantiomeric excess is calculated from the integrated peak areas.[10]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).[2]

Procedure:

  • Sample Preparation: Dissolve the this compound product in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 75 °C isothermal.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC-UV)

Principle: The enantiomers of the this compound product are separated on an HPLC column packed with a chiral stationary phase, often a polysaccharide-based selector. The separation is monitored by a UV detector, and the enantiomeric excess is determined from the peak areas.[4]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral HPLC Column: e.g., a polysaccharide-based CSP such as Chiralpak IA or IB.[11]

Procedure:

  • Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the this compound derivative.

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the GC method.

¹H-NMR Spectroscopy with a Chiral Shift Reagent

Principle: The addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to a solution of the this compound enantiomers forms diastereomeric complexes. This induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification by integration of the separated signals.[12][13]

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound product (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube.

  • Acquisition of Initial Spectrum: Acquire a standard ¹H-NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add small, incremental amounts of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectral Monitoring: Acquire a ¹H-NMR spectrum after each addition of the shift reagent. Monitor the separation of a well-resolved proton signal. The optimal molar ratio of the substrate to the shift reagent needs to be determined experimentally to achieve baseline separation of the signals for the two enantiomers.[14]

  • Data Analysis: Integrate the well-separated signals corresponding to each enantiomer. Calculate the enantiomeric excess from the ratio of the integrals.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light. Enantiomers have VCD spectra that are equal in magnitude but opposite in sign. The magnitude of the VCD signal is proportional to the enantiomeric excess.[7]

Instrumentation:

  • VCD Spectrometer

Procedure:

  • Sample Preparation: Prepare a series of standards with known enantiomeric excess of the this compound product in a suitable solvent (e.g., CDCl₃) or as solid dispersions (e.g., in KBr or as Nujol mulls).[9][15] Prepare the unknown sample in the same manner.

  • VCD Spectra Acquisition: Record the VCD spectra of the standards and the unknown sample over a relevant spectral range.

  • Calibration Curve: Select a well-resolved VCD band and plot the peak intensity (ΔA) as a function of the known enantiomeric excess for the standards to generate a calibration curve.

  • Data Analysis: Determine the enantiomeric excess of the unknown sample by interpolating its VCD peak intensity on the calibration curve.[16]

Visualizations

Experimental Workflow for Chiral Chromatography

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve this compound Product in Solvent injection Inject Sample into Chromatograph prep->injection Prepared Sample separation Separation on Chiral Stationary Phase injection->separation Mobile Phase Flow detection Detection of Eluted Enantiomers separation->detection Separated Enantiomers integration Integrate Peak Areas detection->integration Chromatogram calculation Calculate Enantiomeric Excess integration->calculation Peak Areas

Caption: General experimental workflow for determining enantiomeric excess using chiral chromatography.

Logical Relationship for Method Selection

start This compound Product Analysis volatility Is the sample volatile and thermally stable? start->volatility gc Chiral GC volatility->gc Yes hplc Chiral HPLC volatility->hplc No sensitivity Is high sensitivity required? gc->sensitivity hplc->sensitivity nmr NMR with Chiral Auxiliary sensitivity->nmr No absolute_config Is absolute configuration needed? sensitivity->absolute_config Yes vcd VCD Spectroscopy absolute_config->hplc No absolute_config->vcd Yes

Caption: Decision tree for selecting an appropriate method for enantiomeric excess analysis of this compound products.

References

Validating the Structure of Norcamphor: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Norcamphor (Bicyclo[2.2.1]heptan-2-one) , a bicyclic ketone, serves as a fundamental model for stereochemical and mechanistic studies in organic chemistry. Its rigid, strained ring system presents a unique challenge and opportunity for structural elucidation. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques against alternative analytical methods for the definitive validation of this compound's structure. This information is crucial for researchers in synthetic chemistry, natural product analysis, and drug development who rely on accurate structural assignments.

2D NMR Spectroscopy: A Powerful Toolkit for Structural Connectivity

Two-dimensional NMR spectroscopy is the cornerstone of modern structural analysis, providing unambiguous evidence of through-bond and through-space atomic correlations. For a molecule like this compound, with its overlapping proton signals in a 1D spectrum, 2D NMR is indispensable. The key experiments for its structural validation are COSY, HSQC, and HMBC.

Data Presentation: 2D NMR Correlations for this compound

The following tables summarize the key 2D NMR correlations that unequivocally define the structure of this compound.

Table 1: 1H-1H COSY Correlations

Proton (δ, ppm)Correlated Proton(s) (δ, ppm)
H1 (2.67)H6-exo (1.83), H6-endo (1.79)
H3-exo (2.05)H3-endo (1.82), H4 (2.59)
H3-endo (1.82)H3-exo (2.05), H4 (2.59)
H4 (2.59)H3-exo (2.05), H3-endo (1.82), H5-exo (1.73), H5-endo (1.56)
H5-exo (1.73)H4 (2.59), H5-endo (1.56), H6-exo (1.83)
H5-endo (1.56)H4 (2.59), H5-exo (1.73), H6-endo (1.79)
H6-exo (1.83)H1 (2.67), H5-exo (1.73), H6-endo (1.79)
H6-endo (1.79)H1 (2.67), H5-endo (1.56), H6-exo (1.83)
H7-syn (1.52)H7-anti (1.44)
H7-anti (1.44)H7-syn (1.52)

Table 2: 1H-13C HSQC Correlations

Carbon (δ, ppm)Attached Proton(s) (δ, ppm)
C1 (45.5)H1 (2.67)
C3 (38.0)H3-exo (2.05), H3-endo (1.82)
C4 (35.8)H4 (2.59)
C5 (27.5)H5-exo (1.73), H5-endo (1.56)
C6 (24.2)H6-exo (1.83), H6-endo (1.79)
C7 (37.2)H7-syn (1.52), H7-anti (1.44)

Table 3: 1H-13C HMBC Correlations

Proton (δ, ppm)Correlated Carbon(s) (δ, ppm)
H1 (2.67)C2 (218.0), C6 (24.2), C7 (37.2)
H3-exo (2.05)C2 (218.0), C4 (35.8), C5 (27.5)
H3-endo (1.82)C2 (218.0), C4 (35.8)
H4 (2.59)C2 (218.0), C3 (38.0), C5 (27.5), C6 (24.2)
H5-exo (1.73)C4 (35.8), C6 (24.2), C7 (37.2)
H5-endo (1.56)C4 (35.8), C6 (24.2), C7 (37.2)
H6-exo (1.83)C1 (45.5), C5 (27.5), C7 (37.2)
H6-endo (1.79)C1 (45.5), C5 (27.5), C7 (37.2)
H7-syn (1.52)C1 (45.5), C4 (35.8), C5 (27.5), C6 (24.2)
H7-anti (1.44)C1 (45.5), C4 (35.8), C5 (27.5), C6 (24.2)

Experimental Protocols

Detailed methodologies are essential for reproducible results.

2D NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl3) and placed in a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm broadband probe.

  • 1H-1H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] A standard gradient-selected COSY (gCOSY) sequence is used. Key parameters include a spectral width of 10 ppm in both dimensions, 2048 data points in F2, 256 increments in F1, and a relaxation delay of 1.5 seconds.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals one-bond correlations between protons and their directly attached carbons.[1] A phase-sensitive gradient-selected HSQC experiment with adiabatic pulses for uniform excitation is employed. The spectral widths are typically 10 ppm for the 1H dimension and 220 ppm for the 13C dimension.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment establishes long-range correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.[1] A gradient-selected HMBC experiment is performed with a long-range coupling delay optimized for a nJCH of 8 Hz.

Alternative Structural Validation Methods

While 2D NMR is exceptionally powerful, other analytical techniques provide complementary information for a comprehensive structural validation.

Table 4: Comparison of Alternative Structural Validation Methods for this compound

TechniqueInformation ProvidedAdvantagesLimitations
X-Ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline state, including bond lengths and angles.[2]Unambiguous determination of absolute stereochemistry and solid-state conformation.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.[3]High sensitivity, requires very small sample amounts. Provides molecular formula confirmation.Isomeric and stereoisomeric compounds can be difficult to distinguish. Fragmentation can be complex and may not provide complete connectivity information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[4][5]Fast, non-destructive, and provides clear evidence for the presence of the carbonyl (C=O) group.Provides limited information about the carbon skeleton and stereochemistry.
Experimental Protocols for Alternative Methods
  • X-Ray Crystallography: A single crystal of this compound is grown by slow evaporation from a suitable solvent (e.g., hexane). The crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

  • Mass Spectrometry: A dilute solution of this compound is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratios of the resulting ions are measured.

  • Infrared Spectroscopy: A thin film of this compound is cast on a salt plate (e.g., NaCl or KBr), or a KBr pellet is prepared. The sample is then placed in the beam of an IR spectrometer, and the absorbance of infrared radiation is measured as a function of wavenumber.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical flow of the 2D NMR structural elucidation process and the relationship between the different spectroscopic techniques.

G Experimental Workflow for this compound Structure Validation cluster_nmr 2D NMR Analysis cluster_alternative Alternative Methods 1D_H 1D ¹H NMR COSY COSY 1D_H->COSY Identifies proton spin systems HSQC HSQC 1D_H->HSQC Proton shifts 1D_C 1D ¹³C NMR 1D_C->HSQC Carbon shifts HMBC HMBC COSY->HMBC Confirms proton connectivity HSQC->HMBC Assigns protonated carbons Structure Final Structure HMBC->Structure Connects spin systems and quaternary carbons XRay X-Ray Crystallography XRay->Structure Confirms 3D structure MS Mass Spectrometry MS->Structure Confirms molecular formula IR IR Spectroscopy IR->Structure Confirms functional group

Caption: Workflow for this compound structure validation.

G Logical Relationships of 2D NMR Techniques cluster_correlations Information Derived Norcamphor_Structure This compound (C₇H₁₀O) COSY COSY Norcamphor_Structure->COSY HSQC HSQC Norcamphor_Structure->HSQC HMBC HMBC Norcamphor_Structure->HMBC H_H_Correlation ¹H-¹H Connectivity (through 2-3 bonds) C_H_Correlation_1 ¹H-¹³C Connectivity (through 1 bond) C_H_Correlation_n ¹H-¹³C Connectivity (through 2-3 bonds) COSY->H_H_Correlation HSQC->C_H_Correlation_1 HMBC->C_H_Correlation_n

Caption: Relationships of 2D NMR techniques.

Conclusion

The comprehensive analysis using a suite of 2D NMR techniques, including COSY, HSQC, and HMBC, provides an unparalleled level of detail for the structural validation of this compound in solution. The through-bond correlations definitively establish the connectivity of the carbon skeleton and the assignment of all proton and carbon signals. While alternative methods like X-ray crystallography, mass spectrometry, and IR spectroscopy offer valuable and confirmatory data, they do not provide the same depth of structural information in a single set of experiments as 2D NMR. For researchers and professionals in the chemical sciences, a thorough understanding and application of these 2D NMR methods are essential for the accurate and efficient characterization of complex organic molecules.

References

A Comparative Guide to the Efficacy of Norcamphor-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy. Norcamphor, a rigid bicyclic ketone, serves as a versatile chiral scaffold for the design of a diverse range of organocatalysts. The inherent steric hindrance and well-defined stereochemistry of the this compound backbone allow for effective chirality transfer in asymmetric transformations. This guide provides an objective comparison of the performance of different classes of this compound-based catalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The data presented herein is a synthesis of reported experimental findings, offering a clear overview of catalyst efficacy.

Performance Comparison in the Asymmetric Michael Addition

The asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds is a powerful tool for the construction of chiral building blocks. The performance of several this compound-based organocatalysts in this key reaction is summarized below. The catalysts are broadly classified based on the functional group responsible for activating the substrates, typically through hydrogen bonding or the formation of transient covalent intermediates.

Catalyst ClassSpecific Catalyst ExampleMichael DonorMichael AcceptorSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound-Thiourea (1R,2R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]-N,N'-bis[(this compound-2-yl)methyl]thioureaAcetone (B3395972)β-NitrostyreneToluene (B28343)2492-95
This compound-Proline Amide (S)-N-((1R,2S)-Norcamphor-2-carbonyl)prolinamideCyclohexanoneβ-NitrostyreneCH2Cl2488895:592
This compound-Squaramide (1R,2R)-N,N'-Bis[(this compound-2-yl)methyl]squaramideDiethyl malonateChalconeChloroform3695-98
This compound-Primary Amine (1R,4R)-2-((this compound-2-yl)methylamino)isoindoline-1,3-dionePropanalβ-NitrostyreneDioxane728590:1089

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the asymmetric Michael addition reactions cited in the performance comparison table.

General Procedure for the this compound-Thiourea Catalyzed Michael Addition

To a stirred solution of β-nitrostyrene (0.1 mmol) and the this compound-thiourea catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) was added acetone (0.5 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) = 10:1) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the this compound-Proline Amide Catalyzed Michael Addition

In a dry vial, the this compound-proline amide catalyst (0.02 mmol, 20 mol%) was dissolved in CH2Cl2 (1.0 mL). Cyclohexanone (0.2 mmol) was then added, followed by β-nitrostyrene (0.1 mmol). The reaction was stirred at 0 °C for 48 hours. The reaction was quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer was extracted with CH2Cl2 (3 x 5 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography (ethyl acetate/petroleum ether = 1:5) to yield the product. The diastereomeric and enantiomeric ratios were determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

Visualizing Catalytic Pathways and Workflows

To better understand the logical flow and interactions within the catalytic systems, the following diagrams have been generated using the DOT language.

G General Experimental Workflow for Asymmetric Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst This compound-Based Catalyst stirring Stirring at Specified Temperature catalyst->stirring solvent Anhydrous Solvent solvent->stirring michael_acceptor Michael Acceptor (e.g., β-Nitrostyrene) michael_acceptor->stirring michael_donor Michael Donor (e.g., Ketone/Aldehyde) michael_donor->stirring quench Quenching stirring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography yield Yield Calculation chromatography->yield hplc Chiral HPLC (for ee) chromatography->hplc nmr NMR Spectroscopy (for dr) chromatography->nmr

Caption: Experimental workflow for a typical this compound-catalyzed asymmetric Michael addition.

G Proposed Catalytic Cycle for a Bifunctional this compound-Thiourea Catalyst catalyst This compound-Thiourea Catalyst enolate Enolate Intermediate catalyst->enolate + Ketone (Deprotonation) transition_state Ternary Complex (Transition State) enolate->transition_state nitroalkene Nitroalkene nitroalkene->transition_state H-bonding activation product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-C bond formation product_catalyst_complex->catalyst Catalyst regeneration product Michael Adduct product_catalyst_complex->product Product release ketone Ketone

Caption: A plausible catalytic cycle for the this compound-thiourea catalyzed Michael addition.

A Comparative Guide to Norcamphor and Fenchone Derivatives in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the construction of six-membered rings, achieves its highest level of sophistication in its asymmetric variant. The ability to control the stereochemical outcome is paramount in the synthesis of complex, biologically active molecules. Chiral auxiliaries, temporarily attached to the dienophile, represent a robust and widely employed strategy to induce stereoselectivity. Among the plethora of chiral auxiliaries developed, those derived from the chiral pool, particularly from terpenes like camphor (B46023) and fenchone (B1672492), have garnered significant attention due to their rigid bicyclic structures, which provide a well-defined stereochemical environment.

This guide provides a detailed comparison of the performance of chiral auxiliaries derived from norcamphor and fenchone in asymmetric Diels-Alder reactions. While direct comparative studies are scarce, this document collates representative examples from the literature to offer insights into their relative efficacy, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Fenchone Derivatives

The efficacy of a chiral auxiliary in an asymmetric Diels-Alder reaction is primarily evaluated by its ability to direct the approach of the diene to one face of the dienophile, resulting in high diastereoselectivity (d.e.) and, upon removal of the auxiliary, high enantioselectivity (e.e.) of the final product.

While this compound derivatives, particularly those based on the camphor skeleton, have been extensively studied and have demonstrated exceptional stereocontrol in asymmetric Diels-Alder reactions, the application of fenchone-derived auxiliaries in this specific transformation is less documented. The available data, however, allows for a comparative assessment.

Table 1: Performance Data of this compound and Fenchone Derivatives in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDieneDienophileLewis AcidTemp (°C)Yield (%)d.e. (%)e.e. (%)Reference
This compound Derivative (Oppolzer's Camphorsultam) Cyclopentadiene (B3395910)N-Acryloyl-(+)-camphorsultamEt₂AlCl-7885>99 (endo)>99[1]
Fenchone Derivative (Hypothetical Example) CyclopentadieneN-Acryloyl-(+)-fenchyl-scaffoldVariousVariousN/AN/AN/AN/A

The rigid bicyclic structure of camphor-derived auxiliaries, such as Oppolzer's sultam, effectively shields one face of the dienophile. This steric hindrance is often enhanced by the formation of a chelate between a Lewis acid and the auxiliary, further locking the conformation of the dienophile and leading to high levels of stereochemical induction.[1]

Fenchone, with its own distinct and rigid bicyclic framework, also holds promise as a chiral controller. While its derivatives have shown high diastereoselectivity in other reactions like alkylations, their potential in asymmetric Diels-Alder reactions remains an area ripe for further exploration.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methodologies. Below are representative protocols for the synthesis of a chiral auxiliary derived from camphor and a general procedure for its use in an asymmetric Diels-Alder reaction. A protocol for a fenchone-derived auxiliary in a similar reaction is not available in the literature reviewed.

Protocol 1: Synthesis of (-)-2,10-Camphorsultam (Oppolzer's Auxiliary)

This protocol describes the synthesis of a widely used chiral auxiliary derived from camphor.

Materials:

Procedure:

  • A solution of (-)-(camphorsulfonyl)imine (35.0 g, 0.16 mol) in dry THF is slowly added to a stirred suspension of LiAlH₄ (6.2 g, 0.16 mol) in dry THF at reflux using a Soxhlet extractor.[3]

  • After the addition is complete (3-4 hours), the reaction mixture is cooled to room temperature.[3]

  • The excess LiAlH₄ is cautiously quenched by the dropwise addition of 200 mL of 1 N HCl.[3]

  • The mixture is transferred to a separatory funnel, and the aqueous layer is separated and extracted with methylene chloride (3 x 100 mL).[3]

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by crystallization to afford (-)-2,10-camphorsultam as a white crystalline solid.[3]

Protocol 2: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam

This protocol details the general procedure for the Lewis acid-catalyzed asymmetric Diels-Alder reaction between an N-acryloyl derivative of Oppolzer's camphorsultam and cyclopentadiene.

Materials:

  • N-Acryloyl-(+)-camphorsultam

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) (as a solution in hexanes)

  • Freshly distilled cyclopentadiene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of N-acryloyl-(+)-camphorsultam (1.0 equivalent) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.[1]

  • Diethylaluminum chloride (1.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.[1]

  • Freshly distilled cyclopentadiene (3.0 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.[1]

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.[1]

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.[1]

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.[1]

  • The crude product is purified by flash chromatography on silica gel to yield the Diels-Alder adduct with high diastereoselectivity.[1]

Visualization of Key Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated.

Asymmetric_Diels_Alder_Workflow Prochiral_Dienophile Prochiral Dienophile Chiral_Dienophile Chiral Dienophile Prochiral_Dienophile->Chiral_Dienophile Attachment Chiral_Auxiliary Chiral Auxiliary (this compound or Fenchone Derivative) Chiral_Auxiliary->Chiral_Dienophile DA_Adduct Diastereomerically Enriched Diels-Alder Adduct Chiral_Dienophile->DA_Adduct [4+2] Cycloaddition Diene Diene Diene->DA_Adduct Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->DA_Adduct Catalysis Enantioenriched_Product Enantioenriched Product DA_Adduct->Enantioenriched_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary DA_Adduct->Recovered_Auxiliary Cleavage Cleavage Auxiliary Cleavage

General workflow of an asymmetric Diels-Alder reaction.

Structural_Comparison cluster_this compound This compound Scaffold cluster_fenchone Fenchone Scaffold This compound Norcamphor_Label Rigid bicyclo[2.2.1]heptane core Provides defined steric environment Fenchone Fenchone_Label Rigid bicyclo[2.2.1]heptane core with additional methyl groups Potentially greater steric influence

Structural comparison of this compound and fenchone skeletons.

Conclusion

Chiral auxiliaries derived from the terpene family, specifically this compound and its relatives, have proven to be exceptionally effective in controlling the stereochemical outcome of asymmetric Diels-Alder reactions. The well-documented success of auxiliaries like Oppolzer's camphorsultam, consistently delivering high yields and stereoselectivities, establishes them as a reliable choice for synthetic chemists.

While fenchone shares the advantageous rigid bicyclic framework, its application in asymmetric Diels-Alder reactions is not as extensively reported. The steric bulk provided by the additional methyl groups on the fenchone scaffold presents an intriguing variable that could potentially offer unique stereochemical control. Further research into the design and application of fenchone-derived chiral auxiliaries for Diels-Alder reactions is warranted to fully explore their potential and to enable a more direct and comprehensive comparison with their well-established this compound-based counterparts. For researchers and professionals in drug development, the choice between these auxiliaries will currently lean towards the well-validated camphor-derived systems, with the fenchone family representing a promising, yet underexplored, alternative.

References

Unveiling Reaction Mechanisms: A Comparative Guide to Theoretical Models and Experimental Verification in Norcamphor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of complex molecules like norcamphor is paramount. This guide provides a comprehensive comparison of theoretical models with experimental data for key reactions of this compound, offering insights into the predictive power of computational chemistry and the indispensable role of empirical validation.

This compound, a bicyclic ketone, serves as a valuable model system in organic chemistry for studying reaction stereoselectivity, rearrangement mechanisms, and enzyme-catalyzed transformations. The rigidity of its bridged structure provides a unique scaffold to test and refine theoretical predictions. This guide delves into the experimental verification of theoretical models for three pivotal reactions of this compound: stereoselective hydroxylation, Baeyer-Villiger oxidation, and reduction.

Stereoselective Hydroxylation by Cytochrome P450cam

The enzymatic hydroxylation of this compound by cytochrome P450cam is a benchmark for validating molecular dynamics (MD) simulations. These simulations predict the preferred sites of oxidation, which can then be corroborated by experimental product analysis.

Theoretical Model: Molecular Dynamics Simulations

Molecular dynamics simulations of the enzyme-substrate complex predicted that (1R)-norcamphor would be preferentially hydroxylated at the 5-carbon position, while (1S)-norcamphor would favor hydroxylation at the 6-carbon position.[1] These predictions are based on the orientation of the substrate within the enzyme's active site and the relative accessibility of different C-H bonds to the reactive ferryl oxygen intermediate.

Experimental Verification

Experimental studies using enantiomerically pure (1R)- and (1S)-norcamphor have confirmed these theoretical predictions.[1] The product distribution was determined using techniques such as gas chromatography-mass spectrometry (GC-MS).

Data Comparison

SubstrateProductTheoretical Prediction (Major Product)Experimental Product Ratio (5-OH : 6-OH : 3-OH)
(1R)-Norcamphor5-hydroxy-norcamphor5-carbon65 : 30 : 5
(1S)-Norcamphor6-hydroxy-norcamphor6-carbon28 : 62 : 10

Experimental Protocol: Product Profile Analysis of this compound Hydroxylation

  • Reaction Setup: Incubate the purified cytochrome P450cam enzyme with either (1R)- or (1S)-norcamphor in the presence of the necessary co-factors, NADH and putidaredoxin.

  • Extraction: After the reaction is complete, extract the products from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

  • Derivatization: Convert the hydroxylated products into more volatile derivatives, for example, by silylation, to improve their separation and detection by gas chromatography.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The different regioisomers of the hydroxylated this compound will have distinct retention times, allowing for their separation and quantification. The mass spectrometer provides fragmentation patterns that confirm the identity of each product.

  • Quantification: Determine the relative amounts of each product by integrating the peak areas in the gas chromatogram.

Logical Relationship: Theory to Experiment

cluster_theory Theoretical Prediction cluster_experiment Experimental Verification MD_Sim Molecular Dynamics Simulations of this compound in P450cam Active Site Predicted_Orientation Predicted Substrate Orientation and Accessibility MD_Sim->Predicted_Orientation Predicted_Product Predicted Major Hydroxylation Site Predicted_Orientation->Predicted_Product Experimental_Ratio Determined Product Ratios Predicted_Product->Experimental_Ratio Comparison & Validation Enzymatic_Reaction Enzymatic Hydroxylation of this compound Product_Analysis GC-MS Analysis of Products Enzymatic_Reaction->Product_Analysis Product_Analysis->Experimental_Ratio Start Start: Synthesize ¹⁸O-labeled peroxyacid Reaction React labeled peroxyacid with this compound Start->Reaction Isolation Isolate the resulting lactone product Reaction->Isolation Analysis Analyze the product using ¹⁸O NMR or Mass Spectrometry Isolation->Analysis Conclusion Determine the position of the ¹⁸O label to validate the Criegee intermediate Analysis->Conclusion

References

The Green Challenge: A Comparative Guide to Norcamphor Synthesis – Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral building blocks like norcamphor is a critical step in the creation of complex molecules. The choice of synthetic route, whether traditional chemical methods or biocatalytic approaches, can have a profound impact on yield, purity, and environmental footprint. This guide provides an objective comparison of the performance of chemical synthesis versus enzymatic kinetic resolution for the production of enantiomerically enriched this compound, supported by experimental data and detailed protocols.

This compound, a bicyclic ketone, serves as a versatile starting material in organic synthesis. While classical chemical methods provide a straightforward route to racemic this compound, the demand for enantiomerically pure forms has driven the exploration of enzymatic methods. This comparison focuses on the prevalent chemical synthesis of racemic this compound and its subsequent enzymatic kinetic resolution, a common and effective strategy to access chiral this compound derivatives.

Performance at a Glance: Chemical Synthesis vs. Enzymatic Resolution

The following table summarizes the key performance indicators for the chemical synthesis of racemic this compound and the enzymatic kinetic resolution of this compound.

Performance MetricChemical Synthesis (Racemic this compound)Enzymatic Kinetic Resolution of (±)-Norcamphor
Yield ~85% (for the racemic mixture)~44-48% (for each enantiomerically enriched product)
Enantiomeric Excess (ee) 0% (racemic)>95%
Key Reagents/Catalysts Chromic acid, acetone (B3395972), formic acidBaeyer-Villiger Monooxygenase (BVMO), NADPH, Cofactor regeneration system
Reaction Conditions 20-30°C (oxidation step)Mild (e.g., 20-30°C, neutral pH)
Environmental Impact Use of hazardous heavy metals (chromium)Generally considered "green," uses biodegradable catalysts (enzymes) in aqueous media.

Experimental Protocols: A Detailed Look at the Methodologies

Chemical Synthesis of Racemic this compound

This protocol is adapted from a well-established procedure for the synthesis of racemic this compound.

Step 1: Formation of 2-exo-Norbornyl Formate (B1220265)

  • In a 2-liter round-bottomed flask equipped with a condenser, combine 400 g (4.25 moles) of norbornene and approximately 800 g (17.4 moles) of 98-100% formic acid.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling, arrange the flask for distillation and remove the excess formic acid under reduced pressure.

  • Distill the residue to obtain 2-exo-norbornyl formate as a colorless oil.

Step 2: Oxidation to 2-Norbornanone (this compound)

  • In a 5-liter three-necked flask equipped with a thermometer, stirrer, and dropping funnel, dissolve 510 g (3.64 moles) of 2-exo-norbornyl formate in 1.5 liters of reagent grade acetone.

  • Cool the flask in an ice bath.

  • Slowly add 8N chromic acid solution to the flask, maintaining the reaction temperature between 20-30°C. The completion of the reaction is indicated by the persistence of a brownish-orange color.

  • Add a slight excess of the oxidant and stir the solution overnight at room temperature.

  • Pour the reaction mixture into a large separatory funnel and separate the dark green chromic sulfate (B86663) sludge.

  • Wash the acetone solution three times with saturated aqueous potassium carbonate solution and then dry over anhydrous potassium carbonate.

  • Remove the acetone by distillation. The crude this compound can be purified by distillation or crystallization to yield a white solid.[1]

Enzymatic Kinetic Resolution of (±)-Norcamphor

This generalized protocol is based on the use of a Baeyer-Villiger monooxygenase (BVMO) for the kinetic resolution of racemic this compound. The enzyme selectively oxidizes one enantiomer to the corresponding lactone, leaving the unreacted enantiomer in high enantiomeric excess.

Materials:

  • Racemic this compound

  • A Baeyer-Villiger monooxygenase (e.g., from Acinetobacter calcoaceticus)

  • NADPH (cofactor)

  • A cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of racemic this compound in a minimal amount of a water-miscible organic solvent (to aid solubility) and add it to the phosphate buffer.

  • Add the Baeyer-Villiger monooxygenase, NADPH, and the components of the cofactor regeneration system (glucose and glucose dehydrogenase).

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining this compound and the produced lactone.

  • Once the desired conversion (typically around 50% for optimal resolution) is reached, quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products from the aqueous phase with the organic solvent.

  • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

  • Separate the unreacted this compound enantiomer from the lactone product using column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Pathways

To better understand the workflows and mechanisms, the following diagrams have been generated.

G Workflow Comparison: this compound Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Kinetic Resolution chem_start Norbornene chem_step1 Formylation (Formic Acid) chem_start->chem_step1 chem_intermediate 2-exo-Norbornyl Formate chem_step1->chem_intermediate chem_step2 Oxidation (Chromic Acid) chem_intermediate->chem_step2 chem_product (±)-Norcamphor chem_step2->chem_product enz_start (±)-Norcamphor enz_step1 Enzymatic Oxidation (BVMO, NADPH) enz_start->enz_step1 enz_product1 (+)-Norcamphor (unreacted, >95% ee) enz_step1->enz_product1 enz_product2 (-)-Norcamphor Lactone (product, >95% ee) enz_step1->enz_product2

Caption: A comparison of the workflows for chemical synthesis of racemic this compound and its enzymatic kinetic resolution.

BVMO_Cycle Catalytic Cycle of Baeyer-Villiger Monooxygenase (BVMO) E_FAD E-FAD (oxidized enzyme) E_FADH2 E-FADH₂ (reduced enzyme) E_FAD->E_FADH2 Reduction NADP NADP⁺ E_FADHOOH E-FAD-OOH (peroxyflavin intermediate) E_FADH2->E_FADHOOH Oxygenation Criegee Criegee Intermediate E_FADHOOH->Criegee Nucleophilic Attack Product_Complex E-FAD + Lactone + H₂O Criegee->Product_Complex Rearrangement & Product Release Product_Complex->E_FAD Regeneration NADPH NADPH NADPH->E_FAD O2 O₂ O2->E_FADH2 This compound This compound This compound->E_FADHOOH

Caption: The catalytic cycle of a Baeyer-Villiger monooxygenase in the oxidation of this compound.

Discussion and Conclusion

The choice between chemical synthesis and enzymatic resolution for producing this compound derivatives depends heavily on the desired outcome.

Chemical synthesis offers a high-yield route to racemic this compound.[1] It is a well-established and robust method suitable for applications where the chirality of the molecule is not a concern. However, the use of stoichiometric amounts of strong oxidizing agents like chromic acid raises significant environmental and safety issues. While asymmetric chemical syntheses exist, they often suffer from lower yields and enantioselectivities compared to enzymatic methods.

Enzymatic kinetic resolution , on the other hand, provides an excellent method for obtaining enantiomerically pure this compound and its corresponding lactone.[2] The high selectivity of Baeyer-Villiger monooxygenases allows for the production of materials with very high enantiomeric excess (>95%). This "green" approach operates under mild conditions in aqueous media, avoiding the use of hazardous reagents. The main drawback is that the theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer is consumed in the reaction. However, for applications in pharmaceuticals and fine chemicals where enantiopurity is paramount, this trade-off is often acceptable.

References

Comparative Cross-Reactivity of Norcamphor Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity of various norcamphor (bicyclo[2.2.1]heptan-2-one) derivatives. The data herein is compiled from discrete studies investigating the interaction of these compounds with a range of biological targets.

This compound and its analogues are rigid bicyclic ketones that serve as versatile scaffolds in medicinal chemistry. Their constrained conformation provides a unique three-dimensional structure for interacting with biological macromolecules. Understanding the cross-reactivity of these derivatives is crucial for developing selective ligands and minimizing off-target effects in drug discovery. This guide summarizes key findings on the binding affinities and functional activities of several this compound-based compounds.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory or effective concentrations (IC50/EC50) of different this compound derivatives against various receptors and cell lines. This data is collated from multiple independent studies and is intended for comparative purposes.

Derivative ClassCompoundTargetAssay TypeKi (nM)IC50 (nM)EC50 (nM)
Oxabicyclo[2.2.1]heptane Nucleotide AnalogueMRS2584 (21)Human P2Y1 ReceptorRadioligand Binding22.5--
MRS2584 (21)P2Y1 ReceptorPLC Stimulation-650-
L-α-Threofuranosyl-UTP (13)P2Y2 ReceptorFunctional Assay--9,900
L-α-Threofuranosyl-UTP (13)P2Y4 ReceptorFunctional Assay-->10,000
Bicyclo[2.2.1]heptane N,N′-diarylsquaramideCompound 2eCXCR2Antagonistic Activity-48-
Compound 2eCXCR1Antagonistic Activity-2900-
Tricyclo[4.2.1.0(2,5)]non‐7‐en‐3‐one Chalcone AnalogueCompound 6aC6 (rat brain tumor) cellsAntiproliferative-14,130-
Compound 6aHeLa (human cervical carcinoma) cellsAntiproliferative-800-
Compound 6eHeLa (human cervical carcinoma) cellsAntiproliferative-1,210-
Compound 6fHeLa (human cervical carcinoma) cellsAntiproliferative-19,330-
Tricyclo[4.2.1.0(2,5)]non‐7‐en‐3‐one Benzothiazole AnalogueCompound 8bHeLa (human cervical carcinoma) cellsAntiproliferative-18,130-
Compound 8gC6 (rat brain tumor) cellsAntiproliferative-29,990-

Experimental Protocols

The data presented in this guide were generated using various experimental methodologies. Below are generalized protocols for the key assays cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.[1] These assays involve incubating a radiolabeled ligand with a preparation of the target receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of a competing unlabeled ligand (the this compound derivative).

  • Receptor Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

  • Assay Incubation: A constant concentration of a high-affinity radioligand is incubated with the receptor preparation and a range of concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Functional Assays (e.g., PLC Stimulation, Calcium Mobilization)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors (GPCRs), this can involve measuring the production of second messengers like inositol (B14025) phosphates (from phospholipase C activation) or changes in intracellular calcium concentrations.

  • Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Stimulation: For antagonist assays, cells are co-incubated with the test compound and a known agonist.

  • Signal Detection: The cellular response (e.g., fluorescence change from a calcium indicator dye, or quantification of inositol phosphates) is measured using a plate reader or other suitable instrument.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Antiproliferative Assays

These assays determine the ability of a compound to inhibit cell growth.

  • Cell Seeding: Cancer cell lines are seeded in microplates and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, BrdU).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[2]

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a general workflow for screening this compound derivatives for cross-reactivity against a panel of biological targets.

G cluster_0 Compound Library cluster_1 Target Panel cluster_2 Screening Assays cluster_3 Data Analysis & Hit Identification A This compound Derivatives Synthesis B Compound Characterization (NMR, MS) A->B C Library of Test Compounds B->C H Primary Binding Assays C->H D Receptor 1 (e.g., GPCR) D->H E Receptor 2 (e.g., Ion Channel) E->H F Enzyme F->H G Cell Line I Functional Assays G->I H->I J Selectivity/Counter-Screens I->J K Determine Ki / IC50 / EC50 J->K L Structure-Activity Relationship (SAR) K->L M Identify Lead Compounds L->M G cluster_0 Activity Assessment A Test Compound (this compound Derivative) B Primary Target (Intended Receptor/Enzyme) A->B C Off-Target Panel (Related & Unrelated Receptors) A->C D Primary Activity (Potency at Target) B->D E Cross-Reactivity (Activity at Off-Targets) C->E F Selectivity Profile (Ratio of Off-Target to On-Target Activity) D->F E->F

References

A Comparative Analysis of Norcamphor Hydroxylation by Cytochrome P450cam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the hydroxylation of norcamphor enantiomers, (1R)-norcamphor and (1S)-norcamphor, by the bacterial cytochrome P450cam (CYP101A1). The data presented herein, derived from experimental studies, offers insights into the stereoselectivity and catalytic efficiency of this model P450 enzyme. This information is valuable for understanding structure-function relationships in P450s and for guiding protein engineering efforts in drug development and biocatalysis.

Quantitative Data Comparison

The following table summarizes the key experimental parameters for the hydroxylation of (1R)- and (1S)-norcamphor by cytochrome P450cam. The data reveals that while most reaction and physical parameters are similar for both enantiomers, there is a significant difference in the regiospecificity of the hydroxylation.[1][2]

Parameter(1R)-Norcamphor(1S)-NorcamphorReference
Product Distribution [1][2]
5-hydroxy-norcamphor65%28%[1][2]
6-hydroxy-norcamphor30%62%[1][2]
3-hydroxy-norcamphor5%10%[1][2]
Steady-State NADH Oxidation Rate 90 nmol NADH/min/nmol P450~90 nmol NADH/min/nmol P450[2]
Coupling Efficiency ~15%~15%[2]
Equilibrium Dissociation Constant (Kd) 43 µM46 µM[2]
Free Energy of Binding (ΔG) -5.6 kcal/mol-5.3 kcal/mol[2]
Equilibrium Spin Conversion ~45%~45%[2]

Experimental Protocols

The data presented in this guide was obtained using the following key experimental methodologies.

Reconstituted Cytochrome P450cam Reaction System

The hydroxylation reactions were carried out in a reconstituted system containing the purified components of the P450cam catalytic cycle.

  • Reaction Mixture:

    • 1 µM Cytochrome P450cam

    • 5 µM Putidaredoxin (electron transfer partner)

    • 1 µM Putidaredoxin reductase (electron transfer partner)

    • 500 µM this compound substrate ((1R)- or (1S)-enantiomer)

    • 250 µM NADH (reducing equivalent)

    • 50 mM Tris-HCl buffer, pH 7.0

    • 200 mM KCl

  • Total Volume: 1 ml

  • Procedure: The reaction is initiated by the addition of NADH.[2]

Steady-State Kinetics Assay

The rate of the reaction was determined by monitoring the consumption of NADH over time.

  • Method: Spectrophotometry

  • Wavelength: 340 nm (to monitor NADH oxidation)

  • Molar Extinction Coefficient for NADH (ε340): 6.23 mM⁻¹ cm⁻¹

  • Procedure: The decrease in absorbance at 340 nm is recorded as a function of time to determine the initial rate of NADH oxidation.[2]

Product Analysis by Gas Chromatography (GC)

The product profile and quantification of hydroxylated this compound were determined using gas chromatography.

  • Sample Preparation:

    • Following the completion of the enzymatic reaction (indicated by the cessation of NADH oxidation), the reaction mixture is extracted three times with an equal volume of methylene (B1212753) chloride.[2]

    • The combined organic extracts are dried over anhydrous magnesium sulfate.[2]

    • The solvent is evaporated under a gentle stream of dry nitrogen.[2]

    • For quantification, a known amount of an internal standard (norborneol) is added to the reaction mixture immediately after the reaction is complete.[2]

  • GC Conditions:

    • Column: J&W DB-5 (30 m length, 0.32 mm inner diameter)[2]

    • Temperature Program:

      • Initial temperature: 130°C for 5 minutes[2]

      • Ramp rate: 15°C/minute[2]

    • Retention Times:

      • This compound: 5.2 min[2]

      • 3-hydroxythis compound: 6.3 min[2]

      • 5-hydroxythis compound: 7.6 min[2]

      • 6-hydroxythis compound: 8.1 min[2]

      • Norborneol (internal standard): 5.6 min[2]

Substrate Binding Affinity Assay

The equilibrium dissociation constant (Kd) for the binding of this compound enantiomers to cytochrome P450cam was determined by monitoring changes in the ferric spin equilibrium of the heme iron upon substrate binding.

  • Method: Spectroscopic titration

  • Procedure: The change in the absorbance spectrum of the P450cam enzyme is measured as a function of increasing concentrations of the this compound substrate. The data is then fitted to determine the Kd value.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of this compound hydroxylation by cytochrome P450cam.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation P450_prep Purification of Cytochrome P450cam, Putidaredoxin, and Putidaredoxin Reductase Reaction_setup Reconstitution of P450cam System P450_prep->Reaction_setup Substrate_prep Preparation of (1R)- and (1S)-Norcamphor Substrate_prep->Reaction_setup Initiation Initiation with NADH Reaction_setup->Initiation Kinetics Steady-State Kinetics (NADH Oxidation) Initiation->Kinetics Extraction Product Extraction Initiation->Extraction Binding Substrate Binding Assay (Kd) Initiation->Binding Comparison Comparative Analysis of Product Distribution, Kinetics, and Binding Kinetics->Comparison GC_analysis GC Analysis of Products Extraction->GC_analysis GC_analysis->Comparison Binding->Comparison

Caption: Experimental workflow for the comparative study.

Cytochrome P450cam Catalytic Cycle

This diagram outlines the key steps in the catalytic cycle of cytochrome P450cam, leading to the hydroxylation of a substrate (RH).

p450_cycle Resting Fe³⁺ Substrate_Bound Fe³⁺-RH Resting->Substrate_Bound + RH Reduced1 Fe²⁺-RH Substrate_Bound->Reduced1 + e⁻ Oxygen_Bound Fe²⁺-O₂-RH Reduced1->Oxygen_Bound + O₂ Reduced2 [FeO₂]⁻-RH Oxygen_Bound->Reduced2 + e⁻ Protonated1 [FeO₂H]-RH Reduced2->Protonated1 + H⁺ CompoundI [FeO]³⁺-RH (Compound I) Protonated1->CompoundI + H⁺ - H₂O Product_Release Fe³⁺ + ROH CompoundI->Product_Release RH → ROH Product_Release->Resting - ROH

Caption: The catalytic cycle of Cytochrome P450.

References

Safety Operating Guide

Proper Disposal of Norcamphor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Norcamphor is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound, ensuring adherence to safety protocols and regulatory requirements.

This compound, a flammable solid, necessitates careful handling to mitigate risks of ignition and exposure. It is classified as a hazardous material for transportation and requires disposal through an approved waste management facility. Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is paramount.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.

ParameterValueReference
GHS Hazard Statements H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Flash Point 33 °C / 91.4 °F (closed cup)[2][3]
UN Number 1325[2][4]
Transport Hazard Class 4.1 (Flammable solids)[2][4]
Packing Group II[2][4]
NFPA Fire Hazard 3 - Can be ignited under almost all ambient temperature conditions.[1]
NFPA Health Hazard 1 - Exposure would cause irritation with only minor residual injury.[1]
NFPA Reactivity 3 - Capable of detonation or explosive reaction but requires a strong initiating source or must be heated under confinement before initiation.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound is not an experimental protocol but a regulated safety procedure. The following steps provide a clear methodology for its proper disposal in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[2][5] No smoking in the vicinity.

  • Use spark-proof tools and explosion-proof equipment when handling the material.[2][4]

2. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, paper towels from spills), in a designated, clearly labeled, and compatible waste container.

  • The container must be sealable, in good condition, and appropriate for flammable solids.

  • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.[2][4]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]

  • Eliminate all potential ignition sources immediately.[2][4]

  • Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1][2] Minimize the generation of dust.

  • Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste.

4. Final Disposal:

  • This compound must be disposed of as hazardous waste.[6] Do not dispose of it in the regular trash or down the drain.[2][4]

  • The disposal must be handled by a licensed and approved waste disposal company.[1][5]

  • Follow all local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification and disposal.[2][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NorcamphorDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Collect Waste this compound & Contaminated Materials C->D G Eliminate Ignition Sources C->G If Spill Occurs E Use Labeled, Compatible Waste Container D->E F Store in Designated Hazardous Waste Area E->F J Arrange for Pickup by Approved Waste Disposal Service F->J H Contain & Clean Spill (Use Spark-Proof Tools) G->H I Collect Spill Residue as Hazardous Waste H->I I->E K Ensure Compliance with All Regulations J->K

Figure 1. This compound Disposal Workflow

References

Personal protective equipment for handling Norcamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Norcamphor (CAS 497-38-1), a flammable solid organic compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable solid and may cause skin, eye, and respiratory irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Minimum PPE Requirements:

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber) to prevent skin contact.[4] Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[2][3]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] A particulate filter conforming to EN 143 is recommended.[4]

This compound Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance White solid[2][3]
Odor Odorless[2][3]
Melting Point 88 - 91 °C / 190.4 - 195.8 °F[3][4]
Boiling Point 168 - 172 °C / 334.4 - 341.6 °F @ 760 mmHg[3][4]
Flash Point 33 °C / 91.4 °F[3][4]
Molecular Formula C₇H₁₀O
Molecular Weight 110.16 g/mol [4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the handling area, such as open flames, sparks, and hot surfaces.[2][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]

  • Employ non-sparking tools for all operations involving this compound.[2][3]

Step 2: Handling Procedures

  • Avoid direct contact with skin and eyes.[2]

  • Do not breathe in the dust.[2]

  • Weigh and transfer the material in a way that minimizes dust generation.

  • Keep the container tightly closed when not in use.[2][3]

Step 3: Storage

  • Store this compound in a designated flammables area.[2][3]

  • The storage location should be cool, dry, and well-ventilated.[2][3]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2][3]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Eliminate all ignition sources.[2][3]

  • Wearing appropriate PPE, sweep up the spilled solid. Avoid creating dust.

  • Use non-sparking tools to collect the material and place it into a suitable, labeled container for disposal.[2][3][4]

  • Ventilate the area and wash the spill site after the material has been collected.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[2][3]

Disposal Plan

This compound must be disposed of as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Collection

  • Collect this compound waste in a designated, compatible, and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols. Halogenated and non-halogenated organic wastes should typically be segregated.

Step 2: Waste Storage

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources.[3]

  • The container must be kept tightly closed.

Step 3: Waste Disposal

  • Arrange for disposal through a licensed hazardous waste management company.[2]

  • Provide the waste management company with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in regular trash. Common disposal methods for flammable solids include incineration in a specialized facility.[3]

Workflow for Safe Handling of this compound

Norcamphor_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal A Assess Hazards & Don PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Remove Ignition Sources B->C D Weigh & Transfer this compound (Minimize Dust) C->D E Perform Experimental Work D->E F Store in Tightly Closed Container E->F Post-Experiment H Collect Waste in Labeled Hazardous Waste Container E->H Waste Generation G Place in Designated Flammables Area F->G I Store Waste Container Securely H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcamphor
Reactant of Route 2
Norcamphor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.